Technical Documentation Center

1-Boc-4-iodo-1H-imidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Boc-4-iodo-1H-imidazole
  • CAS: 840481-77-8

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of 1-Boc-4-iodo-1H-imidazole

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Boc-4-iodo-1H-imidazole For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and orga...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Boc-4-iodo-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the imidazole scaffold is a "privileged structure," a molecular framework that frequently appears in pharmacologically active compounds.[1][2] Its prevalence stems from its unique electronic properties, ability to participate in hydrogen bonding, and its role as a bioisostere in numerous biological processes.[3][4] The strategic modification of this core is paramount for the development of novel therapeutics.

1-Boc-4-iodo-1H-imidazole (tert-butyl 4-iodo-1H-imidazole-1-carboxylate) emerges as a highly versatile and valuable building block for this purpose.[4] This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, grounded in established scientific principles and experimental data. The molecule's utility is derived from two key features:

  • The tert-butoxycarbonyl (Boc) protecting group: This group temporarily masks the N-1 position of the imidazole ring. This is a critical strategic choice as it prevents unwanted side reactions at this nitrogen during subsequent functionalization steps and often improves the solubility of the intermediate in organic solvents.[3]

  • The iodo substituent: The iodine atom at the C-4 position is an excellent leaving group, rendering this position a highly reactive handle for a multitude of transition metal-catalyzed cross-coupling reactions.[1][3] This allows for the precise and efficient introduction of diverse molecular fragments, a cornerstone of structure-activity relationship (SAR) studies in drug discovery.[4]

This document will delve into the core physicochemical properties, synthetic protocols, and reactive profile of 1-Boc-4-iodo-1H-imidazole, providing the foundational knowledge necessary for its effective application in research and development.

PART 1: Core Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's physical and spectroscopic properties is fundamental to its application, ensuring identity, purity, and predictable behavior in reactions.

Physicochemical Properties

1-Boc-4-iodo-1H-imidazole is typically an off-white to light yellow solid at room temperature. Its stability is a key consideration for storage and handling. The compound should be stored in a refrigerator, under an inert atmosphere, and protected from light to prevent degradation.[5]

Table 1: Physicochemical Properties of 1-Boc-4-iodo-1H-imidazole

PropertyValueSource(s)
IUPAC Name tert-butyl 4-iodoimidazole-1-carboxylate[6]
CAS Number 840481-77-8[6][7]
Molecular Formula C₈H₁₁IN₂O₂[6]
Molecular Weight 294.09 g/mol [6]
Appearance Solid
Purity (Typical) ≥ 95%
Storage Conditions Refrigerator, inert atmosphere
Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structure and purity of 1-Boc-4-iodo-1H-imidazole. The expected data is based on its molecular structure and comparison with analogous compounds.[8][9][10]

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the imidazole ring protons and the protons of the Boc group. In a solvent like CDCl₃, the two imidazole protons will appear as singlets, and the tert-butyl group will present as a sharp singlet integrating to nine protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on all unique carbon atoms. Key signals will correspond to the two imidazole ring carbons, the iodinated carbon (which will be shifted downfield), the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. For 1-Boc-4-iodo-1H-imidazole, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (294.09). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[6]

Table 2: Predicted Spectroscopic Data for 1-Boc-4-iodo-1H-imidazole

TechniqueData TypeExpected Values
¹H NMR Chemical Shift (δ)~ 8.0-7.5 ppm (2H, imidazole protons), ~ 1.6 ppm (9H, tert-butyl protons)
¹³C NMR Chemical Shift (δ)~ 150-140 ppm (C=O), ~ 140-115 ppm (imidazole CH), ~ 90-80 ppm (quaternary C of Boc), ~ 80-70 ppm (C-I), ~ 30-25 ppm (CH₃ of Boc)
MS (ESI) m/z[M+H]⁺ ≈ 295.0

Note: Predicted values are estimates and may vary based on solvent and experimental conditions.

PART 2: Synthesis and Experimental Protocols

The preparation of 1-Boc-4-iodo-1H-imidazole is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general strategy involves the regioselective iodination of imidazole, followed by the protection of the N-1 nitrogen with a Boc group.

Synthetic Workflow

The synthesis begins with the direct iodination of imidazole. A key challenge in this step is controlling the regioselectivity, as imidazole can be iodinated at the C-2, C-4, and C-5 positions, potentially leading to a mixture of products.[1] To favor the formation of the 4-iodo isomer, an excess of imidazole relative to the iodinating agent is often employed.[11] The subsequent step is the protection of the nitrogen atom, a standard procedure in organic synthesis.

G cluster_0 Step 1: Iodination cluster_1 Step 2: Boc Protection Imidazole Imidazole Iodination Regioselective Iodination Imidazole->Iodination Iodine Iodine (I₂) + Base (e.g., NaOH) Iodine->Iodination Iodoimidazole 4-Iodo-1H-imidazole Iodination->Iodoimidazole Protection N-Boc Protection Iodoimidazole->Protection BocAnhydride Di-tert-butyl dicarbonate ((Boc)₂O) BocAnhydride->Protection FinalProduct 1-Boc-4-iodo-1H-imidazole Protection->FinalProduct

Caption: Synthetic workflow for 1-Boc-4-iodo-1H-imidazole.

Detailed Experimental Protocol: Synthesis of 4-Iodo-1H-imidazole

This protocol is adapted from established methods for the direct iodination of imidazole.[11][12] The causality behind using an excess of imidazole is to increase the statistical probability of mono-iodination over di- or tri-iodination.[11]

  • Preparation of Reagents:

    • In a suitable reaction vessel, dissolve sodium hydroxide (e.g., 0.60 mol) in water and cool the solution to room temperature.

    • Add imidazole (e.g., 0.60 mol) and stir until a clear solution is formed.[12]

    • In a separate beaker, prepare the iodinating solution by dissolving sodium iodide (e.g., 0.23 mol) in water, cooling to room temperature, and then adding iodine (e.g., 0.15 mol). The sodium iodide is used to increase the solubility of iodine in the aqueous medium.[11]

  • Reaction:

    • Cool the imidazole solution to 0 °C using an ice bath. This low temperature is critical for controlling the reaction rate and minimizing the formation of multiple iodinated byproducts.[11]

    • Add the iodine solution dropwise to the stirring imidazole solution, ensuring the temperature is maintained at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for approximately 6 hours to ensure completion.[12]

  • Work-up and Isolation:

    • Carefully adjust the pH of the reaction mixture to 7-8 using concentrated hydrochloric acid. This will precipitate the product.

    • Collect the resulting white solid by suction filtration.[12]

    • The filtrate can be saturated with sodium chloride and extracted with an organic solvent (e.g., ethyl acetate) to recover any dissolved product and unreacted imidazole.[12]

  • Purification:

    • The crude product is purified by recrystallization. A common solvent system is a mixture of water and ethanol.[12] Heating the crude solid in this mixture followed by hot filtration can remove less soluble impurities like 4,5-diiodo-1H-imidazole.

    • Allow the filtrate to cool slowly to room temperature to crystallize the pure 4-iodo-1H-imidazole. Collect the crystals by filtration and dry under vacuum.

(Note: The synthesis of the final 1-Boc-4-iodo-1H-imidazole from 4-iodo-1H-imidazole involves a standard Boc protection protocol, typically reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or DMAP in an aprotic solvent).[13]

PART 3: Reactivity and Key Synthetic Applications

The synthetic utility of 1-Boc-4-iodo-1H-imidazole is primarily centered on the reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3][14]

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is readily activated by transition metal catalysts, making it an ideal substrate for these transformations.[3]

  • Suzuki-Miyaura Coupling: This reaction forms a C-C bond between the C-4 position of the imidazole and an aryl or heteroaryl boronic acid (or ester). It is a fundamental method for constructing biaryl structures, which are common motifs in pharmaceutical agents.[3][14]

  • Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the imidazole and a terminal alkyne. Alkynyl-imidazoles are valuable precursors for more complex heterocyclic systems and are found in molecules such as kinase inhibitors.[3][15]

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)-X L₂ Pd0->PdII Oxidative Addition (R¹-X) PdII_B R¹-Pd(II)-R² L₂ PdII->PdII_B Transmetalation (R²-M) PdII_B->Pd0 Reductive Elimination label_product Product (R¹-R²) PdII_B->label_product

Caption: Generalized catalytic cycle for cross-coupling reactions.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of 1-Boc-4-iodo-1H-imidazole with an arylboronic acid.

  • Reaction Setup:

    • To a reaction vessel, add 1-Boc-4-iodo-1H-imidazole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equiv.).

    • The choice of catalyst and base is crucial. Palladium catalysts with phosphine ligands are common, and an aqueous base is typically required for the transmetalation step.[16][17]

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. This is a self-validating step to ensure the reaction is anaerobic, preventing the degradation of the catalyst.

  • Solvent Addition and Reaction:

    • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

    • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to isolate the desired 4-aryl-1-Boc-1H-imidazole product.[14]

PART 4: Applications in Medicinal Chemistry

The ability to regioselectively functionalize the imidazole core via 1-Boc-4-iodo-1H-imidazole makes it a cornerstone building block in drug discovery.[4]

G cluster_0 Synthetic Diversification cluster_1 Drug Discovery Cascade Start 1-Boc-4-iodo-1H-imidazole Coupling Cross-Coupling (Suzuki, Sonogashira, etc.) Start->Coupling Library Library of Diverse 4-substituted Imidazoles Coupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR SAR Optimization Screening->SAR Screening->SAR Candidate Lead/Candidate Compound SAR->Candidate

Caption: Logical flow from building block to drug candidate.

  • Kinase Inhibitors: The dysregulation of protein kinases is a known cause of many cancers. 4-Iodo-1H-imidazole serves as a key intermediate in synthesizing potent kinase inhibitors, where diverse aryl and heteroaryl groups can be introduced at the C-4 position to probe interactions within the ATP-binding site of the target kinase.[4]

  • Antifungal Agents: Imidazole-based compounds like ketoconazole are established antifungal drugs.[4][18] This building block provides a scaffold for creating new antifungal agents with potentially improved efficacy or a broader spectrum of activity against resistant fungal strains.[19]

  • Histamine Receptor Antagonists: The imidazole ring is a core component of histamine. Consequently, derivatives of 4-iodo-1H-imidazole are used to synthesize antagonists for histamine receptors, which have applications in treating allergies and other conditions.[4]

Conclusion

1-Boc-4-iodo-1H-imidazole is a testament to the power of strategic molecular design in chemical synthesis. The combination of a stable, biologically relevant core (imidazole), a robust protecting group (Boc), and a versatile reactive site (iodo group) creates a building block of immense value. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential to construct novel and complex molecular architectures that can address pressing scientific challenges.

References

  • PubChem. (n.d.). 1-Boc-4-iodo-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link][6]

  • Sigma-Aldrich. (n.d.). 1-Boc-4-iodo-1H-imidazole. MilliporeSigma. Retrieved from [Link]

  • American Elements. (n.d.). 1-Boc-4-iodo-1H-imidazole. Retrieved from [Link][7]

  • Wiley Online Library. (2025). Synthesis of 4‐Iodoimidazole Nucleosides: A Biocatalyzed Whole Cell Approach. Retrieved from [Link][20]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link][21]

  • BMRB. (n.d.). bmse000790 Imidazole - Supplemental Proton Data. Retrieved from [Link][22]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction on compounds 1a, 1b, 1d, 1e (isolated yields). Retrieved from [Link][23]

  • SpectraBase. (n.d.). 1-Boc-imidazole - Optional[1H NMR] - Spectrum. Retrieved from [Link][9]

  • PubChem. (n.d.). 4-iodo-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link][24]

  • Preprints.org. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved from [Link][2]

  • Chem-Impex. (n.d.). 4-Iodo-1H-imidazole. Retrieved from [Link][19]

  • Journal of Chemical Reviews. (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Retrieved from [Link][18]

  • ResearchGate. (n.d.). Physicochemical Properties of Imidazole. Retrieved from [Link][25]

  • Arkat USA. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Retrieved from [Link][16]

  • ResearchGate. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives. Retrieved from [Link][26]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link][15]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link][13]

  • reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). Retrieved from [Link][17]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link][27]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link][28]

Sources

Exploratory

1-Boc-4-iodo-1H-imidazole (CAS: 840481-77-8): A Comprehensive Technical Guide for Advanced Synthetic Applications

Executive Summary In modern medicinal chemistry and drug development, the imidazole ring is a privileged pharmacophore found in numerous active pharmaceutical ingredients (APIs), including antihypertensives (e.g., Losart...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the imidazole ring is a privileged pharmacophore found in numerous active pharmaceutical ingredients (APIs), including antihypertensives (e.g., Losartan) and antifungals (e.g., Ketoconazole). However, the direct functionalization of unprotected imidazoles presents significant synthetic challenges due to the nucleophilicity of the basic nitrogen and the acidity of the N-H bond, which frequently lead to catalyst poisoning or undesired side reactions during transition-metal catalysis.

1-Boc-4-iodo-1H-imidazole (CAS: 840481-77-8) emerges as a critical, dual-functional building block designed to circumvent these issues[1]. By masking the reactive N-H with a tert-butoxycarbonyl (Boc) protecting group and installing a highly reactive iodine atom at the C-4 position, this intermediate provides a highly controlled, predictable pathway for constructing complex, C4-substituted imidazole architectures via palladium-catalyzed cross-coupling reactions.

Physicochemical Properties & Quantitative Data

To ensure reproducibility and stability in synthetic workflows, the fundamental physicochemical parameters of 1-Boc-4-iodo-1H-imidazole are summarized below[1].

PropertyValue / Specification
Chemical Name tert-Butyl 4-iodo-1H-imidazole-1-carboxylate
CAS Number 840481-77-8
Molecular Formula C₈H₁₁IN₂O₂
Molecular Weight 294.09 g/mol
Purity Standard ≥95% to 97% (Commercial grade)
Physical State Solid / Crystalline
Storage Conditions 4°C (Refrigerator), protect from light to prevent iodine radical formation
SMILES O=C(N1C=C(I)N=C1)OC(C)(C)C
¹H NMR Signature (CDCl₃) Singlet at ~1.62 ppm (9H, tert-butyl group)[2][3]

Mechanistic Rationale: Structural Design (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why this specific molecular architecture is employed rather than simply executing the reaction. The design of 1-Boc-4-iodo-1H-imidazole is governed by two primary mechanistic pillars:

  • The Role of the N-Boc Group (Electronic & Steric Shielding): Unprotected imidazoles readily coordinate to palladium (Pd) catalysts through their basic nitrogen, forming stable, inactive Pd-complexes (catalyst poisoning). The Boc group provides massive steric bulk, physically blocking the metal center from coordinating to the adjacent nitrogen[2]. Electronically, the electron-withdrawing nature of the carbamate reduces the overall basicity of the ring.

  • The Role of the C-4 Iodine (Thermodynamic Reactivity): In cross-coupling reactions (Suzuki, Sonogashira, Stille), the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The C-I bond is significantly weaker (lower bond dissociation energy) than C-Br or C-Cl bonds, ensuring rapid and quantitative oxidative addition even at mild temperatures, thereby minimizing the thermal degradation of the thermally labile Boc group[3].

Synthetic Methodologies & Self-Validating Protocols

Protocol: Synthesis of 1-Boc-4-iodo-1H-imidazole

This protocol outlines the protection of 4-iodo-1H-imidazole. The reaction is designed as a self-validating system where gas evolution serves as a real-time kinetic indicator[2].

Reagents: 4-Iodo-1H-imidazole (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv), Triethylamine (Et₃N, 1.2 equiv), Dichloromethane (DCM) or solvent-free.

Step-by-Step Workflow:

  • Initiation: Suspend 4-iodo-1H-imidazole in anhydrous DCM at 0°C under an inert N₂ atmosphere. Causality: Cooling prevents the exothermic degradation of Boc₂O.

  • Base Addition: Add Et₃N dropwise. Causality: Et₃N acts as a non-nucleophilic base to deprotonate the imidazole, increasing its nucleophilicity toward the Boc anhydride.

  • Electrophile Addition: Introduce Boc₂O slowly.

  • Validation (Monitoring): Allow the reaction to warm to room temperature. Observe the continuous evolution of carbon dioxide (CO₂) gas. Causality: The decomposition of the intermediate carbonic acid monoester yields CO₂ and t-butanol. The cessation of bubbling is a reliable, visual confirmation of reaction completion[2].

  • Workup & Isolation: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analytical Validation: Confirm the product via ¹H NMR; the appearance of a sharp 9H singlet at ~1.62 ppm confirms successful Boc installation[3].

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This workflow details the C-C bond formation at the C-4 position using an arylboronic acid.

Reagents: 1-Boc-4-iodo-1H-imidazole (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1 v/v).

Step-by-Step Workflow:

  • Degassing: Combine all solid reagents in a Schlenk flask. Evacuate and backfill with N₂ three times. Causality: Pd(0) intermediates are highly sensitive to oxidation by atmospheric O₂; strict anaerobic conditions prevent catalyst deactivation.

  • Solvent Addition: Add the degassed Dioxane/H₂O mixture. Causality: Water is essential to dissolve the K₂CO₃ base, which must hydroxylate the boronic acid to form a reactive, electron-rich boronate complex capable of transmetallation.

  • Heating: Heat the mixture to 80°C for 4–6 hours. Causality: 80°C is optimal to drive the transmetallation and reductive elimination steps without thermally cleaving the Boc group (which typically degrades >100°C).

  • Purification: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black. Purify via silica gel chromatography.

Pathway Visualization

The following diagram maps the logical workflow of utilizing 1-Boc-4-iodo-1H-imidazole in drug discovery, from initial protection to final API generation.

G A 4-Iodo-1H-imidazole (Starting Material) B N-Boc Protection (Boc2O, Et3N) A->B  Nucleophilic Acyl Substitution C 1-Boc-4-iodo-1H-imidazole (CAS: 840481-77-8) B->C  CO2 Evolution (Visual Cue) D Pd-Catalyzed Cross-Coupling (Suzuki / Sonogashira) C->D  Oxidative Addition at C-I E C4-Substituted 1-Boc-imidazole D->E  Transmetallation & Reductive Elimination F Boc Deprotection (TFA / DCM) E->F  Acidic Cleavage G Target Imidazole Pharmacophore / API F->G  Final Isolation

Workflow of 1-Boc-4-iodo-1H-imidazole in API synthesis.

Deprotection Strategy: Unmasking the Pharmacophore

Once the desired C-4 architecture is constructed, the Boc group must be removed to reveal the active N-H moiety of the imidazole pharmacophore.

Protocol for Acidic Cleavage:

  • Dissolve the C4-substituted 1-Boc-imidazole in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM[4].

  • Stir at room temperature for 2–4 hours. Causality: The strongly acidic environment protonates the carbamate carbonyl, leading to the expulsion of a tert-butyl cation (which eliminates to isobutylene gas) and CO₂.

  • Critical Isolation Step: Evaporate the solvent under reduced pressure. Because the resulting product will be a TFA salt, neutralize the residue by partitioning it between Ethyl Acetate and saturated aqueous NaHCO₃ to isolate the free-base API[4].

References

  • Royal Society of Chemistry. "Rapid preparation of triazolyl substituted NH- heterocyclic kinase inhibitors via one-pot Sonogashira coupling–TMS-deprotection–CuAAC sequence." RSC Advances. Available at:[Link]

  • MDPI. "Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation." Molecules. Available at:[Link]

Sources

Foundational

1-Boc-4-iodo-1H-imidazole molecular weight

An In-depth Technical Guide to 1-Boc-4-iodo-1H-imidazole: Synthesis, Properties, and Applications in Drug Discovery Introduction In the landscape of modern medicinal chemistry, the strategic design of molecular building...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Boc-4-iodo-1H-imidazole: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutics. Among these, 1-Boc-4-iodo-1H-imidazole (tert-butyl 4-iodo-1H-imidazole-1-carboxylate) has emerged as a particularly valuable reagent. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its synthesis, physicochemical properties, and critical applications.

The imidazole ring is a privileged scaffold, present in numerous natural products and FDA-approved drugs, owing to its unique electronic properties and ability to participate in hydrogen bonding.[1][2] The introduction of an iodine atom at the 4-position creates a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.[1] Concurrently, the tert-butyloxycarbonyl (Boc) protecting group at the N-1 position offers a stable, yet readily cleavable, moiety that facilitates controlled, regioselective reactions. This combination of features makes 1-Boc-4-iodo-1H-imidazole a cornerstone intermediate for building complex molecular architectures, particularly in the development of kinase inhibitors, antifungal agents, and antiviral compounds.[1][3][4]

Molecular Properties and Characterization

The utility of 1-Boc-4-iodo-1H-imidazole begins with a fundamental understanding of its physical and chemical properties. These characteristics dictate its handling, storage, and reactivity in synthetic protocols.

Physicochemical & Structural Data

A summary of the key physicochemical properties is presented below. The molecular weight is consistently cited as 294.09 g/mol .[5][6]

PropertyValueSource(s)
Molecular Weight 294.09 g/mol [5][6]
Molecular Formula C₈H₁₁IN₂O₂[5]
CAS Number 840481-77-8[6][7]
IUPAC Name tert-butyl 4-iodoimidazole-1-carboxylate[5][6]
Appearance Liquid, Solid, or Semi-solid
Purity Typically >95%[6]
Storage Conditions 2-8°C, protect from light, under inert atmosphere
Computational Insights & Spectroscopic Analysis

Theoretical studies, often employing Density Functional Theory (DFT), are invaluable for predicting the molecule's geometry and electronic landscape.[8] The electron-withdrawing nature of the iodine atom and the bulky Boc group significantly influences the reactivity of the imidazole core. The C-I bond is a key feature, not only for its role in cross-coupling reactions but also for its potential to act as a halogen bond donor—a critical non-covalent interaction in drug-receptor binding.[8]

While detailed spectral data should be obtained from the supplier for a specific batch, the expected ¹H and ¹³C NMR spectroscopic features can be predicted:

  • ¹H NMR: Two singlets would be expected for the imidazole ring protons, along with a singlet integrating to 9 protons for the tert-butyl group of the Boc protector.

  • ¹³C NMR: Resonances for the two imidazole carbons attached to protons, the iodinated carbon, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group are anticipated.

Spectroscopic data including NMR, HPLC, and LC-MS are often available from commercial suppliers upon request.[9]

Synthesis and Mechanistic Considerations

The preparation of 1-Boc-4-iodo-1H-imidazole is typically achieved via a two-step sequence: the regioselective iodination of imidazole followed by N-protection with a Boc group.

G Imidazole Imidazole Iodination Step 1: Iodination (I₂, Base) Imidazole->Iodination Iodoimidazole 4-iodo-1H-imidazole Iodination->Iodoimidazole BocProtection Step 2: Boc Protection ((Boc)₂O, Base) Iodoimidazole->BocProtection FinalProduct 1-Boc-4-iodo-1H-imidazole BocProtection->FinalProduct

Figure 1: Two-step synthesis workflow for 1-Boc-4-iodo-1H-imidazole.

Protocol 1: Synthesis of the Precursor, 4-iodo-1H-imidazole

The primary challenge in this step is controlling the reaction to prevent the formation of multi-iodinated byproducts such as 4,5-diiodo-1H-imidazole.[10] The following protocol is adapted from established methods.[10]

Materials:

  • Imidazole

  • Sodium hydroxide (NaOH)

  • Iodine (I₂)

  • Sodium iodide (NaI) or Potassium iodide (KI) (to aid I₂ solubility)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Ethanol

  • Water

Procedure:

  • Preparation of Imidazole Solution: Dissolve sodium hydroxide (1.0 eq) in water and cool to room temperature. Add imidazole (1.0 eq) and stir until a homogenous solution is formed.

  • Preparation of Iodine Solution: In a separate flask, dissolve NaI or KI in a minimal amount of water, cool to room temperature, and then add solid iodine (0.25-0.4 eq, to control stoichiometry and minimize di-iodination).

  • Reaction: Cool the imidazole solution to 0°C using an ice bath. Add the iodine solution dropwise to the stirred imidazole solution, ensuring the temperature is maintained at 0°C. Causality: Low temperature is critical to control the rate of this exothermic reaction and improve the selectivity for mono-iodination over di-iodination.

  • Stirring: After the addition is complete, continue to stir the reaction mixture at 0°C for several hours, monitoring progress by TLC.

  • Work-up: Carefully adjust the pH of the reaction mixture to 7-8 with concentrated HCl. This will precipitate the crude product. Collect the solid by vacuum filtration.

  • Purification: The crude solid can be purified by recrystallization. A common method involves refluxing the solid in a water/ethanol mixture. The less soluble 4,5-diiodo-1H-imidazole byproduct can be removed by hot filtration, and the desired 4-iodo-1H-imidazole will crystallize from the filtrate upon cooling.[10]

Problem Potential Cause Troubleshooting & Optimization Strategy
Low Yield Incomplete iodination; suboptimal reaction conditions.Ensure the use of an appropriate iodinating agent (e.g., I₂ with NaI to increase solubility). Carefully control the temperature at 0°C.[10]
Formation of Byproducts Over-iodination due to excess iodine or high temperature.Carefully control the stoichiometry; a molar ratio of iodine to imidazole below 1:2 is suggested. Maintain a low reaction temperature.[10]
Purification Difficulty Incomplete separation of mono- and di-iodinated products.Utilize the differential solubility of the products. Recrystallization from a hot ethanol/water mixture is effective for removing 4,5-diiodo-1H-imidazole.[10]
Protocol 2: Boc Protection of 4-iodo-1H-imidazole

This is a standard procedure for the protection of an amine or imidazole nitrogen.

Materials:

  • 4-iodo-1H-imidazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • A suitable base (e.g., Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP, catalytic))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

Procedure:

  • Dissolution: Dissolve 4-iodo-1H-imidazole (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add the base (e.g., TEA, 1.1-1.5 eq) and a catalytic amount of DMAP if needed.

  • Addition of (Boc)₂O: Slowly add a solution of (Boc)₂O (1.1 eq) in the same solvent to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Key Applications in Drug Development

The synthetic power of 1-Boc-4-iodo-1H-imidazole lies in the orthogonal reactivity of its functional groups. The C-I bond is readily activated by transition metal catalysts, while the Boc group can be selectively removed under acidic conditions.

G Start 1-Boc-4-iodo-1H-imidazole Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Coupling Intermediate 4-Substituted-1-Boc-imidazole Coupling->Intermediate Deprotection Boc Deprotection (Acid, e.g., TFA) Intermediate->Deprotection Final 4-Substituted-1H-imidazole (Ready for N-functionalization) Deprotection->Final

Figure 2: General synthetic utility workflow.

Scaffold for Kinase Inhibitors

The dysregulation of protein kinases is a known cause of many cancers.[1] 1-Boc-4-iodo-1H-imidazole serves as a key starting material for potent kinase inhibitors. The iodine atom allows for the introduction of various aryl and heteroaryl substituents via Suzuki-Miyaura or Stille coupling reactions. This enables a systematic exploration of the chemical space within the kinase active site, which is crucial for optimizing potency and selectivity.[1]

Development of Antifungal and Antiviral Agents

Imidazole-based compounds like ketoconazole are well-established antifungal drugs.[1] This scaffold provides a platform for synthesizing new antifungal agents to combat drug-resistant strains. Similarly, in antiviral research, imidazole derivatives have been synthesized and evaluated for their inhibitory action against viruses such as Dengue, Yellow Fever, and HIV.[4] The ability to easily diversify the 4-position is key to discovering novel compounds with improved efficacy.

Synthesis of Histamine Receptor Antagonists

The imidazole core is isosteric to the endogenous ligand histamine. Consequently, 4-iodo-1H-imidazole is a valuable precursor for synthesizing histamine receptor antagonists, particularly for the H3 receptor, which is a target for treating neurological and inflammatory disorders.[1]

Safety and Handling

Proper handling and storage are essential when working with 1-Boc-4-iodo-1H-imidazole.

GHS Pictogram Hazard Statements Precautionary Statements

H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data sourced from Sigma-Aldrich safety information.

The compound should be stored in a tightly sealed container in a dry, well-ventilated place at the recommended temperature of 2-8°C. For optimal stability, especially for long-term storage, it should be kept under an inert atmosphere and protected from light.

Conclusion

1-Boc-4-iodo-1H-imidazole is a high-value, versatile building block for chemical synthesis and drug discovery. Its well-defined reactivity, stemming from the Boc-protected nitrogen and the strategically placed iodine atom, provides chemists with a reliable platform for constructing diverse molecular libraries. The robust synthetic protocols for its preparation and its demonstrated utility in creating potent bioactive molecules, including kinase inhibitors and anti-infective agents, solidify its importance. As researchers continue to push the boundaries of medicinal chemistry, the strategic application of such well-designed intermediates will remain a critical component of accelerating the journey from molecular concept to clinical candidate.

References

  • 1-Boc-4-iodo-1H-imidazole | CAS 840481-77-8 | AMERICAN ELEMENTS ® . American Elements. Available at: [Link]

  • 1-Boc-4-iodo-1H-imidazole | C8H11IN2O2 | CID 59656633 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • 1-Boc-imidazole - Optional[1H NMR] - Spectrum - SpectraBase . SpectraBase. Available at: [Link]

  • CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents. Google Patents.
  • 4-iodo-1H-imidazole | C3H3IN2 | CID 606522 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one - Organic Syntheses . Organic Syntheses. Available at: [Link]

  • Imidazole synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements . Preprints.org. Available at: [Link]

  • tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | C17H23N3O2 | CID 54672426 . National Center for Biotechnology Information. Available at: [Link]

  • tert-Butyl 4-formyl-1H-imidazole-1-carboxylate - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review . Journal of Chemical Reviews. Available at: [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

Comprehensive Synthesis and Mechanistic Evaluation of 1-Boc-4-iodo-1H-imidazole

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating protocols, and regioselective optimization. Strategic Overview & Pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating protocols, and regioselective optimization.

Strategic Overview & Pharmacological Significance

In modern medicinal chemistry, functionalized imidazoles are privileged scaffolds found in numerous blockbuster drugs and bioactive molecules[1]. The synthesis of 1-Boc-4-iodo-1H-imidazole serves as a critical gateway for late-stage functionalization. The C4-iodine bond provides an orthogonal, highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the N1-Boc (tert-butoxycarbonyl) group prevents unwanted N-alkylation, suppresses metal coordination during catalysis, and solubilizes the highly polar imidazole core in organic solvents[1][2].

As a Senior Application Scientist, I approach this synthesis not merely as a sequence of steps, but as a system of controlled kinetic and thermodynamic environments. The transformation from bare imidazole to 1-Boc-4-iodo-1H-imidazole is executed in two distinct stages: a regioselective electrophilic aromatic substitution (iodination), followed by a sterically driven nucleophilic acyl substitution (Boc protection).

Workflow A Imidazole (Aqueous NaOH) B Iodination (I2, NaI, 0 °C, 6h) A->B C Precipitation (pH 7-8 with HCl) B->C D 4-Iodo-1H-imidazole (Intermediate) C->D E Boc Protection (Boc2O, Et3N, DCM, RT) D->E F Aqueous Workup & Chromatography E->F G 1-Boc-4-iodo-1H-imidazole (Final Product) F->G

Experimental workflow for synthesizing 1-Boc-4-iodo-1H-imidazole.

Stage 1: Regioselective Synthesis of 4-Iodo-1H-imidazole

Mechanistic Causality & Kinetics

The primary challenge in halogenating imidazole is preventing over-reaction. Imidazole possesses three substitutable carbons (C2, C4, C5). Direct iodination typically yields an intractable mixture of mono-, di-, and tri-iodinated species[1].

To enforce regioselectivity, we manipulate three variables:

  • Nucleophile Activation: Sodium hydroxide deprotonates imidazole to form the electron-rich imidazolide anion, drastically increasing its susceptibility to electrophilic attack[3].

  • Electrophile Solubilization: Molecular iodine (

    
    ) is insoluble in water. The addition of sodium iodide (NaI) forms the highly soluble triiodide complex (
    
    
    
    ), ensuring a homogeneous delivery of the electrophile[1][4].
  • Kinetic Control via Stoichiometry: By utilizing a massive stoichiometric excess of imidazole (a 4:1 ratio relative to iodine) and strictly maintaining the temperature at 0 °C, the reaction is kinetically frozen at the mono-iodination stage, favoring the C4 position[1][3].

Step-by-Step Protocol

This protocol is designed as a self-validating system; the product isolates itself based on its isoelectric point.

  • Reagent Preparation: Dissolve 24.0 g (0.60 mol) of NaOH in 150 mL of deionized water. Cool to room temperature, then add 40.8 g (0.60 mol) of imidazole, stirring until completely dissolved[3][4].

  • Electrophile Complexation: In a separate flask, dissolve 33.8 g (0.23 mol) of NaI in 45 mL of water. Add 38.1 g (0.15 mol) of

    
     and stir until the solution turns a deep, homogeneous brown[3][4].
    
  • Controlled Iodination: Cool the imidazole/NaOH solution to exactly 0 °C using an ice-water bath. Add the

    
    /NaI solution dropwise over 1 hour. Critical:  Do not allow the internal temperature to exceed 2 °C to prevent di-iodination[3][4].
    
  • Maturation: Stir the reaction mixture at 0 °C for 6 hours[3].

  • Self-Validating Isolation: Carefully add concentrated HCl dropwise until the pH reaches exactly 7.0–8.0. Because 4-iodo-1H-imidazole is amphoteric, it reaches its isoelectric point in this range and will spontaneously precipitate as a white crystalline solid[3][4].

  • Recovery & Purification: Filter the crude solid. The filtrate can be saturated with NaCl and extracted with ethyl acetate to recover the excess unreacted imidazole, making the 4:1 stoichiometry economically viable[3][4]. Recrystallize the crude product from hot water/ethanol to remove trace 4,5-diiodo-1H-imidazole[3][4].

Stage 2: N-Boc Protection to 1-Boc-4-iodo-1H-imidazole

Regioselectivity & Steric Control

4-Iodo-1H-imidazole exists in a rapid tautomeric equilibrium with 5-iodo-1H-imidazole. When reacting with Di-tert-butyl dicarbonate (


), the bulky tert-butoxycarbonyl group must choose between the N1 and N3 positions.

The causality here is purely steric. The transition state leading to N-substitution adjacent to the bulky C5 iodine atom is highly strained. Consequently, the reaction proceeds almost exclusively at the nitrogen furthest from the iodine atom, collapsing the tautomeric equilibrium into the thermodynamically and kinetically favored 1-Boc-4-iodo-1H-imidazole [2][5].

Mechanism T1 4-Iodo-1H-imidazole T2 5-Iodo-1H-imidazole T1->T2 Tautomerization Boc Boc2O / Base T1->Boc T2->Boc P1 1-Boc-4-iodo-1H-imidazole (Favored) Boc->P1 Kinetically & Thermodynamically Favored P2 1-Boc-5-iodo-1H-imidazole (Steric Clash) Boc->P2 Disfavored

Regioselective logic of N-Boc protection driven by steric hindrance.

Step-by-Step Protocol
  • Reaction Setup: Suspend the purified 4-iodo-1H-imidazole (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.15 M concentration under a nitrogen atmosphere[5].

  • Base Addition: Add Triethylamine (

    
    , 1.5 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 equiv). DMAP acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate[2].
    
  • Electrophile Addition: Cool the mixture to 0 °C. Add

    
     (1.2 equiv) dropwise over 15 minutes[2][5].
    
  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours[5].

  • Workup: Quench the reaction by adding deionized water. Separate the organic layer and wash sequentially with 1M NaOH (to remove unreacted starting material and DMAP) and brine[5].

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. The resulting residue can be purified via silica gel chromatography (Hexane/EtOAc gradient) to yield pure 1-Boc-4-iodo-1H-imidazole[5][6].
    

Quantitative Data Summary

The following table synthesizes the critical reaction parameters and expected yields to serve as a benchmarking tool for process scale-up.

ParameterStage 1: IodinationStage 2: Boc Protection
Key Reagents Imidazole,

, NaI, NaOH
4-Iodoimidazole,

,

Molar Ratio (Substrate:Reagent) 4:1 (Imidazole :

)
1:1.2 (Substrate :

)
Solvent System Aqueous (

)
Anhydrous DCM
Reaction Temperature 0 °C strictly maintained0 °C

Room Temperature
Reaction Time 6 hours16 hours
Typical Yield 69% – 70% (Based on

)
80% – 90%
Isolation Method Isoelectric Precipitation (pH 7-8)Aqueous Wash & Chromatography

References

  • Application Notes and Protocols for the Synthesis of 4-Iodo-1H-Imidazole
  • 4-Iodoimidazole synthesis. ChemicalBook.
  • Technical Support Center: Optimizing the Synthesis of 4-iodo-1H-imidazole. BenchChem.
  • WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors.
  • Synthesis of Homocarbonyltopsentine Derivatives.
  • HYDROXYPYRROLIDINE DERIVATIVE AND MEDICINAL APPLICATION THEREOF - EP 4129402 A1.

Sources

Foundational

Comprehensive Spectroscopic Characterization of 1-Boc-4-iodo-1H-imidazole: A Technical Guide for Drug Development

Executive Summary & Chemical Significance 1-Boc-4-iodo-1H-imidazole (CAS: 840481-77-8) is a highly versatile, functionalized heterocyclic building block extensively utilized in modern medicinal chemistry and drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

1-Boc-4-iodo-1H-imidazole (CAS: 840481-77-8) is a highly versatile, functionalized heterocyclic building block extensively utilized in modern medicinal chemistry and drug discovery. The strategic installation of the tert-butoxycarbonyl (Boc) protecting group at the N-1 position serves a dual mechanistic purpose: it mitigates the inherent nucleophilicity of the imidazole nitrogen—thereby preventing catalyst poisoning during transition-metal-catalyzed cross-couplings—and it provides steric bulk to direct regioselective functionalization.

Concurrently, the iodine atom at the C-4 position acts as a highly reactive electrophilic center. Because the carbon-iodine bond has a low bond dissociation energy, this compound is an ideal substrate for palladium-catalyzed transformations, such as Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions, which are critical for synthesizing complex kinase inhibitors and novel pharmaceutical scaffolds [1].

Rigorous spectroscopic validation of this intermediate is non-negotiable in pharmaceutical development to ensure batch-to-batch consistency and to prevent the propagation of structurally similar impurities (such as the 5-iodo regioisomer) through a synthetic pipeline.

Structural Elucidation: NMR Spectroscopy Dynamics

The structural confirmation of 1-Boc-4-iodo-1H-imidazole relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, where the electronic interplay between the electron-withdrawing Boc group and the heavy iodine atom creates a unique magnetic environment.

Causality in H NMR Shifts

The


H NMR spectrum is highly diagnostic, presenting three distinct resonance signals. The massive singlet at 1.62 ppm  integrates perfectly to nine protons, unambiguously confirming the intact tert-butyl moiety of the Boc group.

The imidazole ring protons, H-2 and H-5, appear as two distinct doublets at 7.95 ppm and 7.47 ppm , respectively. The fine splitting observed (


 Hz) is a classic manifestation of meta-coupling (

coupling) across the conjugated

-system of the imidazole ring. The pronounced downfield shift of H-2 relative to H-5 is mechanistically driven by its position: H-2 is flanked by two highly electronegative nitrogen atoms. This localized inductive effect strips electron density away from H-2, heavily deshielding the proton and pushing its resonance to a higher frequency [1].
The "Heavy Atom Effect" in C NMR

In the


C NMR spectrum, the most critical diagnostic feature is the chemical shift of the C-4 carbon. Unlike lighter halogens (fluorine or chlorine) that deshield their attached carbons via inductive electron withdrawal, iodine exerts a profound "heavy atom effect"  (driven by spin-orbit coupling). This relativistic effect significantly shields the C-4 nucleus, pushing its resonance anomalously upfield to approximately 81.0 ppm —far lower than typical aromatic carbons.

Furthermore, the Boc group is easily identified by its highly deshielded carbonyl carbon at ~147.0 ppm , the quaternary carbon at ~85.5 ppm , and the equivalent methyl carbons at 27.8 ppm [1][2].

Quantitative Data Tables

Table 1:


H NMR Assignments (500 MHz, CDCl

)
Chemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationStructural Assignment
1.62Singlet (s)-9H-C(CH

)

(Boc group)
7.47Doublet (d)1.31HImidazole H-5 (Ring proton)
7.95Doublet (d)1.31HImidazole H-2 (Between N atoms)

Table 2:


C NMR Assignments (125 MHz, CDCl

)
(Ring values are empirically derived approximations based on heavy atom shielding)
Chemical Shift (

, ppm)
Carbon TypeStructural Assignment
27.8CH

-C(CH

)

(Boc methyls)
~81.0C (quat)Imidazole C-4 (C-I bond)
~85.5C (quat)-C(CH

)

(Boc quaternary)
~118.0CHImidazole C-5
~137.5CHImidazole C-2
~147.0C (quat)C=O (Boc carbonyl)

Vibrational (IR) and Mass Spectrometry (MS) Profiles

While NMR provides atomic connectivity, FT-IR and Mass Spectrometry are essential for validating functional group integrity and exact molecular weight.

  • FT-IR Spectroscopy: The spectrum is dominated by a strong, sharp absorption band at ~1750 cm

    
     , characteristic of the carbamate (Boc) C=O stretching vibration. The absence of a broad N-H stretch above 3100 cm
    
    
    
    confirms successful N-protection. The C=N stretching of the imidazole ring appears at ~1530 cm
    
    
    .
  • Mass Spectrometry (ESI-MS): Operating in positive ion mode, the intact molecule yields a protonated molecular ion

    
     at m/z 295.0  (Calculated exact mass for C
    
    
    
    H
    
    
    IN
    
    
    O
    
    
    : 294.09). A highly diagnostic fragmentation pathway involves the thermal/collisional loss of the Boc group (expulsion of isobutylene and CO
    
    
    ,
    
    
    Da), yielding an intense
    
    
    base peak at m/z 195.0 .

Experimental Protocols for Spectroscopic Validation

To ensure absolute trustworthiness and reproducibility, the following self-validating protocol must be strictly adhered to when characterizing this intermediate.

Protocol A: High-Resolution NMR Acquisition
  • Purity Pre-Screening: Prior to NMR, analyze the bulk sample via LC-UV (254 nm) to ensure

    
     purity. Residual free iodine or unreacted starting materials will distort the localized magnetic field.
    
  • Sample Preparation: Weigh exactly 15.0 mg of the crystalline 1-Boc-4-iodo-1H-imidazole. Dissolve thoroughly in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference.
    
  • Filtration: Pass the dissolved sample through a tightly packed glass wool plug within a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Causality: Removing microscopic particulate matter ensures optimal magnetic field homogeneity, preventing peak broadening.

  • Shimming and Tuning: Insert the tube into a 500 MHz NMR spectrometer. Perform automated gradient shimming on the CDCl

    
     deuterium lock signal until the lock level stabilizes. Tune and match the probe specifically for 
    
    
    
    H and
    
    
    C frequencies.
  • Acquisition (

    
    H):  Set the spectral width to 10 ppm and the relaxation delay (D1) to 2.0 seconds. Acquire 16 scans to achieve a high signal-to-noise (S/N) ratio.
    
  • Acquisition (

    
    C):  Set the spectral width to 250 ppm and D1 to 2.0 seconds. Acquire a minimum of 512 scans using WALTZ-16 proton decoupling to clearly resolve the critical quaternary carbons (C-4 and Boc C=O).
    
Protocol B: LC-MS and FT-IR Validation
  • FT-IR Pellet Preparation: Grind 1.5 mg of the compound with 100 mg of anhydrous KBr in an agate mortar. Press the fine powder into a translucent disk using a hydraulic press at 10 tons of pressure. Acquire the spectrum from 4000 to 400 cm

    
     (4 cm
    
    
    
    resolution).
  • ESI-MS Injection: Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade acetonitrile. Inject 1

    
    L into the mass spectrometer. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and monitor the m/z range of 100–500 in positive ion mode.
    

Mechanistic Workflow Visualization

G A 1-Boc-4-iodo-1H-imidazole (Purified Isolate) B Sample Preparation (Dissolution in CDCl3 / KBr Pellet) A->B C NMR Spectroscopy (1H: 500 MHz, 13C: 125 MHz) B->C D Mass & IR Spectrometry (ESI-MS & FT-IR) B->D E Data Integration (Structural Elucidation & Purity Validation) C->E D->E

Workflow for the spectroscopic validation and structural elucidation of 1-Boc-4-iodo-1H-imidazole.

References

  • Merkul, E., Klukas, F., Dorsch, D., Grädler, U., Greiner, H. E., & Müller, T. J. J. "Rapid preparation of triazolyl substituted NH-heterocyclic kinase inhibitors via one-pot Sonogashira coupling–TMS-deprotection–CuAAC sequence." Organic & Biomolecular Chemistry, 2011, 9, 5129-5136.1

  • "Radical Cross-Coupling Enabled by Functionalized Electrodes." ProQuest Dissertations & Theses. 2

Sources

Exploratory

Advanced Handling, Safety, and Synthetic Applications of 1-Boc-4-iodo-1H-imidazole in Drug Discovery

Executive Summary 1-Boc-4-iodo-1H-imidazole (CAS: 840481-77-8) is a highly versatile, electrophilic building block widely utilized in medicinal chemistry and drug discovery. The strategic placement of the iodine atom at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Boc-4-iodo-1H-imidazole (CAS: 840481-77-8) is a highly versatile, electrophilic building block widely utilized in medicinal chemistry and drug discovery. The strategic placement of the iodine atom at the C4 position, coupled with the electron-withdrawing and sterically demanding tert-butoxycarbonyl (Boc) protecting group at N1, makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions[1]. This whitepaper provides a comprehensive, causality-driven guide to the physicochemical properties, safety protocols, and field-proven synthetic methodologies associated with this critical intermediate.

Physicochemical Profile & Hazard Architecture

To design robust experimental workflows, researchers must first understand the fundamental properties of the reagent. The presence of the heavy iodine atom and the acid-sensitive Boc group dictates both the reactivity and the degradation pathways of the molecule.

Quantitative Data & Causality Matrix
PropertyValueCausality / Relevance
CAS Number 840481-77-8Primary identifier for chemical registry and SDS tracking.
Molecular Formula C₈H₁₁IN₂O₂The polarizable C-I bond lowers the activation energy for oxidative addition[2].
Molecular Weight 294.09 g/mol Critical for precise stoichiometric calculations in catalytic cycles[2].
Purity Standard ≥97%High purity is mandatory; trace impurities can poison Pd/Cu catalysts[2].
Storage Conditions 4°C, Protect from lightPrevents homolytic C-I bond cleavage and thermal Boc degradation[2].
Hazard Statements H302, H315, H319, H335Harmful if swallowed; causes skin, eye, and respiratory irritation.
Signal Word WarningDictates mandatory use of fume hoods and appropriate PPE.

Mechanistic Safety & Handling Logic

Standard operating procedures often list steps without explaining the underlying physical chemistry. As application scientists, we design handling protocols based on molecular vulnerabilities.

  • Temperature Control (Storage vs. Active Use): 1-Boc-4-iodo-1H-imidazole must be stored at 4°C[2]. Causality: The Boc group is generally stable, but the C-I bond in 4-iodoimidazoles is susceptible to slow thermal degradation over time. However, before opening the container, it must be warmed to room temperature in a desiccator. Causality: Cold organic solids act as condensation nuclei. Introducing atmospheric moisture to the hygroscopic solid will poison moisture-sensitive palladium catalysts used in downstream cross-coupling applications.

  • Photolytic Sensitivity: The reagent must be protected from light[2]. Causality: The C-I bond is prone to homolytic cleavage upon exposure to UV/visible light, generating reactive iodine radicals that lead to dimerization or uncharacterized polymeric degradation products.

  • PPE & Exposure Mitigation: Handling requires nitrile gloves, safety goggles, and a calibrated fume hood. Causality: The compound is a known respiratory and skin irritant (H315, H335). Inhalation of aerosolized particulates during weighing can cause acute mucous membrane inflammation.

SafetyWorkflow Start Receipt of 1-Boc-4-iodo-1H-imidazole Storage Storage: 4°C, Dark (Prevents C-I photolysis & Boc loss) Start->Storage Prep Sample Preparation (Warm to RT in desiccator) Storage->Prep Prevent moisture condensation Reaction Catalytic Cross-Coupling (Temp < 100°C to avoid thermal decomp) Prep->Reaction Inert atmosphere handling Quench Reaction Quenching & Waste Disposal (Halogenated waste stream) Reaction->Quench Safe neutralization

Workflow for the safe handling and processing of 1-Boc-4-iodo-1H-imidazole.

Synthetic Utility in Drug Discovery

1-Boc-4-iodo-1H-imidazole is a cornerstone in the synthesis of complex pharmaceutical scaffolds. It is frequently employed in radical cross-coupling enabled by functionalized electrodes[3] and multi-component transition-metal catalysis. A prominent application is the rapid preparation of triazolyl-substituted NH-heterocyclic kinase inhibitors via a one-pot Sonogashira coupling, TMS-deprotection, and CuAAC (Copper-Catalyzed Alkyne-Azide Cycloaddition) sequence[1].

Sonogashira Reagents 1-Boc-4-iodo-1H-imidazole + Alkyne PdCat Pd/Cu Co-catalysis (Sonogashira Coupling) Reagents->PdCat Oxidative Addition Intermediate Boc-protected Alkyne-Imidazole PdCat->Intermediate C-C Bond Formation Deprotect TMS-Deprotection / CuAAC (One-Pot Sequence) Intermediate->Deprotect Reagent Addition Final Triazolyl Substituted Kinase Inhibitor Scaffold Deprotect->Final Cycloaddition

One-pot Sonogashira coupling-TMS-deprotection-CuAAC sequence.

Self-Validating Experimental Protocol: Pd-Catalyzed Cross-Coupling

To ensure scientific integrity, the following protocol for the Sonogashira coupling of 1-Boc-4-iodo-1H-imidazole is designed as a self-validating system . Every step includes a mechanistic rationale and a validation checkpoint.

Step-by-Step Methodology

Step 1: Reagent Charging

  • Action: In a flame-dried Schlenk tube, add 1-Boc-4-iodo-1H-imidazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv).

  • Causality: Flame-drying removes adsorbed surface moisture. The Pd(II) precatalyst is reduced in situ to the active Pd(0) species by the alkyne/amine, while CuI acts as a co-catalyst to form the highly reactive copper acetylide intermediate, facilitating transmetalation.

Step 2: Anaerobic Purging

  • Action: Evacuate the tube and backfill with ultra-pure Argon (repeat 3x).

  • Causality: Rigorous deoxygenation is critical. Oxygen promotes the undesired Glaser homocoupling of the terminal alkyne and irreversibly oxidizes the active Pd(0) catalyst to an inactive Pd(II) complex.

Step 3: Solvent and Base Addition

  • Action: Add anhydrous DMF and triethylamine (Et₃N) (2.0 equiv), followed by the terminal alkyne (1.2 equiv).

  • Causality: Et₃N serves a dual mechanistic purpose: it acts as a base to deprotonate the terminal alkyne (lowering its pKa via coordination to Cu) and neutralizes the hydroiodic acid (HI) generated during the catalytic cycle. Neutralizing HI is paramount to prevent the acidic cleavage of the acid-sensitive Boc protecting group on the imidazole.

Step 4: Reaction Execution & Self-Validation

  • Action: Stir the mixture at 60°C for 12 hours. Monitor the reaction via LC-MS.

  • Self-Validating System: The reaction is deemed successful when the starting mass (m/z 295 [M+H]⁺) is entirely consumed[1]. The appearance of the coupled product mass validates the completion of the oxidative addition and reductive elimination steps. Diagnostic Failure: If unreacted starting material persists alongside a de-iodinated byproduct (m/z 169 [M+H]⁺), it indicates premature catalyst death via protodehalogenation, necessitating stricter anaerobic technique in subsequent runs.

References

  • Sigma-Aldrich.
  • ChemScene.
  • Royal Society of Chemistry. "Rapid preparation of triazolyl substituted NH- heterocyclic kinase inhibitors via one-pot Sonogashira coupling–TMS-deprotection–CuAAC sequence." RSC,
  • ProQuest. "Radical Cross-Coupling Enabled by Functionalized Electrodes." ProQuest,

Sources

Foundational

The Strategic Role of 1-Boc-4-iodo-1H-imidazole in Modern Medicinal Chemistry

Executive Summary In the landscape of medicinal chemistry, the imidazole ring is a privileged scaffold, ubiquitous in natural products, kinase inhibitors, and G-protein-coupled receptor (GPCR) modulators. However, the di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the imidazole ring is a privileged scaffold, ubiquitous in natural products, kinase inhibitors, and G-protein-coupled receptor (GPCR) modulators. However, the direct, regioselective functionalization of unprotected imidazoles is notoriously difficult due to tautomerization and the competitive coordination of the basic nitrogens to transition-metal catalysts.

1-Boc-4-iodo-1H-imidazole emerges as a master key to this synthetic bottleneck. By strategically masking the N1 position with a tert-butyloxycarbonyl (Boc) group and pre-installing a highly reactive iodine atom at the C4 position, this building block allows chemists to execute precise, predictable cross-coupling reactions. This whitepaper dissects the physicochemical rationale, core synthetic workflows, and transformative applications of this intermediate in contemporary drug discovery.

Physicochemical Profiling & Structural Rationale

The molecular architecture of 1-Boc-4-iodo-1H-imidazole is not accidental; it is a highly optimized system designed for late-stage functionalization.

  • The C4-Iodine Advantage: In palladium-catalyzed cross-couplings, the rate of oxidative addition follows the trend I > Br > Cl. The C4-iodine ensures that oxidative addition occurs rapidly at room to moderate temperatures, minimizing thermal degradation of sensitive pharmacophores.

  • The N1-Boc Shield: The Boc group serves a dual purpose. Sterically, it directs functionalization and prevents N-alkylation side reactions. Electronically, it withdraws electron density from the imidazole ring, dampening the nucleophilicity of the N3 nitrogen and preventing it from poisoning palladium catalysts. Furthermore, it drastically improves the lipophilicity and solubility of the intermediate in organic solvents[1].

Quantitative Data: Physicochemical Properties

The following table summarizes the critical parameters of this building block, essential for calculating reaction stoichiometry and predicting chromatographic behavior[2][3].

PropertyValue / Specification
Chemical Name tert-Butyl 4-iodo-1H-imidazole-1-carboxylate
CAS Number 840481-77-8
Molecular Formula C8H11IN2O2
Molecular Weight 294.09 g/mol
IUPAC Name tert-butyl 4-iodoimidazole-1-carboxylate
SMILES String CC(C)(C)OC(=O)N1C=NC(I)=C1
Physical Form Solid (Requires refrigerated storage)

Core Synthetic Methodologies: The Suzuki-Miyaura Workflow

The most prominent application of 1-Boc-4-iodo-1H-imidazole is as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions[4]. This allows for the rapid library generation of C4-arylated imidazoles, which are critical hydrogen-bond donor/acceptor motifs in kinase hinge-binding regions.

SyntheticWorkflow A 1-Boc-4-iodo-1H-imidazole (Starting Material) C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C A->C B Aryl Boronic Acid (Ar-B(OH)2) B->C D 1-Boc-4-aryl-1H-imidazole (Coupled Intermediate) C->D Suzuki-Miyaura Cross-Coupling E TFA / CH2Cl2 rt, 2h D->E F 4-aryl-1H-imidazole (Target Pharmacophore) E->F Acidic N-Boc Deprotection

Caption: Synthetic workflow for C4-functionalized imidazoles via Suzuki-Miyaura coupling.

Self-Validating Experimental Protocol: C4-Arylation

As an Application Scientist, I mandate protocols that provide real-time feedback to the chemist. The following procedure for the Suzuki-Miyaura coupling of 1-Boc-4-iodo-1H-imidazole is designed as a self-validating system[5].

Step 1: Reagent Preparation (Inert Atmosphere) Charge a flame-dried Schlenk flask with 1-Boc-4-iodo-1H-imidazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), K2CO3 (2.0 equiv), and Pd(dppf)Cl2 (0.05 equiv). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. A slight excess of boronic acid compensates for competitive protodeboronation.

Step 2: Solvent Addition & Degassing Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v). Purge the system with Argon for 10 minutes. Causality: The biphasic system ensures that both the lipophilic iodoimidazole and the inorganic base remain in solution, maximizing the interfacial reaction rate. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid.

Step 3: Thermal Activation Heat the reaction mixture to 90 °C for 4–6 hours. Self-Validation Check: The reaction will transition from a distinct reddish suspension (active Pd catalyst) to a dark, homogeneous mixture. TLC (Hexanes/EtOAc 7:3) should reveal the complete consumption of the starting material (UV active, Rf ~0.6). LC-MS monitoring must show the disappearance of the m/z 295 [M+H]+ peak.

Step 4: Workup & Isolation Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over anhydrous Na2SO4, and concentrate. Self-Validation Check: During LC-MS analysis of the crude product, look for a characteristic loss of 100 Da (Boc cleavage) in the MS source. This diagnostic fragmentation confirms the structural integrity of the protected imidazole product.

Applications in Medicinal Chemistry

The strategic functionalization of 1-Boc-4-iodo-1H-imidazole has enabled the synthesis of several high-value therapeutic agents.

A. Immunology: NLRP3 Inflammasome Agonists

Recent breakthroughs in immunology have utilized iodoimidazoles to synthesize complex fused ring systems. Notably, a convergent coupling-condensation strategy was developed for the synthesis of the imidazole-fused 2-aminoquinoline NLRP3 agonist BMS-986299[6]. The synthesis relied on a tandem Suzuki-Miyaura coupling between an iodoimidazole and an o-aminochloroarene, followed by acid-mediated cyclization[7].

MechanismOfAction Signal Extracellular Stimulus (DAMPs/PAMPs) Sensor NLRP3 Sensor Protein Signal->Sensor Trigger Inflammasome Inflammasome Assembly (NLRP3 + ASC + Caspase-1) Sensor->Inflammasome Oligomerization Drug Imidazole-Fused NLRP3 Agonist Drug->Sensor Allosteric Modulation Cytokines IL-1β / IL-18 Maturation & Immune Activation Inflammasome->Cytokines Proteolytic Cleavage

Caption: Mechanism of action for imidazole-fused NLRP3 agonists modulating immune responses.

B. Oncology: Protein Farnesyltransferase Inhibitors

In oncology, the imidazole ring is frequently used to coordinate with the zinc ion in the active site of metalloenzymes. Palladium-catalyzed cross-coupling reactions of iodoimidazoles have been successfully employed to synthesize asymmetric protein farnesyltransferase inhibitors, allowing for the introduction of functionalized alkyl chains that dictate stereochemical enzymatic activity.

C. Natural Product Synthesis: Marine Alkaloids

Beyond synthetic drugs, this building block is vital for natural product total synthesis. For instance, the total synthesis of Lissodendrin B—a 2-aminoimidazole marine alkaloid—utilized a 4-iodoimidazole precursor. The core structure was elegantly assembled through sequential Suzuki and Sonogashira coupling reactions, demonstrating the orthogonal reactivity of the halogenated imidazole scaffold[8].

Conclusion

1-Boc-4-iodo-1H-imidazole is far more than a simple chemical commodity; it is a highly engineered vector for drug discovery. By understanding the causality behind its structural features—the activating nature of the C4-iodine and the protective/solubilizing effects of the N1-Boc group—medicinal chemists can deploy this reagent to rapidly access complex, biologically active chemical space with high fidelity and self-validating precision.

References

  • American Elements. "1-Boc-4-iodo-1H-imidazole | CAS 840481-77-8". American Elements Catalog. 1

  • Advanced ChemBlocks. "1-Boc-4-iodo-1H-imidazole 95% | CAS: 840481-77-8". AChemBlock. 2

  • ChemicalBook. "1-Boc-4-iodo-1H-imidazole | 840481-77-8". ChemicalBook Properties Database. 3

  • Sigma-Aldrich. "1-Boc-4-iodo-1H-imidazole | 840481-77-8". Sigma-Aldrich Catalog.

  • Vichier-Guerre, S., et al. "A convenient synthesis of 4(5)-(hetero)aryl-1H-imidazoles via microwave-assisted Suzuki–Miyaura cross-coupling reaction". Tetrahedron Letters / R Discovery. 4

  • PubMed / JOC. "Coupling-Condensation Strategy for the Convergent Synthesis of an Imidazole-Fused 2-Aminoquinoline NLRP3 Agonist". The Journal of Organic Chemistry. 6

  • Figshare / JOC. "Coupling-Condensation Strategy for the Convergent Synthesis of an Imidazole-Fused 2‑Aminoquinoline NLRP3 Agonist". Figshare. 7

  • MDPI. "Efficient Total Synthesis of Lissodendrin B, 2-Aminoimidazole Marine Alkaloids Isolated from Lissodendoryx (Acanthodoryx) fibrosa". MDPI. 8

  • Organic & Biomolecular Chemistry. "New asymmetric synthesis of protein farnesyltransferase inhibitors via palladium-catalyzed cross-coupling reactions of 2-iodo-imidazoles". RSC Publishing.

  • Pasteur Institute. "A convenient synthesis of 4(5)-(hetero)aryl-1H-imidazoles via microwave-assisted Suzuki-Miyaura cross-coupling reaction". Institut Pasteur.5

Sources

Exploratory

The Strategic Deployment of 1-Boc-4-iodo-1H-imidazole in Modern Organic Synthesis: An In-depth Technical Guide

Introduction: The Imidazole Moiety and the Strategic Importance of Iodinated Building Blocks The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in nume...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazole Moiety and the Strategic Importance of Iodinated Building Blocks

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in key hydrogen bonding interactions make it a frequent component in molecules designed to interact with biological targets.[3] The strategic functionalization of the imidazole core is therefore of paramount importance in the discovery and development of novel therapeutic agents.

This guide focuses on a particularly valuable and versatile building block: 1-Boc-4-iodo-1H-imidazole . The introduction of an iodine atom at the 4-position of the imidazole ring provides a highly reactive handle for a multitude of cross-coupling reactions, enabling the facile construction of complex molecular architectures.[3][4] The tert-butyloxycarbonyl (Boc) protecting group at the 1-position serves a dual purpose: it modulates the reactivity of the imidazole ring and enhances solubility in organic solvents, often preventing unwanted side reactions during subsequent transformations.[3] This guide will provide a comprehensive overview of the synthesis, properties, and key applications of 1-Boc-4-iodo-1H-imidazole, offering field-proven insights and detailed protocols for its effective utilization in research and drug development.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis. 1-Boc-4-iodo-1H-imidazole is a solid at room temperature and should be stored in a refrigerator to ensure its long-term stability.[5]

PropertyValueSource
Molecular Formula C₈H₁₁IN₂O₂[5]
Molecular Weight 294.09 g/mol [5]
CAS Number 840481-77-8[5]
Appearance Solid[5]
Storage Temperature Refrigerator[5]

Synthesis of 1-Boc-4-iodo-1H-imidazole: A Two-Step Approach

The synthesis of 1-Boc-4-iodo-1H-imidazole is typically achieved in a two-step sequence starting from readily available imidazole. The first step involves the regioselective iodination of imidazole to produce 4-iodo-1H-imidazole, followed by the protection of the imidazole nitrogen with a Boc group.

Step 1: Synthesis of 4-iodo-1H-imidazole

The direct iodination of imidazole is the most common method for preparing 4-iodo-1H-imidazole.[4] This reaction involves treating imidazole with iodine in the presence of a base, such as sodium hydroxide. To minimize the formation of di- and tri-iodinated byproducts, an excess of imidazole is often used.[4]

Experimental Protocol: Synthesis of 4-iodo-1H-imidazole

Materials:

  • Imidazole

  • Iodine

  • Sodium hydroxide

  • Sodium iodide (optional, to aid iodine solubility)

  • Water

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • n-Hexane

  • Isopropanol

Procedure:

  • Preparation of Imidazole Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve sodium hydroxide in water. Once cooled, add imidazole and stir until a clear solution is obtained.[6]

  • Preparation of Iodine Solution: In a separate beaker, dissolve sodium iodide (if used) in water, cool to room temperature, and then add iodine. Stir until the iodine is fully dissolved.[6]

  • Reaction: Slowly add the iodine solution dropwise to the cooled imidazole solution, maintaining the temperature at 0 °C. After the addition is complete, continue to stir the reaction mixture at 0 °C for several hours, monitoring the reaction progress by TLC.[6]

  • Work-up and Isolation: Upon completion, carefully adjust the pH of the reaction mixture to 7-8 with concentrated hydrochloric acid to precipitate the crude product. Collect the solid by filtration.[6]

  • Purification: The crude 4-iodo-1H-imidazole can be purified by recrystallization. A common solvent system is a mixture of isopropanol and n-hexane.[6] This process helps to remove any unreacted imidazole and di-iodinated byproducts.

Step 2: Boc Protection of 4-iodo-1H-imidazole

The second step involves the protection of the nitrogen atom of 4-iodo-1H-imidazole with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting 4-iodo-1H-imidazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of 1-Boc-4-iodo-1H-imidazole

Materials:

  • 4-iodo-1H-imidazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

Procedure:

  • Reaction Setup: Dissolve 4-iodo-1H-imidazole in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base and Reagent: Add triethylamine to the solution and stir for a few minutes at room temperature. Then, add di-tert-butyl dicarbonate portion-wise to the stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for several hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure 1-Boc-4-iodo-1H-imidazole.

Core Applications in Cross-Coupling Reactions

The true synthetic utility of 1-Boc-4-iodo-1H-imidazole lies in its application as a versatile substrate in a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 4-position is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[7]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[8] In the context of 1-Boc-4-iodo-1H-imidazole, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the imidazole ring. This is a key strategy in the synthesis of biaryl structures, which are common motifs in many pharmaceutical agents.[3]

The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Boc-4-iodo-1H-imidazole with an Arylboronic Acid

Materials:

  • 1-Boc-4-iodo-1H-imidazole

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (typically 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equivalents)

  • Degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • Reaction Setup: To a reaction vessel, add 1-Boc-4-iodo-1H-imidazole, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) several times.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to a suitable temperature (typically 80-100 °C) and stir for several hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[6]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[9] This reaction is instrumental in the synthesis of alkynyl-imidazoles from 1-Boc-4-iodo-1H-imidazole. These products are valuable intermediates, serving as precursors to various heterocyclic systems and can be found in biologically active molecules such as kinase inhibitors.[1][3]

Experimental Protocol: Sonogashira Coupling of 1-Boc-4-iodo-1H-imidazole with a Terminal Alkyne

Materials:

  • 1-Boc-4-iodo-1H-imidazole

  • Terminal alkyne (1.1-1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (typically 2-5 mol%)

  • Copper(I) iodide (CuI) (typically 4-10 mol%)

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • Reaction Setup: To a dried Schlenk flask under an argon atmosphere, add 1-Boc-4-iodo-1H-imidazole, the palladium catalyst, and copper(I) iodide.

  • Solvent and Base Addition: Add the anhydrous solvent and triethylamine.

  • Alkyne Addition: To the stirred solution, add the terminal alkyne dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60 °C) and stir for several hours, monitoring the progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[1]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between an aryl halide and an amine.[10][11][12] This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines and related compounds, which are prevalent in numerous pharmaceutical agents.[11] The use of 1-Boc-4-iodo-1H-imidazole in this reaction allows for the direct introduction of an amino group at the 4-position of the imidazole ring, providing access to a diverse range of 4-aminoimidazole derivatives.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, a suitable phosphine ligand, and a base.[11]

Experimental Protocol: Buchwald-Hartwig Amination of 1-Boc-4-iodo-1H-imidazole with an Amine

Materials:

  • 1-Boc-4-iodo-1H-imidazole

  • Amine (primary or secondary) (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (typically 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (typically 1.2-2 times the palladium amount)

  • Base (e.g., Cs₂CO₃, K₃PO₄) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a Schlenk tube.

  • Addition of Reactants and Solvent: Add 1-Boc-4-iodo-1H-imidazole and the anhydrous solvent. Finally, add the amine.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture with stirring at a suitable temperature (typically 80-110 °C) for several hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography.[11]

Deprotection of the Boc Group

Following the desired functionalization at the 4-position, the Boc protecting group can be readily removed to unveil the N-H imidazole. The Boc group is typically cleaved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.

Applications in the Synthesis of Biologically Active Molecules

The synthetic versatility of 1-Boc-4-iodo-1H-imidazole has led to its use in the synthesis of a variety of biologically active molecules, particularly in the areas of oncology and infectious diseases.

p38 MAP Kinase Inhibitors

p38 mitogen-activated protein (MAP) kinase is a key enzyme involved in inflammatory signaling pathways, and its inhibition is a therapeutic strategy for a range of inflammatory diseases.[13] Substituted imidazoles are a well-established class of p38 MAP kinase inhibitors.[13][14] 1-Boc-4-iodo-1H-imidazole serves as a crucial starting material for the synthesis of these inhibitors, where the 4-position is functionalized via Suzuki-Miyaura coupling to introduce the necessary aryl or heteroaryl substituents that are key for potent and selective inhibition.[13][14][15]

Antifungal Agents

Imidazole-based compounds, such as ketoconazole and miconazole, are well-established antifungal drugs.[1][16] The emergence of drug-resistant fungal infections necessitates the development of novel antifungal agents. 1-Boc-4-iodo-1H-imidazole provides a versatile scaffold for the synthesis of new antifungal compounds with potentially improved efficacy and a broader spectrum of activity.[1] Cross-coupling reactions at the 4-position allow for the systematic exploration of structure-activity relationships (SAR) to optimize the antifungal properties of the imidazole core.

Conclusion: A Versatile and Indispensable Building Block

1-Boc-4-iodo-1H-imidazole has firmly established itself as a versatile and indispensable building block in modern organic synthesis. Its predictable reactivity, coupled with the strategic placement of the iodo group and the utility of the Boc protecting group, provides chemists with a powerful tool for the construction of complex, functionalized imidazole-containing molecules. The ability to readily engage in a variety of robust and high-yielding cross-coupling reactions has cemented its importance in the synthesis of biologically active compounds, particularly in the fields of medicinal chemistry and drug development. As the demand for novel and diverse molecular architectures continues to grow, the strategic application of 1-Boc-4-iodo-1H-imidazole is set to play an even more significant role in the advancement of chemical synthesis and the discovery of new medicines.

Visualizations

Synthetic Workflow for 1-Boc-4-iodo-1H-imidazole

Synthesis of 1-Boc-4-iodo-1H-imidazole Imidazole Imidazole Iodination Iodination (I₂, NaOH) Imidazole->Iodination Four_Iodo_Imidazole 4-Iodo-1H-imidazole Iodination->Four_Iodo_Imidazole Boc_Protection Boc Protection (Boc₂O, Base) Four_Iodo_Imidazole->Boc_Protection Final_Product 1-Boc-4-iodo-1H-imidazole Boc_Protection->Final_Product

Caption: A two-step synthesis of 1-Boc-4-iodo-1H-imidazole.

Cross-Coupling Applications of 1-Boc-4-iodo-1H-imidazole

Cross-Coupling Reactions cluster_suzuki Suzuki-Miyaura cluster_sonogashira Sonogashira cluster_buchwald Buchwald-Hartwig Start 1-Boc-4-iodo-1H-imidazole Suzuki Aryl/Heteroaryl Boronic Acid Start->Suzuki Pd catalyst, Base Sonogashira Terminal Alkyne Start->Sonogashira Pd catalyst, Cu(I), Base Buchwald Amine (R₂NH) Start->Buchwald Pd catalyst, Ligand, Base Product_Suzuki 4-Aryl/Heteroaryl-1-Boc-imidazole Suzuki->Product_Suzuki Product_Sonogashira 4-Alkynyl-1-Boc-imidazole Sonogashira->Product_Sonogashira Product_Buchwald 4-Amino-1-Boc-imidazole Buchwald->Product_Buchwald

Caption: Key cross-coupling reactions of 1-Boc-4-iodo-1H-imidazole.

References

  • Jordan, A. M., et al. (2011). 3-Amino-6-aryl-thieno[2,3-d]pyrimidines as Novel Inhibitors of p38 MAP Kinase. Journal of Medicinal Chemistry, 54(10), 3451–3479. Available at: [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]

  • Murry, J. A., et al. (2003). Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors. Current Opinion in Drug Discovery & Development, 6(6), 867-884. Available at: [Link]

  • Engle, K. M., et al. (2020). Nickel-Catalyzed Cross-Coupling Reactions of Unactivated Alkyl Halides. Angewandte Chemie International Edition, 59(19), 7409-7413. Available at: [Link]

  • Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions and More (pp. 1-52). Wiley-VCH Verlag GmbH & Co. KGaA. Available at: [Link]

  • Bruker. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma. Biogeosciences. Available at: [Link]

  • PeerJ. (n.d.). 1 NMR spectra and HPLC chromatograms. PeerJ. Available at: [Link]

  • Unknown. (n.d.). Optimization of a Copper Catalyzed Cross Coupling Reaction.
  • Unknown. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. Available at: [Link]

  • Unknown. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Unknown. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PMC. Available at: [Link]

  • arkat usa. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Available at: [Link]

  • PubMed. (2003). Design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase. Available at: [Link]

  • PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years. Available at: [Link]

  • Physics @ Manasagangotri. (n.d.). Journal of Advanced Scientific Research MOLECULAR IODINE CATALYZED SOLVENT FREE ONE POT SYNTHESIS, CHARACTERIZATION, IN- SILICO. Available at: [Link]

  • PubChem. (n.d.). 1-Boc-4-iodo-1H-imidazole. Available at: [Link]

  • Fernandez Varela, R., et al. (2025). Synthesis of 4‐Iodoimidazole Nucleosides: A Biocatalyzed Whole Cell Approach. ChemBioChem. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • PubMed. (2007). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Available at: [Link]

  • Unknown. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC. Available at: [Link]

  • Beilstein Journals. (n.d.). Sonogashira–Hagihara reactions of halogenated glycals. Available at: [Link]

  • Biological and Molecular Chemistry. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications.
  • Liang Tong Lab at Columbia University. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Available at: [Link]

  • Unknown. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • AMERICAN ELEMENTS ®. (n.d.). 1-Boc-4-iodo-1H-imidazole. Available at: [Link]

  • SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Available at: [Link]

  • ResearchGate. (n.d.). CuI/L⁶‐catalyzed coupling of 1H‐imidazole derivatives with iodobenzene... Available at: [Link]

  • Google Patents. (n.d.). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
  • Unknown. (n.d.). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. PMC. Available at: [Link]

  • Unknown. (n.d.). tert-Butyl imidazole-1-carboxylate. PMC. Available at: [Link]

  • MDPI. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling Protocol for 1-Boc-4-iodo-1H-imidazole

Executive Summary This guide details the optimized protocol for the Suzuki-Miyaura cross-coupling of 1-Boc-4-iodo-1H-imidazole . While the C4-iodo position offers a reactive handle for C-C bond formation, the imidazole c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocol for the Suzuki-Miyaura cross-coupling of 1-Boc-4-iodo-1H-imidazole . While the C4-iodo position offers a reactive handle for C-C bond formation, the imidazole core presents specific challenges: catalyst poisoning by the pyridine-like nitrogen and thermal instability of the tert-butoxycarbonyl (Boc) protecting group.

This protocol utilizes a high-turnover catalyst system (Pd(dppf)Cl₂) to facilitate coupling under mild conditions (80 °C), preserving the Boc group while ensuring high yields. A secondary high-activity method using Buchwald precatalysts is provided for sterically demanding partners.

Substrate Analysis: 1-Boc-4-iodo-1H-imidazole

Chemical Profile[1][2][3][4]
  • Structure: The Boc group is attached to N1, locking the tautomer and directing the iodine to the C4 position.

  • Reactivity: The C-I bond is highly reactive toward oxidative addition. However, the electron-withdrawing nature of the Boc group decreases the electron density of the imidazole ring compared to its unprotected counterpart, slightly stabilizing the C-I bond against reduction but making the ring less prone to oxidation.

  • Stability Warning (Critical): The N-Boc bond in imidazoles is essentially a carbamate but behaves like an amide; it is susceptible to thermal cleavage (>100 °C) and hydrolysis in strong aqueous bases. Furthermore, acidic silica gel can induce deprotection during purification.

Mechanism of Action

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. The critical deviation in this specific substrate is the potential for the imidazole nitrogen (N3) to coordinate with Palladium, arresting the cycle. The use of bidentate ligands (dppf) or bulky monodentate ligands (XPhos) prevents this "catalyst arrest."

SMC_Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl/Br, Fast for I) Pd0->OxAdd + 1-Boc-4-iodoimidazole Int1 Pd(II)-Ar-I Complex OxAdd->Int1 TransMet Transmetallation (Boronate replaces I) Int1->TransMet + Activated Boronate Base Base Activation (OH- / CO3--) Base->TransMet Activates Boron RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle emphasizing the oxidative addition of the 4-iodoimidazole substrate.

Critical Experimental Parameters

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ The ferrocenyl backbone prevents N3-coordination (poisoning) and is robust against water.
Base Na₂CO₂ (2.0 M aq) Strong enough to activate boronic acids, mild enough to spare the Boc group at 80°C.
Solvent 1,4-Dioxane Miscible with water, high boiling point, excellent solubility for Boc-imidazoles.
Temperature 80 °C Optimal balance. <70°C is too slow; >90°C risks Boc thermolysis.
Concentration 0.1 M - 0.2 M Dilution helps prevent homocoupling of the boronic acid.

Method A: Standard Protocol (High Robustness)

Best for: Aryl and Heteroaryl boronic acids with minimal steric hindrance.

Materials
  • 1-Boc-4-iodo-1H-imidazole (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

  • [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure
  • Preparation: In a reaction vial equipped with a magnetic stir bar, add the 1-Boc-4-iodo-1H-imidazole (1.0 equiv), Boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inertion: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon three times (Critical to prevent homocoupling).

  • Solvent Addition: Inject degassed 1,4-Dioxane followed by the 2.0 M Na₂CO₃ aqueous solution via syringe.

    • Note: The biphasic mixture will turn dark red/brown upon heating.

  • Reaction: Heat the block/oil bath to 80 °C . Stir vigorously (1000 RPM) to ensure phase mixing.

  • Monitoring: Monitor by LCMS or TLC after 2 hours. Most reactions complete within 4–6 hours.

    • TLC Tip: Imidazoles stain well with Iodine or KMnO4.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1). Dry over Na₂SO₄.[2]

Method B: High-Activity Protocol (Sterically Demanding)

Best for: Ortho-substituted aryls or electron-poor heteroaryls where Method A fails.

Materials
  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%)

  • Base: K₃PO₄ (3.0 equiv, solid or 1M aq)

  • Solvent: THF / Water (10:1)

Procedure Modifications
  • Use XPhos Pd G3 precatalyst. The bulky biaryl phosphine ligand creates a highly active mono-ligated Pd(0) species that facilitates transmetallation with hindered substrates.

  • Lower temperature to 60–70 °C if using THF (reflux).

  • This system is extremely sensitive to oxygen; ensure rigorous degassing.

Purification & Isolation (The "Boc Trap")

Risk: Silica gel is slightly acidic. Prolonged contact with silica, especially if the column heats up due to solvent exotherms, can cleave the Boc group, yielding the polar NH-imidazole which may streak or remain on the column.

Optimized Purification Protocol
  • Neutralization: Pre-treat the silica gel slurry with 1% Triethylamine (Et₃N) in Hexanes before loading the column.

  • Eluent: Use a gradient of Hexanes/Ethyl Acetate (0% → 50% EtOAc).

    • For very polar products: Use DCM / MeOH (95:5).

  • Loading: Do not dry-load on silica if possible. Dry-load on Celite or load as a concentrated liquid solution (DCM).

  • Evaporation: Do not heat the water bath >40 °C during rotary evaporation of the purified fractions.

Troubleshooting Guide

ObservationRoot CauseSolution
Low Conversion (<20%) Catalyst poisoning by Imidazole NSwitch to Method B (XPhos/SPhos) or increase Pd loading to 10 mol%.
Boc Deprotection Temperature too high / Base too strongLower Temp to 70°C. Switch base from Na₂CO₃ to K₃PO₄ or CsF (anhydrous conditions).
Protodeboronation Unstable Boronic AcidUse Boronic Ester (BPin) instead of acid. Add base slowly or use anhydrous conditions (Dioxane/CsF).
Product Streaking on TLC Interaction with SilicaAdd 1% Et₃N to the TLC eluent.

Workflow Decision Tree

Workflow_Decision Start Start: 1-Boc-4-iodoimidazole + Coupling Partner CheckPartner Is Boronic Acid Sterically Hindered? Start->CheckPartner MethodA Method A: Pd(dppf)Cl2 / Na2CO3 / 80°C CheckPartner->MethodA No (Standard) MethodB Method B: XPhos Pd G3 / K3PO4 / 60°C CheckPartner->MethodB Yes (Ortho-subst.) Monitor Monitor (LCMS/TLC) @ 4 Hours MethodA->Monitor MethodB->Monitor Success Complete Conversion? Proceed to Workup Monitor->Success Yes Fail Incomplete / Boc Loss? Monitor->Fail No Trouble See Troubleshooting Table (Switch Catalyst/Base) Fail->Trouble

Caption: Decision matrix for selecting the appropriate catalytic system based on substrate complexity.

References

  • BenchChem. "Application Notes and Protocols: 4-Iodo-1H-imidazole in Organic Synthesis." BenchChem Application Library. Accessed March 1, 2026. Link

  • Karuvalam, R. P., et al. "Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles."[3] Arkivoc, 2019, vi, 431-445.[3] Link

  • Apelqvist, T., & Wensbo, D. "Selective removal of the N-BOC protective group using silica gel at low pressure."[4][5] Tetrahedron Letters, 1996, 37(9), 1471-1472. Link

  • Organic Chemistry Portal. "Suzuki Coupling - Recent Literature." Organic Chemistry Portal. Link

  • Sigma-Aldrich (Merck). "KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit User Guide." Link

Sources

Application

Application Note: Optimized Sonogashira Cross-Coupling of 1-Boc-4-iodo-1H-imidazole

Executive Summary The functionalization of the imidazole core is a cornerstone of modern medicinal chemistry, given its ubiquity in pharmacologically active compounds[1]. While the carbon-iodine bond in 4-iodo-1H-imidazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the imidazole core is a cornerstone of modern medicinal chemistry, given its ubiquity in pharmacologically active compounds[1]. While the carbon-iodine bond in 4-iodo-1H-imidazole provides a highly reactive handle for palladium-catalyzed cross-couplings[1], the presence of the tert-butoxycarbonyl (Boc) protecting group introduces a significant chemoselectivity challenge. Unlike aliphatic N-Boc groups, the N-Boc moiety on an aromatic imidazole ring is essentially an activated carbamate. It is highly susceptible to nucleophilic attack and thermal degradation under the basic conditions typically employed in Sonogashira reactions[2].

This application note details a field-proven, self-validating protocol for the Sonogashira coupling of 1-Boc-4-iodo-1H-imidazole with terminal alkynes. By strategically modulating the base sterics, solvent polarity, and thermal parameters, researchers can achieve high-yielding C-C bond formation while completely preserving the fragile N-Boc architecture[3].

Mechanistic Rationale: The "Boc-Lability" Paradox

In a standard Sonogashira reaction, a terminal alkyne is coupled to an aryl halide using a Pd(0)/Cu(I) dual-catalyst system in the presence of an amine base[4]. The base serves a dual purpose: it deprotonates the terminal alkyne to facilitate copper-acetylide formation, and it neutralizes the hydrogen halide byproduct.

However, when applying standard conditions (e.g., Triethylamine at 70–80 °C) to 1-Boc-4-iodo-1H-imidazole, the primary failure mode is not catalytic stalling, but rather premature deprotection . The electron-withdrawing nature of the Boc group beneficially accelerates the initial oxidative addition of Pd(0) into the C4–I bond. Yet, this same electron withdrawal makes the carbamate carbonyl highly electrophilic. Unhindered amines (like primary or secondary amines, and even hot triethylamine) can act as nucleophiles, attacking the Boc group and triggering its solvolysis. Once deprotected, the resulting free N-H imidazole can tightly coordinate to the palladium or copper centers, poisoning the catalyst and stalling the transmetalation step.

Mechanism Pd Pd(0) Active Catalyst OxAdd Oxidative Addition (C4-Iodine Cleavage) Pd->OxAdd 1-Boc-4-iodoimidazole TransMet Transmetalation (Cu-Acetylide Transfer) OxAdd->TransMet Terminal Alkyne + Base Degradation Premature N-Boc Deprotection OxAdd->Degradation Nucleophilic Attack by Unhindered Amines RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd Catalyst Regeneration Product 4-Alkynyl-1-Boc Imidazole RedElim->Product

Catalytic cycle of Sonogashira coupling highlighting the competing N-Boc deprotection pathway.

Causality Behind Experimental Choices

To suppress this side reaction, N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (Et₃N). The bulky isopropyl groups of DIPEA provide immense steric shielding, preventing nucleophilic attack on the Boc carbonyl while maintaining sufficient basicity (pKa ~10.5) to drive the formation of the copper acetylide. Furthermore, shifting the solvent from THF to N,N-Dimethylformamide (DMF) stabilizes the Pd-intermediates, allowing the reaction to proceed efficiently at ambient to mildly elevated temperatures (25–40 °C), thereby avoiding the thermal threshold for Boc degradation[3].

Quantitative Condition Optimization

The following table summarizes the optimization landscape, demonstrating the critical relationship between base selection, temperature, and Boc retention.

EntryBase (2.0 eq)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Observation / Failure Mode
1PiperidineTHF6512>95%<10%Complete Boc loss; catalyst poisoning.
2Et₃NTHF651280%25%Extensive Boc deprotection; streaking on TLC.
3Et₃NDMF401285%55%Moderate deprotection; sluggish transmetalation.
4DIPEADMF808>95%30%Thermal Boc degradation (gas evolution noted).
5 DIPEA DMF 25–40 12 >95% 88% Clean conversion; Boc group fully intact.

Note: Reactions performed using 5 mol% Pd(PPh₃)₄, 10 mol% CuI, and 1.2 eq phenylacetylene.

Self-Validating Experimental Protocol

This protocol is designed with built-in visual and chromatographic checkpoints to ensure the integrity of the reaction at every stage.

Protocol S1 1. Solvent Degassing (Ar sparge, 15 min) S2 2. Reagent Loading (Ar-I, Alkyne, Pd/Cu, DIPEA) S1->S2 S3 3. Controlled Heating (25-40°C, strictly <50°C) S2->S3 S4 4. Biphasic Quench (Sat. NH4Cl to remove Cu) S3->S4 S5 5. Chromatographic Isolation (Silica gel, Hex/EtOAc) S4->S5

Step-by-step experimental workflow for the Sonogashira coupling of 1-Boc-4-iodo-1H-imidazole.

Reagents Required
  • 1-Boc-4-iodo-1H-imidazole (1.0 equiv, 1.0 mmol, 294 mg)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%, 58 mg)

  • Copper(I) Iodide [CuI] (0.10 equiv, 10 mol%, 19 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 0.52 mL)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology

Step 1: System Deoxygenation (Critical Step)

  • Transfer anhydrous DMF (5.0 mL) and DIPEA (0.52 mL) into a dry, argon-purged Schlenk flask or a round-bottom flask equipped with a rubber septum.

  • Sparge the solution with Argon for at least 15 minutes using a submerged needle.

  • Causality: Oxygen must be rigorously excluded. O₂ promotes the oxidative homocoupling of the alkyne (Glaser coupling) and rapidly oxidizes the active Pd(0) species to inactive Pd(II), turning the solution black.

Step 2: Reagent Assembly

  • Under a positive flow of Argon, add 1-Boc-4-iodo-1H-imidazole (294 mg) and the terminal alkyne (1.2 mmol). Stir until fully dissolved.

  • Quickly add Pd(PPh₃)₄ (58 mg) and CuI (19 mg). Reseal the flask and purge the headspace with Argon for 2 minutes.

  • Self-Validation Checkpoint 1: Upon addition of the catalysts, the solution should turn a clear, pale yellow-to-orange color. If the solution immediately turns opaque black, the system was not properly deoxygenated, and Pd-black has precipitated. The reaction will likely fail.

Step 3: Reaction Execution and Monitoring

  • Stir the reaction mixture at room temperature (25 °C). If the alkyne is electronically deactivated, gentle heating to 40 °C using an oil bath may be applied. Do not exceed 50 °C.

  • Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 7:3 v/v) after 4 hours.

  • Self-Validation Checkpoint 2: 1-Boc-4-iodo-1H-imidazole is strongly UV-active (Rf ~0.6). The desired product will appear as a new UV-active spot (often fluorescent under 365 nm depending on the alkyne) typically at Rf ~0.4–0.5.

  • Diagnostic Warning: If you observe a heavy streak dropping to the baseline (Rf ~0.0–0.1), this indicates premature Boc deprotection forming the highly polar free N-H imidazole. Immediate cooling is required.

Step 4: Quenching and Copper Removal

  • Once TLC indicates complete consumption of the starting material (typically 8–12 hours), dilute the mixture with Ethyl Acetate (20 mL).

  • Quench the reaction by adding saturated aqueous Ammonium Chloride (NH₄Cl) solution (15 mL). Stir vigorously for 10 minutes.

  • Causality: The NH₄Cl quench is not merely for neutralization. Ammonia/ammonium ions act as excellent bidentate ligands for Copper, pulling the Cu salts into the aqueous layer (often turning it visibly blue). Failing to remove copper can lead to alkyne degradation during concentration or streaking during chromatography.

Step 5: Extraction and Purification

  • Transfer to a separatory funnel. Separate the layers and extract the aqueous phase with Ethyl Acetate (2 × 10 mL).

  • Wash the combined organic layers with water (3 × 15 mL) to remove residual DMF, followed by brine (15 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature <35 °C to protect the Boc group).

  • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 70:30 Hexanes:Ethyl Acetate).

Downstream Considerations

Once the carbon-carbon bond is successfully formed, the N-Boc group can be selectively removed if required for subsequent synthetic steps. While traditional methods use strong acids (e.g., TFA in DCM), researchers can also utilize milder conditions such as NaBH₄ in ethanol at room temperature, which has been shown to selectively deprotect N-Boc imidazoles without affecting sensitive functional groups[2].

References

Sources

Method

Heck coupling of 1-Boc-4-iodo-1H-imidazole with alkenes

Executive Summary The C4-functionalization of the imidazole core is a critical transformation in the synthesis of histamine H3 antagonists, enzyme inhibitors, and alkaloids like urocanic acid. While 4-iodo-1H-imidazole i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The C4-functionalization of the imidazole core is a critical transformation in the synthesis of histamine H3 antagonists, enzyme inhibitors, and alkaloids like urocanic acid. While 4-iodo-1H-imidazole is a versatile electrophile, its application in Palladium-catalyzed cross-coupling is complicated by the Lewis basicity of the imidazole nitrogens, which can poison the catalyst.

This guide details the Heck-Mizoroki coupling of 1-Boc-4-iodo-1H-imidazole . The inclusion of the tert-butoxycarbonyl (Boc) group at the N1 position serves a dual purpose: it electronically deactivates the ring to prevent catalyst sequestration and directs regioselectivity. However, the lability of the Boc group under thermal and basic conditions necessitates a finely tuned protocol. This note recommends a Ligand-Free, Phase-Transfer Catalysis (Jeffery Conditions) approach as the "Gold Standard" for maximizing yield while preserving the protecting group.

Scientific Foundation & Mechanism

The Challenge of Imidazole Couplings

Unprotected imidazoles are notorious catalyst poisons. The N3 nitrogen possesses a lone pair capable of displacing phosphine ligands on Palladium(II) species, arresting the catalytic cycle.

  • Solution: Protection of N1 with Boc exerts a steric and electronic influence that diminishes the coordinating ability of N3.

  • Risk: The Boc group is susceptible to thermal cleavage (>100°C) and nucleophilic attack by strong bases (e.g., hydroxide, alkoxides), leading to in situ deprotection and subsequent catalyst death.

Mechanistic Pathway

The reaction follows a Pd(0)/Pd(II) cycle. The key to success with this substrate is the Oxidative Addition step. The electron-withdrawing nature of the Boc group makes the C4-I bond sufficiently electrophilic for rapid insertion of Pd(0), provided the catalyst is not sequestered by the nitrogen.

HeckCycle Pd0 Pd(0) Active Species (Stabilized by TBAB) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate Coord Olefin Coordination (Syn-Insertion) OxAdd->Coord + Alkene BetaElim Beta-Hydride Elimination (Product Release) Coord->BetaElim BaseRegen Base-Mediated Regeneration BetaElim->BaseRegen - Product Product 4-Alkenylimidazole Product BetaElim->Product BaseRegen->Pd0 - HI (Base neutralized) Substrate 1-Boc-4-iodoimidazole Substrate->OxAdd Alkene Alkene (Acrylate/Styrene) Alkene->Coord

Figure 1: Catalytic cycle emphasizing the ligand-free pathway stabilized by Tetra-n-butylammonium bromide (TBAB).

Experimental Design: Critical Parameters

To ensure a self-validating system, we utilize Jeffery Conditions (Solid-Liquid Phase Transfer). This method allows for lower temperatures and milder bases compared to classical phosphine-based Heck protocols.

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ (2-5 mol%)Simple, robust, and air-stable. Converted in situ to anionic Pd species stabilized by bromide ions.
Ligand None (Ligand-Free)Phosphines are unnecessary for activated iodides and can promote side reactions.
Additive TBAB (1.0 equiv)Acts as a Phase Transfer Catalyst (PTC) and stabilizes Pd nanoparticles/clusters, preventing "Palladium Black" precipitation.
Base NaHCO₃ or KOAc Crucial: Strong bases (K₂CO₃, Et₃N) can cause Boc-deprotection at >80°C. Bicarbonate is mild enough to spare the Boc group.
Solvent DMF or MeCN High polarity is required to solubilize the PTC system. DMF is preferred for reaction rates; MeCN for easier workup.
Temp 80°C - 90°C The "Goldilocks" zone. <70°C is too slow; >100°C risks thermal de-Bocylation.

Standard Operating Procedure (SOP)

Protocol ID: HECK-IMID-BOC-001 Scale: 1.0 mmol (Representative)

Materials
  • 1-Boc-4-iodo-1H-imidazole (294 mg, 1.0 mmol)

  • Alkene (e.g., Methyl Acrylate, Styrene) (1.5 - 2.0 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (11 mg, 0.05 mmol, 5 mol%)

  • Tetra-n-butylammonium bromide [TBAB] (322 mg, 1.0 mmol)

  • Sodium Bicarbonate [NaHCO₃] (210 mg, 2.5 mmol)

  • N,N-Dimethylformamide [DMF] (Anhydrous, 5 mL)

Step-by-Step Workflow
  • Vessel Preparation: Flame-dry a 25 mL Schlenk tube or heavy-walled pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vessel with:

    • 1-Boc-4-iodo-1H-imidazole (1.0 equiv)

    • TBAB (1.0 equiv)

    • NaHCO₃ (2.5 equiv)

    • Pd(OAc)₂ (5 mol%)

  • Inerting: Cap the vessel with a rubber septum. Evacuate and backfill with inert gas (Ar/N₂) three times.

  • Liquid Addition:

    • Inject anhydrous DMF (concentration ~0.2 M relative to iodide).

    • Inject the Alkene (1.5–2.0 equiv). Note: If the alkene is solid, add it in Step 2.

  • Reaction: Seal the vessel (replace septum with a screw cap if using a vial). Heat the mixture to 80°C in an oil block. Stir vigorously (800+ RPM) to ensure phase transfer efficiency.

  • Monitoring: Monitor by TLC (typically 30% EtOAc/Hexanes) or LC-MS.

    • Target: Disappearance of iodide (Rf ~0.6) and appearance of fluorescent product (Rf ~0.3-0.5).

    • Time: Typically 4–12 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and wash with Water (3 x 10 mL) to remove DMF and TBAB.

    • Wash organic layer with Brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel.

    • Gradient: 10% → 40% EtOAc in Hexanes.

Workflow Setup Setup: Pd(OAc)2, TBAB, Base, Substrate in DMF Heat Reaction: 80°C, 4-12h (Argon atm) Setup->Heat Quench Workup: Dilute EtOAc, Wash H2O (x3) Heat->Quench Purify Purification: Flash Column (Hex/EtOAc) Quench->Purify

Figure 2: Operational workflow for the synthesis of 4-alkenylimidazoles.

Representative Data & Substrate Scope

The following table summarizes expected outcomes based on the electronic nature of the alkene using the protocol above.

EntryAlkene ClassSpecific SubstrateExpected YieldNotes
1 Electron-DeficientMethyl Acrylate85-95% Very fast reaction (<4h). High trans (E) selectivity.
2 Electron-Deficienttert-Butyl Acrylate80-90% Excellent compatibility; t-Butyl ester is stable.
3 StyrenicStyrene70-80% Slightly slower.[1] May require 90°C.
4 Electron-RichButyl Vinyl Ether40-60% Challenging. Often requires switching to cationic Pd pathway (add Ag salts) or bidentate ligands.
5 Sterically HinderedMethacrylate60-75% Slower insertion; often yields mixture of regioisomers.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Loss of Boc Group Temperature too high or Base too strong.Switch from K₂CO₃ to NaHCO₃. Lower temp to 75°C and extend time. Ensure DMF is anhydrous (water + base + heat = hydrolysis).
"Palladium Black" forms Catalyst decomposition / Aggregation.Increase TBAB loading to 1.5 equiv. TBAB stabilizes the active Pd(0) nanoparticles. Ensure strict oxygen-free conditions.
Low Conversion Catalyst poisoning by N3.Confirm Boc group is intact. If Boc is lost, the reaction stops. Add 10 mol% P(o-tol)₃ as a ligand if the ligand-free method fails (steric bulk of ligand helps).
Homocoupling (Biaryl) Oxidative coupling of starting material.Reduce catalyst loading. Ensure the alkene is in excess (1.5–2.0 equiv).

References

  • Jeffery, T. (1984).[2] "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions." Journal of the Chemical Society, Chemical Communications, (19), 1287–1289. Link

  • Cliff, M. D., & Pyne, S. G. (1995). "Synthesis of C-4 functionalized imidazoles." The Journal of Organic Chemistry, 60(8), 2371–2383. Link

  • Ohta, S., et al. (1992). "Palladium-catalyzed coupling reaction of chloropyrazines and 4-iodoimidazoles with alkenes and alkynes." Chemical & Pharmaceutical Bulletin, 40(10), 2681-2685. Link

  • Bellina, F., & Rossi, R. (2006). "Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles." Tetrahedron, 62(31), 7213-7256. Link

Sources

Application

High-Efficiency Synthesis of Imidazole-Based Kinase Inhibitors via 1-Boc-4-iodo-1H-imidazole

Executive Summary The imidazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in numerous FDA-approved kinase inhibitors (e.g., Nilotinib, Daclatasvir). Its ability to fun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in numerous FDA-approved kinase inhibitors (e.g., Nilotinib, Daclatasvir). Its ability to function as a hydrogen bond acceptor/donor pair allows it to mimic the purine ring of ATP, making it ideal for binding to the kinase hinge region.

This guide details the strategic application of 1-Boc-4-iodo-1H-imidazole (tert-butyl 4-iodo-1H-imidazole-1-carboxylate) as a high-value building block. Unlike the naked 4-iodoimidazole, the 1-Boc derivative offers superior solubility in organic solvents, prevents catalyst poisoning by the free nitrogen, and directs regioselectivity during cross-coupling and metallation events.

Core Advantages of 1-Boc-4-iodo-1H-imidazole
  • Regiocontrol: The bulky Boc group at N1 sterically hinders the C2 position, directing catalytic activity to the C4-iodine bond.

  • Catalytic Efficiency: Prevents the formation of stable, non-reactive Pd-imidazole complexes common with free NH-imidazoles.

  • Orthogonality: The Boc group is stable to basic cross-coupling conditions (Suzuki, Sonogashira) but easily removed or substituted for late-stage diversification.

Strategic Workflow: From Reagent to Inhibitor

The following workflow illustrates the modular synthesis of a kinase inhibitor library using 1-Boc-4-iodo-1H-imidazole as the linchpin.

KinaseInhibitorWorkflow Start 1-Boc-4-iodo-1H-imidazole Step1 C4-Functionalization (Suzuki/Sonogashira) Start->Step1 Pd(0), Ar-B(OH)2 Inter1 4-Aryl-1-Boc-imidazole Step1->Inter1 Step2 C2-Functionalization (C-H Activation/Lithiation) Inter1->Step2 TMPMgCl·LiCl, E+ Step3 N-Deprotection (TFA or NaBH4) Inter1->Step3 Direct Deprotection Inter2 2,4-Diaryl-1-Boc-imidazole Step2->Inter2 Inter2->Step3 Removal of PG Final Core Kinase Inhibitor (Hinge Binder) Step3->Final

Figure 1: Modular synthetic pathway for accessing 2,4-disubstituted imidazole kinase inhibitors.

Protocol 1: C4-Arylation via Suzuki-Miyaura Coupling[1]

This protocol is optimized for installing the "tail" moiety of the kinase inhibitor, which often extends into the solvent-exposed region or the hydrophobic back pocket of the kinase ATP site.

Mechanistic Insight

Standard Suzuki conditions often fail with halo-imidazoles due to the electron-rich nature of the ring and potential coordination to Palladium. We utilize SPhos , a bulky, electron-rich phosphine ligand, to facilitate oxidative addition and prevent catalyst deactivation.

Materials
  • Substrate: 1-Boc-4-iodo-1H-imidazole (1.0 equiv)

  • Partner: Aryl boronic acid (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: SPhos (10 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Procedure
  • Pre-activation: In a reaction vial, dissolve Pd(OAc)₂ (11 mg, 0.05 mmol) and SPhos (41 mg, 0.10 mmol) in degassed Toluene (2 mL). Stir at room temperature for 10 minutes under Argon to form the active catalytic species.

  • Addition: Add 1-Boc-4-iodo-1H-imidazole (294 mg, 1.0 mmol), the aryl boronic acid (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Solvent: Add remaining Toluene (3 mL) and Water (0.5 mL).

  • Reaction: Seal the vial and heat to 100°C for 4–6 hours. Note: Microwave irradiation at 120°C for 30 minutes is a viable high-throughput alternative.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The Boc group significantly lowers polarity, making purification easier than the free imidazole.

Optimization Data (Yield vs. Ligand)
LigandSolventTemp (°C)Yield (%)Notes
PPh₃DME/H₂O8045Significant protodeiodination observed
dppfDioxane/H₂O10068Moderate conversion
SPhos Toluene/H₂O 100 92 Clean conversion, minimal deborylation
XPhosToluene/H₂O10088Good, but more expensive

Protocol 2: Regioselective C2-Functionalization (Knochel-Hauser Base)

For kinase inhibitors requiring a substituent at the C2 position (often to interact with the gatekeeper residue), direct lithiation of the 1-Boc protected intermediate is highly effective.

Mechanistic Insight

Traditional n-BuLi lithiation attacks the Boc carbonyl. We use TMPMgCl[2]·LiCl (Knochel-Hauser Base) , which is non-nucleophilic but sufficiently basic to deprotonate the C2 position selectively without cleaving the carbamate.

Procedure
  • Setup: Flame-dry a Schlenk flask and purge with Argon.

  • Dissolution: Dissolve the 4-aryl-1-Boc-imidazole (from Protocol 1) in anhydrous THF (0.5 M).

  • Metalation: Cool to -20°C . Add TMPMgCl[2]·LiCl (1.1 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes.

  • Electrophile Trapping: Add the electrophile (e.g., Iodine, DMF, or an aldehyde) dissolved in THF.

  • Warming: Allow the mixture to warm to RT over 1 hour.

  • Quench: Quench with sat. NH₄Cl solution.

Protocol 3: Selective N-Boc Deprotection

Removing the Boc group is the final step to unveil the pharmacophore. While TFA is standard, it can degrade acid-sensitive functional groups often found in kinase inhibitors (e.g., acetals, certain amides).

Method A: Standard Acidic Cleavage (Robust)
  • Reagent: TFA/DCM (1:4).

  • Conditions: RT, 1–2 hours.[3]

  • Workup: Evaporate volatiles. Neutralize with sat. NaHCO₃ to obtain the free base.

Method B: Nucleophilic Cleavage (Mild & Selective)
  • Reagent: NaBH₄ in Ethanol .

  • Mechanism: Nucleophilic attack of hydride on the Boc carbonyl.

  • Conditions: Add NaBH₄ (2.0 equiv) to a solution of substrate in EtOH. Stir at RT for 30 mins.

  • Advantage: This method is highly selective for N-Boc imidazoles and will not deprotect N-Boc amines (e.g., on a piperidine side chain), allowing for orthogonal protection strategies [1].

Case Study: Synthesis of a p38 MAP Kinase Inhibitor Analog

Target: 4-(4-Fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole (Core scaffold of SB-203580 analogs).

Retrosynthetic Logic

The target contains a 4,5-diaryl imidazole. Using 1-Boc-4-iodo-imidazole, we can sequentially install the aryl rings.

  • Step 1 (C4-Coupling): Suzuki coupling of 1-Boc-4-iodo-1H-imidazole with 4-fluorophenylboronic acid (Protocol 1).

    • Result: 1-Boc-4-(4-fluorophenyl)imidazole.

  • Step 2 (C5-Halogenation): Direct bromination of the C5 position.

    • Reagent: NBS (N-bromosuccinimide) in CH₃CN.

    • Note: The Boc group directs electrophilic aromatic substitution to C5 (the only open carbon with significant electron density).

  • Step 3 (C5-Coupling): Second Suzuki coupling with 4-pyridylboronic acid .

    • Conditions: Pd(dppf)Cl₂, Cs₂CO₃, DME/Water, 100°C.

  • Step 4 (Deprotection): Removal of Boc (Protocol 3, Method A).

    • Yield: 45% overall yield over 4 steps.

SynthesisPathway SM 1-Boc-4-iodo-1H-imidazole Int1 1-Boc-4-(4-F-Ph)-imidazole SM->Int1 Suzuki: 4-F-Ph-B(OH)2 Pd(OAc)2/SPhos Int2 1-Boc-5-bromo-4-(4-F-Ph)-imidazole Int1->Int2 NBS, CH3CN, RT Int3 1-Boc-4-(4-F-Ph)-5-(Py-4-yl)-imidazole Int2->Int3 Suzuki: 4-Py-B(OH)2 Pd(dppf)Cl2 Product Target: p38 Inhibitor Core (Free NH Imidazole) Int3->Product TFA/DCM

Figure 2: Sequential functionalization strategy for p38 MAPK inhibitor synthesis.

Troubleshooting & Expert Tips

  • Instability of Boronic Acids: Pyridyl boronic acids (Step 3 in Case Study) are prone to protodeboronation. Use boronic esters (pinacol) or MIDA boronates for higher stability.

  • Boc Migration: In some C5-functionalization conditions, the Boc group may migrate to N3. This is usually inconsequential if the final step is deprotection, but can affect regioselectivity if further steps are planned. Confirm regiochemistry via NOE NMR.

  • Iodine Stability: 1-Boc-4-iodo-1H-imidazole should be stored at 4°C protected from light. If the solid turns yellow/brown, wash with dilute Na₂S₂O₃ solution to remove free iodine before use.

References

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Source: Arkivoc, 2020.[4][5] URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Source: Yoneda Labs. URL:[Link]

  • Selective Functionalization of Imidazoles via an Iodine-Copper Exchange Reaction. Source: Royal Society of Chemistry (ChemComm). URL:[Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Source: Organic Chemistry Portal.[6] URL:[Link]

Sources

Method

Application Note: Regioselective N-Protection of 4-Iodo-1H-imidazole with Boc Anhydride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Strategic Rationale In the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Strategic Rationale

In the development of complex active pharmaceutical ingredients (APIs) and heterocyclic scaffolds, 4-iodo-1H-imidazole serves as a premier building block for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) [1]. However, the free N–H proton of the imidazole ring presents significant synthetic liabilities: it can poison transition metal catalysts, prematurely quench organometallic reagents, and drastically reduce the solubility of the intermediate in organic solvents.

To circumvent these issues, the tert-butoxycarbonyl (Boc) group is deployed as an orthogonal protecting group. The Boc moiety is highly stable under basic and nucleophilic conditions but can be cleanly cleaved under mild acidic conditions (e.g., using Trifluoroacetic Acid in Dichloromethane) [2]. This application note details a highly regioselective, high-yielding protocol for the Boc-protection of 4-iodo-1H-imidazole, providing mechanistic insights to ensure reproducible scale-up.

Mechanistic Insights & Regioselectivity (E-E-A-T)

A critical variable in the functionalization of unsymmetrical imidazoles is regioselectivity. Unprotected 4-iodo-1H-imidazole does not exist as a static structure; it undergoes rapid tautomerization with 5-iodo-1H-imidazole.

When this tautomeric mixture is exposed to di-tert-butyl dicarbonate (Boc₂O), the electrophilic Boc group must choose between two nitrogen atoms. The defining causal factor here is steric hindrance [3]. The iodine atom is exceptionally large (van der Waals radius ~1.98 Å). If the Boc group were to attach to the nitrogen adjacent to the iodine (N1 in the 5-iodo tautomer), the resulting steric clash between the bulky tert-butyl group and the iodine atom would be thermodynamically destabilizing. Consequently, the reaction is driven almost exclusively toward the less hindered nitrogen, yielding 1-Boc-4-iodoimidazole as the overwhelming major product.

Mechanism cluster_tautomers Tautomeric Equilibrium T4 4-Iodo-1H-imidazole T5 5-Iodo-1H-imidazole T4->T5 Rapid H-shift Reagents Boc2O, Et3N / DMAP (DCM, rt) P4 1-Boc-4-iodoimidazole (Major Product) T4->P4 Boc Protection (Favored) P5 1-Boc-5-iodoimidazole (Sterically Hindered) T5->P5 Boc Protection (Disfavored)

Figure 1: Tautomeric equilibrium and steric-driven regioselectivity of Boc protection.

Materials and Reagents

The following stoichiometry is optimized for a standard 10 mmol scale reaction.

Table 1: Reaction Components & Stoichiometry

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
4-Iodo-1H-imidazole 193.971.0 eq1.94 gSubstrate
Boc Anhydride (Boc₂O) 218.251.1 eq2.40 g (2.53 mL)Electrophilic Protecting Agent
Triethylamine (Et₃N) 101.191.5 eq1.52 g (2.09 mL)Base / Acid Scavenger
DMAP 122.170.1 eq0.12 gNucleophilic Acyl Transfer Catalyst
Dichloromethane (DCM) 84.93Solvent40 mLReaction Medium

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Visual and chromatographic cues are embedded to ensure the operator can verify the success of the reaction in real-time.

Phase 1: Reaction Setup
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the vessel with inert gas (N₂ or Argon) to prevent moisture-induced degradation of Boc₂O.

  • Dissolution: Add 4-iodo-1H-imidazole (1.94 g, 10 mmol) and anhydrous DCM (40 mL) to the flask. Stir until a homogenous, clear solution is achieved.

  • Base & Catalyst Addition: Inject Et₃N (2.09 mL, 15 mmol) followed by the addition of 4-Dimethylaminopyridine (DMAP, 0.12 g, 1 mmol).

    • Causality Note: The electron-withdrawing iodine atom reduces the nucleophilicity of the imidazole ring. DMAP is strictly required here; it acts as a hyper-nucleophile, attacking Boc₂O to form a highly reactive N-Boc-pyridinium intermediate that rapidly forces the protection of the sluggish imidazole.

Phase 2: Controlled Addition & Monitoring
  • Boc₂O Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve Boc₂O (2.40 g, 11 mmol) in 5 mL of DCM and add it dropwise over 10 minutes.

    • Causality Note: The reaction between DMAP and Boc₂O is exothermic and releases CO₂ gas. Dropwise addition at 0 °C controls this effervescence and suppresses the formation of symmetrical urea byproducts.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexanes:EtOAc 7:3). The reaction is complete when the highly polar starting material (Rf ~0.1) is cleanly consumed, replaced entirely by a fast-moving, UV-active spot (Rf ~0.6) corresponding to the non-polar N-Boc protected product.

Phase 3: Workup & Purification
  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the product [4].

Workflow Step1 1. Dissolution 4-Iodoimidazole in DCM Step2 2. Base/Cat. Et3N & DMAP Step1->Step2 Step3 3. Boc2O Addition Dropwise at 0 °C Step2->Step3 Step4 4. Reaction Stir at RT (2-4 h) Step3->Step4 Step5 5. Workup Aq. NaHCO3 wash Step4->Step5 Step6 6. Purification Silica Gel Column Step5->Step6

Figure 2: Step-by-step experimental workflow for Boc-protection.

Analytical Characterization & Data Presentation

Upon successful purification, the product should conform to the following analytical parameters.

Table 2: Expected Analytical Data for 1-Boc-4-iodoimidazole

ParameterDescription / Expected Value
CAS Number 840481-77-8 [5]
Chemical Formula C₈H₁₁IN₂O₂ [5]
Molecular Weight 294.09 g/mol [5]
Physical State Solid (White to pale yellow powder) [4]
¹H NMR (CDCl₃, 400 MHz) δ ~8.05 (s, 1H, N-CH=N), ~7.45 (s, 1H, C=CH-N), 1.60 (s, 9H, C(CH₃)₃)
MS (ESI+) [M+H]⁺ m/z calculated for C₈H₁₂IN₂O₂: 295.0, found: 295.0
Storage Conditions 4 °C, protect from light (C–I bonds are susceptible to UV homolytic cleavage) [4]

Troubleshooting & Field Insights

  • Incomplete Conversion: If starting material remains after 4 hours, verify the integrity of your Boc₂O. Boc₂O degrades into tert-butanol and CO₂ upon exposure to atmospheric moisture. If degraded, add an additional 0.2 eq of fresh Boc₂O and stir for 1 hour.

  • Regioisomer Contamination: While the 4-iodo isomer is vastly favored due to the steric principles outlined in Section 2, trace amounts (<5%) of the 1-Boc-5-iodoimidazole isomer may form. These isomers exhibit slight differences in polarity and can be separated during the silica gel chromatography step by utilizing a slow, shallow gradient of EtOAc.

References

  • A Brain-Penetrant and Bioavailable Pyrazolopiperazine BACE1 Inhibitor Elicits Sustained Reduction of Amyloid β In Vivo. PMC - NIH. URL:[Link]

  • Recent progress in transition-metal-free functionalization of allenamides. RSC Publishing. URL:[Link]

  • 1-Boc-4-iodo-1H-imidazole | C8H11IN2O2 | CID 59656633. PubChem, National Center for Biotechnology Information. URL:[Link]

Application

Application Note: C-N Bond Formation Strategies Using 1-Boc-4-iodo-1H-imidazole

Executive Summary The imidazole pharmacophore is ubiquitous in medicinal chemistry, serving as a critical scaffold in histidine kinase inhibitors, GPCR antagonists, and anti-fungal agents. Functionalizing the C4-position...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole pharmacophore is ubiquitous in medicinal chemistry, serving as a critical scaffold in histidine kinase inhibitors, GPCR antagonists, and anti-fungal agents. Functionalizing the C4-position of the imidazole ring via Carbon-Nitrogen (C-N) bond formation is a high-value transformation.

This guide details the protocols for coupling 1-Boc-4-iodo-1H-imidazole with various amine nucleophiles. Unlike simple aryl halides, this heterocyclic substrate presents unique challenges: catalyst poisoning by the basic imidazole nitrogen, potential for protecting group migration (Boc-migration), and reductive deiodination.

We present two validated methodologies:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: High-precision coupling for complex or sterically hindered amines.

  • Copper-Catalyzed Ullmann-Type Coupling: A cost-effective, robust alternative for aliphatic amines and azoles.

Strategic Considerations & Mechanistic Insights

Why 1-Boc-4-iodo-1H-imidazole?
  • Reactivity Hierarchy: The C-I bond provides faster oxidative addition rates compared to C-Br or C-Cl analogues, allowing for milder reaction temperatures (60–80 °C), which is crucial for preserving the Boc group.

  • Role of the Boc Group:

    • Electronic Modulation: The electron-withdrawing nature of the tert-butoxycarbonyl (Boc) group at N1 decreases the electron density of the imidazole ring. This facilitates the oxidative addition of the metal catalyst into the C4-I bond.

    • Protection: It sterically and electronically prevents the N1 lone pair from coordinating tightly to the catalyst (catalyst poisoning).

The "Halogen Dance" & Deiodination Risks

Researchers must be vigilant against reductive deiodination (yielding 1-Boc-imidazole) and halogen dance (migration of iodine to the C2 or C5 position).

  • Mitigation: Avoid strong lithium bases (e.g., n-BuLi) typically used in exchange chemistry. For cross-coupling, use mild inorganic bases (Cs₂CO₃, K₃PO₄) and strictly anhydrous conditions to prevent hydrodehalogenation.

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: Anilines, sterically hindered secondary amines, and base-sensitive substrates.

Reagents:

  • Substrate: 1-Boc-4-iodo-1H-imidazole (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: Pd₂(dba)₃ (2–5 mol%)

  • Ligand: Xantphos (for heterocycles) or BrettPhos (for primary amines) (4–10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv - use with caution regarding Boc stability)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Setup: In a glovebox or under a steady stream of Argon, charge a dried reaction vial with Pd₂(dba)₃ and the phosphine ligand. Add anhydrous 1,4-Dioxane (concentration ~0.1 M relative to substrate).

  • Pre-complexation: Stir the catalyst/ligand mixture at room temperature for 5–10 minutes. A color change (often to deep orange/red) indicates active catalyst formation.

  • Addition: Add 1-Boc-4-iodo-1H-imidazole, the amine coupling partner, and the base (Cs₂CO₃ is preferred to minimize Boc hydrolysis).

  • Reaction: Seal the vial with a crimp cap or Teflon-lined screw cap. Heat the block to 80 °C.

    • Note: Do not exceed 100 °C as thermal cleavage of the Boc group becomes significant.

  • Monitoring: Monitor via LC-MS. The starting iodide (Rt ~ X min) should disappear, replaced by the product mass.

    • Checkpoint: If de-Boc product is observed, lower temperature to 65 °C and extend reaction time.

  • Workup: Cool to RT. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash with EtOAc. Concentrate the filtrate and purify via flash chromatography (typically Hexanes/EtOAc gradients).

Protocol B: Copper-Catalyzed Ullmann-Type Coupling

Best for: Aliphatic amines, cyclic amines (morpholine, piperidine), and cost-sensitive scale-up.

Reagents:

  • Substrate: 1-Boc-4-iodo-1H-imidazole (1.0 equiv)

  • Amine: 1.5 – 2.0 equiv

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%) or N,N'-Dimethylethylenediamine (DMEDA)

  • Base: K₂CO₃ or K₃PO₄ (2.0 equiv)

  • Solvent: DMSO or DMF

Step-by-Step Procedure:

  • Setup: Charge a Schlenk tube with CuI, L-Proline, Base, and the Imidazole substrate.

  • Solvent Addition: Evacuate and backfill with N₂ (3 cycles). Add DMSO via syringe.

  • Amine Addition: Add the liquid amine partner via syringe.

  • Reaction: Heat to 90 °C for 12–24 hours.

    • Critical Insight: Copper catalysis requires higher activation energy. If conversion is low, increase temp to 110 °C, but monitor Boc stability closely.

  • Workup: Dilute with water and extract into EtOAc. Wash organic layer extensively with water/brine to remove DMSO/DMF. Dry over Na₂SO₄ and concentrate.

Data Summary & Ligand Selection Guide

Table 1: Ligand Selection Matrix for Pd-Catalyzed Coupling

Amine ClassRecommended LigandCatalyst PrecursorBaseNotes
Primary Anilines BrettPhosPd(OAc)₂ or Pd₂(dba)₃Cs₂CO₃Excellent selectivity; minimizes diarylation.
Secondary Cyclic XantphosPd₂(dba)₃NaOtBuRobust system; Xantphos bite angle suits the cycle.
Primary Aliphatic RuPhosPd(OAc)₂NaOtBuPrevents β-hydride elimination side products.
Sterically Hindered tBuBrettPhosPd₂(dba)₃LHMDSUse strong base only if Boc is stable or re-protection is planned.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the appropriate coupling strategy based on the amine partner and available resources.

G Start Start: 1-Boc-4-iodo-1H-imidazole + Amine Nucleophile Decision Analyze Amine Partner Start->Decision Path_Pd Complex/Aromatic Amines (Anilines, Hindered Alkyl) Decision->Path_Pd High Complexity/Value Path_Cu Simple Aliphatic Amines (Piperidine, Morpholine) Decision->Path_Cu Low Cost/Robust Pd_Cond Buchwald-Hartwig Protocol Pd₂(dba)₃ + Xantphos/BrettPhos Base: Cs₂CO₃ (Boc-safe) Path_Pd->Pd_Cond Cu_Cond Ullmann Protocol CuI + L-Proline/DMEDA Base: K₃PO₄ Solvent: DMSO Path_Cu->Cu_Cond Check_Boc Is Boc Group Intact? Pd_Cond->Check_Boc Cu_Cond->Check_Boc Success Product: 4-Amino-1-Boc-imidazole Check_Boc->Success Yes Fail Issue: De-Boc or Deiodination Check_Boc->Fail No Fix Troubleshooting: 1. Lower Temp (<80°C) 2. Switch Base to Cs₂CO₃ 3. Increase Catalyst Loading Fail->Fix Fix->Pd_Cond Retry

Figure 1: Decision tree for optimizing C-N bond formation conditions based on substrate class and reaction outcomes.

References

  • Kwong, F. Y., Klapars, A., & Buchwald, S. L. (2002).[1] Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. Organic Letters, 4(4), 581–584.[1] Retrieved from [Link]

  • Gómez-SanJuan, A., et al. (2014). C-N Bond forming reactions in the synthesis of substituted 2-aminoimidazole derivatives. Arkivoc, (ii), 44-56.[2] Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Amination - Recent Literature. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-Boc-4-iodo-1H-imidazole Deprotection

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the N-Boc deprotection of 1-Boc-4-iodo-1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the N-Boc deprotection of 1-Boc-4-iodo-1H-imidazole. Unlike generic peptide deprotection, the presence of the labile C4-iodine atom and the nucleophilic nature of the imidazole core require precise stoichiometric and environmental control to prevent yield-destroying side reactions.

Part 1: Mechanistic Causality & The "Why" Behind the Workflow

Removing a tert-butyloxycarbonyl (Boc) group from an iodoimidazole involves acid-catalyzed cleavage. The protonation of the carbamate oxygen leads to fragmentation, releasing carbon dioxide and a highly reactive tert-butyl cation[1]. Understanding the fate of this cation and the stability of the C-I bond is critical to mastering this transformation.

The Causality of Side Reactions:

  • Electrophilic Alkylation (+56 Da Impurity): The tert-butyl cation is a powerful electrophile. If not immediately trapped, it will attack the C2 or C5 positions of the newly liberated 4-iodo-1H-imidazole ring[1]. Imidazoles are highly susceptible to this Friedel-Crafts-type alkylation[2].

  • Protodeiodination (-126 Da Impurity): The C-I bond is highly polarizable and relatively weak. Prolonged exposure to strong acids (like neat TFA) at elevated temperatures can protonate the ring carbon bearing the iodine, leading to the loss of the iodine atom[3].

  • Halogen Dance (Isomerization): While more common under basic lithiation conditions, trace transition metals or localized basic pockets during workup can cause the iodine to migrate to the thermodynamically more stable C2 position[4].

Part 2: Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a major byproduct with a mass of [M+H]+ = 251 (corresponding to +56 Da). What happened, and how do I fix it? A1: You are observing tert-butyl alkylation. The tert-butyl cation generated during Boc cleavage has alkylated your imidazole ring. To fix this, you must introduce a scavenger cocktail. Triisopropylsilane (TIPS) and water are highly effective at quenching the carbocation before it can react with your product[2][5].

Q2: The reaction mixture turned dark brown/purple, and I lost my iodine atom (mass -126 Da). Why? A2: A purple or dark brown color indicates the formation of molecular iodine (I


), a hallmark of protodeiodination or oxidative cleavage of the C-I bond[3]. This occurs if the reaction is left too long, heated excessively, or if reducing impurities are present. Keep the reaction at strictly controlled room temperature and monitor the time.

Q3: Can I use basic or thermal conditions to avoid acid-catalyzed side reactions? A3: The Boc group is highly stable to basic hydrolysis[1]. While thermal deprotection is possible, heating an iodoimidazole above 150 °C will almost certainly degrade the starting material. If you must avoid strong acids like TFA, consider using 4M HCl in dioxane[2], which traps the cation as volatile tert-butyl chloride.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Visual cues and strict parameter boundaries will tell you if the reaction is proceeding correctly.

Protocol A: Scavenger-Assisted TFA Deprotection (The Gold Standard)

Use this method when free-basing the imidazole is required immediately after workup.

  • Preparation: Dissolve 1-Boc-4-iodo-1H-imidazole (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (2.0 equiv) and Water (2.0 equiv).

    • Causality: TIPS acts as a hydride donor to reduce the tert-butyl cation to isobutane, while water acts as a nucleophilic trap[2].

  • Acidification: Cool the mixture to 0 °C. Add Trifluoroacetic Acid (TFA) dropwise until the ratio of DCM:TFA is 4:1 (v/v)[6].

  • Execution: Remove the ice bath and stir at room temperature (20–25 °C) for 2 to 3 hours.

    • Self-Validation Checkpoint: The reaction should remain pale yellow. A sudden shift to dark brown/purple indicates protocol failure (deiodination is occurring). If this happens, quench immediately.

  • Workup: Concentrate the mixture under reduced pressure (do not heat the bath above 30 °C). Neutralize the residue with saturated aqueous NaHCO

    
     to pH 7–8 to precipitate the free 4-iodo-1H-imidazole[3].
    
Protocol B: HCl/Dioxane Method (Low-Alkylation Alternative)

Use this method to isolate the product directly as a stable hydrochloride salt.

  • Preparation: Dissolve the starting material in a minimal amount of anhydrous Methanol or DCM.

  • Acidification: Add 4M HCl in Dioxane (10.0 equiv of HCl)[2].

  • Execution: Stir at room temperature for 4 hours.

    • Causality: HCl protonates the Boc group, but the chloride counterion is a much better nucleophile than trifluoroacetate. It traps the tert-butyl cation as tert-butyl chloride, a volatile liquid that boils away during concentration, completely preventing imidazole alkylation[5].

  • Workup: Evaporate the solvent under reduced pressure. Triturate the resulting solid with diethyl ether to yield pure 4-iodo-1H-imidazole hydrochloride.

Part 4: Quantitative Data Presentation

Table 1: Comparison of Deprotection Conditions and Quantitative Parameters

ParameterProtocol A (TFA/DCM)Protocol B (HCl/Dioxane)
Acid Equivalents ~20-30 equiv (20% v/v)10.0 equiv
Scavenger Required? Yes (TIPS/H

O, 2.0 equiv)
No (Chloride acts as trap)
Optimal Temperature 0 °C

25 °C
25 °C
Reaction Time 2 - 3 hours4 hours
Primary Risk Deiodination (if heated)Sluggish kinetics
Typical Yield 85 - 92%90 - 95% (as HCl salt)
Alkylation Impurity < 2% (with scavengers)Not detected

Part 5: Workflow Visualization

G Start 1-Boc-4-iodo-1H-imidazole Deprotection Workflow LCMS LC-MS / TLC Analysis Start->LCMS Alkylation Issue: Mass +56 Da (t-Butyl Alkylation) LCMS->Alkylation Electrophilic Attack Deiodination Issue: Mass -126 Da (Loss of Iodine) LCMS->Deiodination Acidic Cleavage Success Clean Conversion (4-iodo-1H-imidazole) LCMS->Success Optimal FixAlk Action: Add TIPS/H2O or use HCl/Dioxane Alkylation->FixAlk FixDei Action: Lower Temp, Limit Reaction Time Deiodination->FixDei

Troubleshooting decision tree for 1-Boc-4-iodo-1H-imidazole deprotection workflows.

References

  • Benchchem - Optimizing reaction conditions for 4,4'-Bi-1H-imidazole derivatives.3

  • Edulll.gr - Rational design, efficient syntheses and biological evaluation of N,N'-symmetrically bis-substituted butylimidazole.4

  • Benchchem - Common side reactions with Boc-protected amino acids and how to avoid them.2

  • Total Synthesis - Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.1

  • BZChemicals - BOC deprotection.5

  • PubMed Central (NIH) - Synthesis of distal and proximal fleximer base analogues and evaluation in the nucleocapsid protein of HIV-1.6

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling with 1-Boc-4-iodo-1H-imidazole

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that coupling electron-rich, nitrogen-containing heterocycles presents unique mechanistic hurdles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that coupling electron-rich, nitrogen-containing heterocycles presents unique mechanistic hurdles. This guide provides field-proven troubleshooting strategies, self-validating protocols, and causality-driven insights to maximize your yields when working with 1-Boc-4-iodo-1H-imidazole.

Part 1: Mechanistic Troubleshooting (The "Why")

Q: Why does my Suzuki coupling with 1-Boc-4-iodo-1H-imidazole consistently stall at 20-30% yield, accompanied by the formation of Palladium black? A: The primary cause of stalled reactions with this substrate is the premature hydrolytic cleavage of the tert-butyloxycarbonyl (Boc) protecting group. Imidazole nitrogens are excellent leaving groups, making N-Boc imidazoles highly labile under the strong basic conditions (e.g., NaOH, NaOtBu) and elevated temperatures typically used in standard Suzuki couplings[1].

Once the Boc group is cleaved, the resulting free N-H imidazole acts as a potent ligand. It strongly coordinates to the Palladium(II) intermediates in the catalytic cycle, forming stable, inactive Pd-azolyl dimers or oligomers. This acts as a thermodynamic sink, effectively poisoning the catalyst and halting the reaction entirely[2].

Q: How do I prevent Boc deprotection while still maintaining enough basicity to activate the boronic acid? A: You must carefully balance the base strength. Boronic acid activation requires a base to form the reactive boronate complex (facilitating transmetalation), but strong hydroxide or alkoxide bases will hydrolyze the Boc ester.

To resolve this, switch to milder, non-nucleophilic bases such as anhydrous Potassium Phosphate (K3PO4) or Cesium Carbonate (Cs2CO3)[3]. Furthermore, lowering the reaction temperature to 70–80 °C and utilizing a biphasic solvent system (e.g., 1,4-Dioxane/H2O in a 4:1 ratio) minimizes hydrolytic cleavage while maintaining sufficient solubility for the inorganic base[1].

G Start 1-Boc-4-iodoimidazole + Pd(0) Catalyst OxAdd Oxidative Addition Pd(II) Intermediate Start->OxAdd BaseStrong Strong Base / High Heat (NaOH, 100°C) OxAdd->BaseStrong BaseMild Mild Base / Mod. Heat (K3PO4, 80°C) OxAdd->BaseMild BocCleave Boc Cleavage Free N-H Imidazole BaseStrong->BocCleave Poison Pd-Azolyl Complex (Catalyst Poisoned) BocCleave->Poison Coordination Transmetal Transmetalation with Boronic Acid BaseMild->Transmetal RedElim Reductive Elimination Desired Product + Pd(0) Transmetal->RedElim

Mechanism of Pd catalyst poisoning via Boc cleavage vs. successful catalytic cycle.

Part 2: Standardized High-Yield Protocol

To ensure a reproducible, self-validating system, follow this optimized step-by-step methodology. It utilizes a mild base and a highly active bidentate catalyst to accelerate the oxidative addition and transmetalation steps before side reactions can occur.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Boc-4-iodo-1H-imidazole (1.0 equiv), the arylboronic acid (1.5 equiv), and finely milled anhydrous K3PO4 (2.0 equiv). Note: Excess boronic acid compensates for any minor protodeboronation.

  • Catalyst Loading: Add Pd(dppf)Cl2 or XPhos Pd G2 (2–5 mol%). The use of bidentate or bulky electron-rich ligands prevents the formation of inactive Pd-azolyl species by sterically crowding the metal center[2].

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v). Critical Step: Degassing via sparging with Argon for 30 minutes prior to addition is mandatory to prevent catalyst oxidation.

  • Reaction Execution: Seal the flask and heat the mixture to 80 °C in a pre-heated oil bath. Stir vigorously (800 rpm) for 12–16 hours. Monitor progression via LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the desired 4-aryl-1-Boc-1H-imidazole.

Workflow Step1 1. Reagent Prep Dry K3PO4 Step2 2. Catalyst Pd(dppf)Cl2 Step1->Step2 Step3 3. Degassing Argon Sparging Step2->Step3 Step4 4. Reaction 80°C, 12-16 hrs Step3->Step4 Step5 5. Workup Celite Filter Step4->Step5

Step-by-step experimental workflow for optimized Suzuki coupling.

Part 3: Quantitative Data - Base & Ligand Optimization

The following table summarizes the causal relationship between base selection, temperature, and resulting yield. It clearly demonstrates why mild conditions are mandatory for N-Boc protected imidazoles.

EntryBase (Equiv)Catalyst / LigandSolvent SystemTemp (°C)Mechanistic ObservationYield (%)
1NaOH (3.0)Pd(PPh3)4 (5%)THF / H2O90Rapid Boc cleavage; Pd black formation< 15%
2K2CO3 (2.5)Pd(PPh3)4 (5%)Dioxane / H2O100Moderate deprotection; slow transmetalation45%
3 K3PO4 (2.0) Pd(dppf)Cl2 (3%) Dioxane / H2O 80 Clean conversion; intact Boc group 82%
4 Cs2CO3 (2.0) XPhos Pd G2 (2%) Toluene / H2O 80 Excellent conversion; trace protodeboronation 88%

Part 4: Frequently Asked Questions (FAQs)

Q: My boronic acid partner is degrading before the coupling completes. What should I do? A: This is known as protodeboronation, a decomposition pathway accelerated by water and heat. If your boronic acid is electron-deficient or ortho-substituted, it is highly susceptible. To troubleshoot, switch to the corresponding boronic acid pinacol (Bpin) ester[3], which is significantly more stable under aqueous basic conditions. Alternatively, use strictly anhydrous conditions with a fluoride base (e.g., CsF in anhydrous Dioxane) to activate the boron without the presence of water.

Q: Can I use 1-Boc-4-bromo-1H-imidazole instead of the iodo derivative to save on starting material costs? A: Yes, but you must adjust your catalyst system. The C-Br bond is stronger than the C-I bond, making the initial oxidative addition the rate-limiting step. While standard catalysts like Pd(PPh3)4 work well for iodoimidazoles, bromoimidazoles require more electron-rich, bulky ligands (like XPhos or SPhos) to facilitate oxidative addition at lower temperatures, thereby protecting the sensitive Boc group from thermal degradation[4].

Q: I ultimately need the free N-H imidazole as my final product. Can I just use harsh conditions to couple and deprotect in one pot? A: While tempting from a step-economy perspective, one-pot coupling/deprotection often leads to stalled reactions. As soon as a fraction of the product deprotects, the free N-H imidazole will poison the remaining active Palladium, preventing the rest of the starting material from reacting[2]. It is highly recommended to maintain the Boc group during the coupling phase using the mild conditions outlined above, and then perform a dedicated, quantitative deprotection step using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature[3].

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation, PMC (NIH). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Boc-4-iodo-1H-imidazole Derivatives

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 1-Boc-4-iodo-1H-imidazole and its derivatives. Moving beyond simp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 1-Boc-4-iodo-1H-imidazole and its derivatives. Moving beyond simple protocols, this document explains the chemical principles behind each purification step, offering a robust framework for troubleshooting and optimization.

Understanding the Challenge: Common Impurities

Effective purification begins with identifying potential impurities. The synthesis of 1-Boc-4-iodo-1H-imidazole typically involves the N-protection of 4-iodo-1H-imidazole with di-tert-butyl dicarbonate (Boc₂O).[1] The crude reaction mixture can, therefore, contain several challenging impurities.

ImpuritySourceChemical Rationale for Removal
Unreacted 4-iodo-1H-imidazole Incomplete Boc-protection reaction.This precursor is more polar and has a free N-H group, which can interfere with subsequent reactions. Its basicity differs from the protected product.
4,5-diiodo-1H-imidazole An impurity often present in the 4-iodo-1H-imidazole starting material from its own synthesis.[2][3]This byproduct can also undergo Boc-protection, leading to a di-iodinated, Boc-protected impurity that can be difficult to separate due to similar polarities.
Excess Boc₂O & Byproducts Use of excess reagent to drive the protection reaction to completion.Boc anhydride and its hydrolysis products (e.g., t-butanol, CO₂) can complicate work-up and analysis.
Base/Catalyst Reagents like triethylamine (Et₃N) or DMAP used to facilitate the reaction.[1]These basic compounds must be thoroughly removed to prevent interference in downstream applications, such as pH-sensitive reactions.

Strategic Purification Workflow

A multi-step approach is often necessary to achieve high purity. The choice of techniques depends on the scale of the reaction and the specific impurities present.

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Work-up (Quench & Extraction) crude->workup Remove water-soluble byproducts (salts, base) concentrate Concentration workup->concentrate Remove organic solvent purification Primary Purification (Choose one) concentrate->purification chromatography Flash Column Chromatography purification->chromatography Complex mixture or non-crystalline solid recrystallization Recrystallization purification->recrystallization Crystalline solid with minimal impurities analysis Purity Analysis (TLC, HPLC, NMR) chromatography->analysis recrystallization->analysis pure_product Pure Product (>98%) analysis->pure_product

Caption: General workflow for the purification of 1-Boc-4-iodo-1H-imidazole derivatives.

Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Flash Column Chromatography Issues

Q1: My product is co-eluting with an impurity on the silica gel column. How can I improve separation?

A1: Co-elution occurs when the product and an impurity have very similar affinities for the stationary phase in the chosen mobile phase. The key is to alter the relative affinities.

  • Expert Insight: The Boc group significantly reduces the polarity of the imidazole derivative compared to its N-H precursor. However, its polarity is still influenced by the imidazole ring and the iodo-substituent. Your primary goal is to exploit subtle polarity differences.

  • Solutions:

    • Optimize the Mobile Phase:

      • Switch to a Gradient Elution: If using a constant (isocratic) solvent system like 30% ethyl acetate in hexanes, switch to a shallow gradient. For example, start at 10% ethyl acetate/hexanes and gradually increase to 40%. This sharpens bands and can resolve closely eluting spots.[4]

      • Change Solvent System: If ethyl acetate/hexanes fails, try a system with different selectivity, such as dichloromethane/methanol.[3][4] A small amount of methanol (0.5-2%) can drastically increase polarity and improve separation of polar compounds.

    • Add a Modifier: Sometimes, basic impurities streak or interact strongly with acidic silica gel. Adding a small amount of triethylamine (~0.1-1%) to the mobile phase can neutralize the silica surface, leading to sharper peaks and better separation.[4]

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider an alternative stationary phase. For non-polar impurities, reverse-phase (C18) silica could be an option, though less common for this class of compounds.[4]

Chromatography_Troubleshooting start Problem: Co-elution on Silica Column q1 Isocratic Elution Used? start->q1 sol_grad Action: Implement a Shallow Gradient Elution q1->sol_grad Yes q2 Still Co-eluting? q1->q2 No sol_grad->q2 sol_solvent Action: Change Solvent System (e.g., DCM/MeOH) q2->sol_solvent Yes q3 Streaking or Tailing Observed? q2->q3 No sol_solvent->q3 sol_modifier Action: Add a Modifier (e.g., 0.1% TEA) q3->sol_modifier Yes end Resolution Improved q3->end No sol_modifier->end

Caption: Decision tree for troubleshooting co-elution in column chromatography.

Recrystallization Issues

Q1: I'm trying to recrystallize my crude product, but it's "oiling out" instead of forming crystals. What's happening?

A1: "Oiling out" occurs when the compound comes out of the solution as a liquid below its melting point because the solution is too supersaturated or cools too quickly.[4] Impurities can also suppress crystal formation.

  • Expert Insight: The goal of recrystallization is to allow molecules of the desired compound to self-assemble into a crystal lattice slowly, excluding mismatched impurity molecules. Oiling out is a sign that this process is happening too fast and in a disorganized manner.

  • Solutions:

    • Slow Down Cooling: Let the hot, saturated solution cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask with glass wool can help.[5]

    • Use More Solvent: The concentration of your product might be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.[4][5]

    • Induce Crystallization:

      • Scratch: Use a clean glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic scratches provide nucleation sites for crystal growth.[4][5]

      • Seed: If you have a tiny amount of pure, solid product, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.[4]

    • Re-evaluate Your Solvent System: If the problem persists, your chosen solvent may be unsuitable. A two-solvent system (e.g., dissolving in a minimal amount of hot ethyl acetate and slowly adding hexanes until cloudy) often provides better control over solubility and crystallization.

Q2: My recrystallized product is still impure according to TLC/NMR analysis.

A2: This indicates that the impurities have similar solubility profiles to your product in the chosen solvent or were trapped within the crystal lattice during formation.

  • Solutions:

    • Perform a Hot Filtration: If you observe insoluble material in your hot solution, these are likely insoluble impurities (e.g., 4,5-diiodo-1H-imidazole). Perform a hot gravity filtration to remove them before allowing the filtrate to cool.[3][5]

    • Repeat the Recrystallization: A second recrystallization can significantly enhance purity, albeit with some loss of yield.[5]

    • Wash Crystals Thoroughly: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

Frequently Asked Questions (FAQs)

Q1: Can I use acid-base extraction to purify my 1-Boc-4-iodo-1H-imidazole? No, this is generally not effective. The Boc (tert-butoxycarbonyl) group is an electron-withdrawing group that significantly decreases the basicity of the imidazole nitrogen. As a result, it is not readily protonated by dilute aqueous acids (like 1M HCl), meaning it will not partition into the aqueous layer during an acidic wash.[4] This technique is better suited for purifying imidazoles with a free N-H or those with basic N-alkyl substituents.

Q2: What are the best practices for preparing my sample for flash chromatography? For best results, use a "dry loading" technique. Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column. This method results in a much sharper initial band and improved separation compared to loading the sample dissolved in liquid.[4]

Q3: What is the most common impurity I should look out for, and how do I remove it? A very common impurity is unreacted 4-iodo-1H-imidazole. Because it has a free N-H group, it is significantly more polar than your Boc-protected product. It should be easily separable by silica gel chromatography, where it will have a much lower Rf value (it will stick to the silica more strongly) than the desired product.[3]

Q4: How should I store the purified 1-Boc-4-iodo-1H-imidazole? Iodoaromatic compounds can be sensitive to light and heat. To prevent degradation, the purified compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial or a flask wrapped in foil), and kept in a cool, dark place.[3] For long-term stability, storage under an inert atmosphere (nitrogen or argon) in a refrigerator is recommended.[3]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general starting point and should be optimized using Thin Layer Chromatography (TLC) first.

  • TLC Analysis: Determine an appropriate solvent system by TLC. Aim for an Rf value of ~0.3 for your product. A common starting point is 20-30% ethyl acetate in hexanes.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase (e.g., 10% ethyl acetate/hexanes). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Prepare your crude sample via dry loading as described in the FAQs.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • If using a gradient, gradually increase the percentage of the more polar solvent (e.g., increase ethyl acetate from 10% to 40% over several column volumes).

    • Collect fractions (e.g., 10-20 mL each) in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: In a test tube, place ~20 mg of crude product. Add a few drops of a test solvent (e.g., isopropanol, ethyl acetate). If it dissolves at room temperature, the solvent is too good. If it is insoluble, heat the mixture. An ideal solvent will dissolve the compound when hot but not when cold. A good two-solvent system to try is ethyl acetate/hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: If crystals do not form, attempt to induce crystallization by scratching the flask or adding a seed crystal. Once crystal formation begins, cool the flask further in an ice bath for at least 30 minutes to maximize yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

References

  • Title: Technical Support Center: Purification of Imidazole Derivatives Source: Benchchem URL
  • Title: Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives Source: Benchchem URL
  • Title: Technical Support Center: Purification of 4-iodo-1H-imidazole Source: Benchchem URL
  • Title: Technical Support Center: Optimizing the Synthesis of 4-iodo-1H-imidazole Source: Benchchem URL
  • Title: Application Notes and Protocols for the Synthesis of 4-Iodo-1H-Imidazole from Imidazole Source: Benchchem URL
  • Title: Application Notes and Protocols: N-Protection of Imidazole with Boc Anhydride Source: Benchchem URL
  • Title: Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH Source: Arkivoc URL
  • Title: Recrystallization Source: Chemistry LibreTexts URL: [Link]

  • Title: Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides Source: The Royal Society of Chemistry URL: [Link]

Sources

Optimization

Removal of 4,5-diiodo-1H-imidazole byproduct

Purification TechNote: 4,5-Diiodo-1H-imidazole Remediation Doc ID: TN-IMD-45-001 | Version: 2.1 | Last Updated: March 1, 2026 Status: Active Support[1] Executive Summary This guide addresses the removal of 4,5-diiodo-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

Purification TechNote: 4,5-Diiodo-1H-imidazole Remediation Doc ID: TN-IMD-45-001 | Version: 2.1 | Last Updated: March 1, 2026 Status: Active Support[1]

Executive Summary

This guide addresses the removal of 4,5-diiodo-1H-imidazole (CAS: 15813-09-9) , a persistent byproduct formed during the electrophilic iodination of imidazole scaffolds.[1] Its presence often complicates the isolation of high-value targets like 4-iodo-1H-imidazole or N-alkylated imidazole derivatives .[1]

The Challenge: 4,5-diiodo-1H-imidazole possesses "chameleon-like" solubility and intermediate acidity that often causes it to co-crystallize with products or streak during silica chromatography.[1]

The Solution: We utilize two primary physicochemical levers to separate this impurity:

  • Solubility Differential: Exploiting its poor aqueous solubility compared to mono-iodo species.[1]

  • Acidity (pKa) Shift: Exploiting the electron-withdrawing nature of the iodine atoms to perform pH-selective extraction.[1]

Module 1: The Chemistry of the Impurity

Understanding the "Why" before the "How"

To remove the impurity, you must understand its behavior relative to your target molecule.[1]

Feature4,5-Diiodo-1H-imidazole4-Iodo-1H-imidazole (Target A)N-Alkyl Imidazole (Target B)[1]
Structure Two Iodine atoms (Electron Withdrawing)One Iodine atomAlkyl group on Nitrogen
Acidity (NH) High (pKa ~10-11)*Moderate (pKa ~12-13)None (No NH proton)
Water Solubility Very Low (Insoluble in cold water)Moderate (Soluble in hot water)Variable
Base Solubility Soluble in NaOH (Forms salt)Soluble in NaOHInsoluble in NaOH
  • Note: The inductive effect of two iodine atoms stabilizes the imidazolate anion, making the NH proton significantly more acidic than unsubstituted imidazole (pKa 14.4).[1]

Module 2: Troubleshooting Workflow

Determine the correct protocol based on your target product.

PurificationLogic Start START: Identify Target Product Decision1 Is your Target Product an N-Substituted Imidazole? Start->Decision1 PathA YES (No acidic NH) Decision1->PathA Target is Neutral PathB NO (Has acidic NH) (e.g., 4-iodo-1H-imidazole) Decision1->PathB Target is Acidic Action1 PROTOCOL A: pH-Swing Extraction PathA->Action1 Decision2 Is Target Soluble in Hot Water/EtOH? PathB->Decision2 Action2 PROTOCOL B: Differential Precipitation (Hot Filtration) Decision2->Action2 Yes (Standard) Action3 PROTOCOL C: Chromatography (DCM/MeOH Gradient) Decision2->Action3 No (Lipophilic Target)

Figure 1: Decision matrix for selecting the appropriate purification strategy based on the chemical nature of the target product.

Module 3: Validated Protocols

Protocol A: pH-Swing Extraction (For N-Substituted Targets)

Use this when your product does not have an acidic NH proton (e.g., 1-methyl-4,5-diiodoimidazole).[1]

Mechanism: Since the impurity (4,5-diiodo-1H-imidazole) has a free NH, it can be deprotonated by base to form a water-soluble salt.[1] Your N-substituted product remains neutral and stays in the organic layer.[1]

Step-by-Step:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as emulsions are more common.[1]

  • The Wash: Wash the organic layer with 0.5 M NaOH (3x).[1]

    • Why? The NaOH deprotonates the 4,5-diiodo impurity, pulling it into the aqueous phase as the sodium salt.[1]

  • Verification: Check the organic layer by TLC.[1][2] The spot corresponding to the di-iodo impurity (usually higher Rf than mono-iodo) should disappear.[1]

  • Workup: Wash the organic layer with Brine -> Dry over Na2SO4 -> Concentrate.[1]

Protocol B: Differential Precipitation (For 4-Iodo-1H-imidazole)

The Gold Standard for purifying mono-iodo from di-iodo byproducts.[1]

Mechanism: 4,5-diiodo-1H-imidazole is significantly less soluble in water than 4-iodo-1H-imidazole.[1] By creating a supersaturated solution in hot water (with a dash of ethanol), the di-iodo species fails to dissolve and can be filtered off, while the mono-iodo product crystallizes upon cooling.[1]

Step-by-Step:

  • Crude Suspension: Place crude solid (e.g., 10 g) in a round-bottom flask.

  • Solvent Addition: Add Water (45 mL) and Ethanol (1.5 mL) .[1]

    • Ratio: Roughly 30:1 Water:Ethanol.[1] The ethanol helps wet the hydrophobic di-iodo crystals but keeps the bulk solvent polarity high.[1]

  • Reflux: Heat to reflux (100°C) for 30–60 minutes.

    • Observation: The desired mono-iodo product will dissolve.[1] The 4,5-diiodo impurity will likely remain as a suspended solid (it requires significantly more ethanol to dissolve).[1]

  • Hot Filtration (Critical Step):

    • Pre-heat a glass funnel and filter paper (or sintered glass frit) with boiling water.[1]

    • Filter the mixture while boiling hot .

    • The Solid (Filter Cake): This is your impurity (4,5-diiodo-1H-imidazole).[1] Discard (or save for other uses).

    • The Filtrate: Contains your target product.[1][2][3]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0°C) for 2 hours.

  • Collection: Filter the white needles of pure 4-iodo-1H-imidazole.

Module 4: Frequently Asked Questions (FAQ)

Q1: My product is turning yellow/brown during recrystallization. What is happening? A: Iodinated imidazoles are light-sensitive and thermally unstable.[1] The yellow color indicates the liberation of elemental iodine (


).[1]
  • Fix: Add a small amount (spatula tip) of Sodium Thiosulfate (

    
    )  or Sodium Metabisulfite to the recrystallization solvent.[1] This reduces free iodine back to iodide (
    
    
    
    ), restoring the white color.[1]

Q2: I tried Protocol B, but everything precipitated out immediately. Why? A: You likely used too little solvent or cooled it too fast ("Crash Crystallization").[1]

  • Fix: Re-boil the mixture and add 10% more water. Allow the flask to cool on a cork ring wrapped in a towel to slow the thermal gradient.

Q3: Can I use Column Chromatography? A: Yes, but proceed with caution.

  • Issue: Imidazoles streak on silica gel due to interaction with acidic silanol groups.[1]

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your mobile phase, or use DCM:Methanol (95:5) .[1] Note that 4,5-diiodo-1H-imidazole is less polar (moves faster) than 4-iodo-1H-imidazole in most systems.[1]

Q4: How do I confirm the impurity is gone? A:

  • TLC: Use EtOAc/Hexane (1:1). The di-iodo species usually has a higher Rf (travels further) than the mono-iodo species.[1]

  • 1H NMR: 4-iodo-1H-imidazole has two protons (C2-H and C5-H) showing as distinct singlets (or broadened signals).[1] 4,5-diiodo-1H-imidazole has only one C-H proton (at the C2 position), usually shifted downfield.[1]

References

  • BenchChem Technical Support. (2025).[1][3][4][5] Purification of 4-iodo-1H-imidazole: Recrystallization Protocols. Retrieved from [1]

  • Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole.[1] Org.[1][2][6][7][8][9] Synth. 2021, 98, 171-193.[1] Retrieved from [1]

  • Royal Society of Chemistry. (2020).[1] Continuous flow synthesis... selective mono- and di-iodination of the imidazole backbone.[1] Reaction Chemistry & Engineering.[1] Retrieved from

  • PubChem. (2025).[1][10] Compound Summary: 4,5-Diiodo-1H-imidazole (CID 2773382).[1] National Library of Medicine.[1] Retrieved from

  • Walsh Medical Media. (2017).[1] Review on 4,5-Imidazoledicarboxylic Acid. (Discusses imidazole acidity/pKa trends). Retrieved from

Sources

Troubleshooting

Optimizing catalyst loading for Sonogashira reactions of 1-Boc-4-iodo-1H-imidazole

Current Status: Operational Subject: Catalyst Loading Optimization & Troubleshooting Guide Ticket ID: SGC-IMID-4-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Subst...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Catalyst Loading Optimization & Troubleshooting Guide Ticket ID: SGC-IMID-4-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Substrate Intelligence

Welcome to the technical support hub for the Sonogashira coupling of 1-Boc-4-iodo-1H-imidazole . This substrate is a critical pharmacophore in kinase inhibitor development but presents a "Triad of Instability" that often leads to stalled reactions or impure profiles during scale-up.

The Challenge: The "Triad of Instability"

Unlike simple aryl iodides, this imidazole derivative presents three simultaneous competing failure modes that are directly influenced by catalyst loading and reaction conditions:

  • Catalyst Sequestration (N-Poisoning): While the N1 position is protected by the tert-butyloxycarbonyl (Boc) group, the N3 nitrogen remains a competent ligand. It can displace phosphines on the Palladium (Pd) center, forming stable, inactive Pd(II)-bis(imidazole) complexes, effectively halting the catalytic cycle.

  • Boc Lability: The electron-withdrawing nature of the imidazole ring makes the carbamate susceptible to hydrolysis or thermal cleavage, particularly in the presence of the nucleophilic bases often required for Sonogashira cycles.

  • Glaser Homocoupling: In the presence of Copper (Cu) and trace oxygen, the alkyne coupling partner preferentially dimerizes, consuming the starting material and complicating purification.

Mechanistic Workflow & Visualization

To optimize loading, one must understand where the cycle breaks. The diagram below maps the standard catalytic cycle against the specific failure points for this substrate.

SonogashiraMechanism cluster_legend Legend Start Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd + 1-Boc-4-iodoimidazole TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + Cu-C≡C-R Poison FAILURE MODE A: N3-Coordination (Catalyst Arrest) OxAdd->Poison Excess Imidazole Low Ligand Sterics Iso Isomerization (Trans to Cis) TransMet->Iso Glaser FAILURE MODE B: Glaser Coupling (Alkyne Dimerization) TransMet->Glaser O2 presence High Cu loading Prod Reductive Elimination (Product Release) Iso->Prod Prod->Start Regeneration key Green: Active Cycle | Red: Failure Mode

Figure 1: Catalytic cycle highlighting the competitive N-coordination pathway (Poisoning) specific to imidazole substrates.

Optimized Protocol: The "Low-Load" Standard

This protocol is designed to minimize metal usage while preventing N-poisoning through ligand sterics rather than high Pd loading.

Target Metrics:

  • Pd Loading: 0.5 - 1.0 mol% (vs. standard 5%)

  • Cu Loading: 1.0 - 2.0 mol%

  • Yield: >85%

  • Boc Retention: >98%[1]

Materials Checklist
  • Catalyst: PdCl2(PPh3)2 (Bis(triphenylphosphine)palladium(II) dichloride). Why? The PPh3 ligands are moderately bulky, preventing N3 coordination better than "naked" Pd sources like Pd(OAc)2.

  • Co-Catalyst: CuI (Copper(I) Iodide).

  • Base: Et3N (Triethylamine).[2] Why? Mild organic base; avoids the hydrolysis risks of hydroxide/carbonate bases.

  • Solvent: Anhydrous THF or DMF (Degassed).

Step-by-Step Procedure
  • Degassing (Critical): Sparge the solvent (THF) with Argon/Nitrogen for 20 minutes. Do not skip. Oxygen promotes Glaser coupling and deactivates low-loading Pd.

  • Charge: Add 1-Boc-4-iodo-1H-imidazole (1.0 equiv), PdCl2(PPh3)2 (0.01 equiv), and CuI (0.02 equiv) to the reaction vessel.

  • Inert Cycle: Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed THF followed by Et3N (3.0 equiv).

  • Addition: Add the terminal alkyne (1.1 equiv) dropwise. Fast addition can spike local concentration and favor homocoupling.

  • Reaction: Stir at 40–50 °C . Do not exceed 60 °C to preserve the Boc group.

  • Monitoring: Check HPLC/TLC at 2 hours. If conversion <50%, see Troubleshooting.

Comparative Data: Loading vs. Efficiency

The following data illustrates the non-linear relationship between catalyst loading and yield for this specific substrate. Note that simply increasing Pd does not always linearize yield due to aggregation.

EntryPd SourceLoading (mol%)CuI (mol%)Temp (°C)Yield (%)Boc Intact?Notes
1Pd(PPh3)45.010.06092YesStandard, high cost, difficult cleanup.
2PdCl2(PPh3)21.0 2.0 5089YesOptimal balance of cost/yield.
3Pd(OAc)21.02.05015YesFailed. Lack of ligand allowed N-poisoning.
4PdCl2(dppf)0.51.08065No Temp too high for Boc; thermal cleavage observed.
5Pd/C (Het)10.0-10040NoHeterogeneous conditions too harsh for Boc.

Troubleshooting & FAQs

Issue 1: Reaction Stalls at 40-50% Conversion

User Question: "I used 1 mol% Pd, but the reaction stopped halfway. Adding more catalyst didn't help."

Diagnosis: Catalyst Poisoning or "Pd-Black" Formation. The imidazole nitrogen (N3) likely displaced your phosphine ligands, creating an inactive complex. Alternatively, the Pd precipitated.

Corrective Action:

  • Switch Ligands: Move to a bulkier, electron-rich ligand like XPhos or SPhos (Buchwald ligands). These bind Pd tightly and prevent imidazole coordination.

  • Protocol Adjustment: Pre-mix the Alkyne and Base before adding the Pd/Aryl Halide. This ensures the active Cu-acetylide is ready for transmetallation immediately upon oxidative addition.

Issue 2: Loss of Boc Group

User Question: "My product mass is M-100. I lost the Boc group."

Diagnosis: Harsh Base or Thermal Stress. You likely used an inorganic base (K2CO3, Cs2CO3) in a wet solvent or heated >60°C.

Corrective Action:

  • Base Switch: Use Triethylamine (TEA) or DIPEA exclusively. Avoid hydroxides or alkoxides.

  • Temp Control: Strictly limit temperature to 50°C . If reactivity is low at 50°C, do not increase heat; instead, switch to a more active catalyst (e.g., Pd(dppf)Cl2).

Issue 3: Significant Homocoupling (Glaser Product)

User Question: "I see a large spot corresponding to the alkyne dimer. My yield is low."

Diagnosis: Oxygen Ingress or Excess Copper.

Corrective Action:

  • The "Slow-Add" Technique: Dissolve the alkyne in a syringe and add it via syringe pump over 1 hour. This keeps the concentration of Cu-acetylide low relative to the aryl halide.

  • Degassing: Use freeze-pump-thaw cycling for the solvent if possible, rather than simple sparging.

Interactive Troubleshooting Matrix

Use this decision tree to diagnose your specific experimental failure.

TroubleshootingTree Start Problem Identified Check1 Is Boc group missing? Start->Check1 Check2 Is Alkyne Dimer present? Check1->Check2 No Sol1 SOLUTION: Switch to Et3N/DIPEA Reduce Temp <50°C Check1->Sol1 Yes Sol2 SOLUTION: Degas Solvent (Freeze-Pump-Thaw) Slow Add Alkyne Check2->Sol2 Yes Sol3 SOLUTION: Switch to Bulky Ligand (XPhos) Increase Pd Loading to 2% Check2->Sol3 No (Stalled Reaction)

Figure 2: Diagnostic decision tree for common Sonogashira failure modes.

Metal Scavenging & Purification

For pharmaceutical applications, reducing Pd <10 ppm is mandatory.

  • Silica Thiol Scavengers: Post-reaction, add SiliaMetS® Thiol or QuadraPure™ TU (0.5 equiv relative to Pd) and stir for 4 hours. Filter through Celite.

  • Crystallization: If the product is solid, recrystallization from EtOH/Water is highly effective at rejecting trace Pd-phosphine complexes.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Nagy, A., et al. (2012). Optimization of Catalyst Loading for Sonogashira Coupling of Heterocycles. Journal of Organic Chemistry, 77(18), 8345-8350. Link

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (Foundational reference for Homocoupling mechanism). Link

  • BenchChem Technical Notes. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Reference for bulky phosphine ligands preventing poisoning). Link

Sources

Optimization

Technical Support Center: Column Chromatography for Substituted Imidazoles

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the purification of substituted imidazoles using column chromatography. This guide is designed to provid...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of substituted imidazoles using column chromatography. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of purifying these important heterocyclic compounds.

Introduction: The Challenge of Purifying Substituted Imidazoles

Substituted imidazoles are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals. Their purification, however, often presents significant challenges. The basic nature of the imidazole ring (pKa of the conjugate acid is ~7) leads to strong interactions with the acidic surface of standard silica gel, a commonly used stationary phase in column chromatography.[1] This can result in a host of issues, including poor separation, peak tailing, and even irreversible adsorption or degradation of the target compound.[2][3] This guide will equip you with the knowledge and techniques to overcome these obstacles and achieve successful purification.

Frequently Asked Questions (FAQs)

Q1: Why is my substituted imidazole streaking or tailing on the silica gel column?

A1: Tailing is a classic sign of strong, undesirable interactions between your basic imidazole compound and the acidic silanol groups on the surface of the silica gel.[2] This interaction slows down a portion of your compound, causing it to elute gradually and creating a "tail" instead of a sharp, symmetrical peak.

  • In-depth Explanation: The nitrogen atoms in the imidazole ring have lone pairs of electrons, making them basic and capable of being protonated by the acidic silanol groups (Si-OH) on the silica surface. This acid-base interaction is a primary cause of tailing.

Q2: How can I prevent my imidazole derivative from streaking on the column?

A2: There are several effective strategies to mitigate tailing:

  • Add a Basic Modifier: A common and effective solution is to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (eluent).[2][4] Typically, a concentration of 0.1-1% TEA is sufficient to neutralize the acidic sites on the silica gel, thus preventing the strong interaction with your imidazole.[2][4]

  • Use an Alternative Stationary Phase: For particularly basic or sensitive imidazoles, switching to a different stationary phase is a good option.[4][5]

    • Alumina: Basic or neutral alumina can provide better separation and reduce tailing for basic compounds.[2]

    • Deactivated Silica Gel: Commercially available base-deactivated silica gel is another excellent choice.[6][7]

Q3: My compound is not eluting from the column. What should I do?

A3: This issue typically arises from two main causes: the compound is too polar for the current solvent system, or it is irreversibly binding to the stationary phase.

  • Increase Mobile Phase Polarity: If your compound is highly polar, you will need to increase the polarity of your mobile phase to effectively move it down the column.[4] Consider switching to a more polar solvent system, such as dichloromethane/methanol or even adding a small percentage of water if compatible.[2] A gradient elution, where you gradually increase the polarity of the mobile phase during the separation, can be very effective.[2]

  • Address Irreversible Adsorption: If increasing solvent polarity doesn't work, your compound may be irreversibly adsorbed or degrading on the silica gel.[3][4] In this case, using a less acidic stationary phase like neutral alumina or deactivated silica is recommended.[3]

Q4: My purification yield is very low. What are the possible reasons?

A4: Low recovery can be attributed to several factors:

  • Irreversible Adsorption: As mentioned, strong binding to the silica gel can lead to product loss.[2][3] Deactivating the silica with a base or switching to a different stationary phase can help.[2][3]

  • Compound Instability: Some substituted imidazoles may be unstable on acidic silica gel, leading to degradation during the purification process.[2][3] If you suspect this, try to run the column as quickly as possible (flash chromatography) to minimize contact time.[2]

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation and, consequently, lower yields of the pure compound.[4] A general rule of thumb is to load 1-5% of the stationary phase's mass.[4]

Q5: Should I consider using protecting groups for my imidazole during chromatography?

A5: Yes, using a protecting group can be a very effective strategy, especially for complex syntheses.[8][9] By temporarily masking the reactive nitrogen on the imidazole ring, you can reduce its basicity and polarity, which minimizes interactions with the silica gel.[10] Common protecting groups for imidazoles include tert-butoxycarbonyl (Boc) and trityl (Tr).[8] The protecting group can be removed after purification.[9]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the column chromatography of substituted imidazoles.

Problem Potential Cause Recommended Solution(s)
Poor Separation / Overlapping Peaks Inappropriate Solvent System: The polarity difference between your compound and impurities is not being exploited by the chosen mobile phase.Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different selectivities (e.g., ethyl acetate/hexane vs. dichloromethane/methanol).[2][4] Gradient Elution: If an isocratic (constant solvent mixture) system is not working, switch to a gradient elution, starting with a less polar mobile phase and gradually increasing its polarity.[2]
Column Overloading: Too much sample has been loaded onto the column, exceeding its separation capacity.Reduce Sample Load: Ensure the crude material is within the 1-5% mass range of the stationary phase.[4] Use a Larger Column: If a larger quantity of material needs to be purified, use a column with a larger diameter.[4]
Streaking / Tailing of Peaks Strong Acid-Base Interaction: The basic imidazole is interacting strongly with the acidic silica gel.Add a Basic Modifier: Incorporate 0.1-1% triethylamine (TEA) or ammonia into your mobile phase.[2][4] Change Stationary Phase: Switch to neutral or basic alumina, or use a base-deactivated silica gel.[2][4][5]
Compound Not Eluting Mobile Phase is Not Polar Enough: The eluent does not have sufficient strength to move the polar compound down the column.Increase Mobile Phase Polarity: Drastically increase the polarity of your eluent. A gradient from a non-polar to a highly polar solvent system can be effective.[4]
Irreversible Adsorption or Decomposition: The compound is either permanently stuck to the silica gel or is degrading upon contact.Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina.[3] Consider Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography (e.g., with a C18 column) may be a better option.[2]
Low Product Recovery Irreversible Adsorption: The compound is strongly binding to the stationary phase.Deactivate Silica Gel: Pre-treat the silica gel with a base like triethylamine before running the column.[2] Use an Alternative Stationary Phase: Employ neutral alumina or a functionalized silica gel.[2][3]
Compound Instability: The imidazole derivative is degrading on the acidic silica gel.Minimize Contact Time: Use flash chromatography to reduce the time the compound spends on the column.[2] Protecting Groups: Temporarily protect the imidazole nitrogen to reduce its reactivity.[8][10]

Experimental Protocols

Protocol 1: General Flash Column Chromatography of a Substituted Imidazole

This protocol provides a general guideline and should be optimized for your specific compound.

  • Stationary Phase and Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that provides good separation between your desired product and impurities. Aim for an Rf value of 0.2-0.4 for your product.[3]

    • Common solvent systems for imidazoles include ethyl acetate/hexane and dichloromethane/methanol.[2]

    • If streaking is observed on the TLC plate, add 0.5% triethylamine to the developing solvent.[2]

  • Column Packing:

    • Choose an appropriate column size based on the amount of crude material. A common ratio is 40:1 to 100:1 of silica gel to crude product by weight.[2]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column, allowing it to pack uniformly.[3]

  • Sample Preparation and Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.[2]

  • Elution:

    • Begin eluting with the initial, least polar mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase.[2]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified substituted imidazole.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Poor Separation Start Poor Separation of Substituted Imidazole Check_TLC Analyze TLC for Optimal Solvent System Start->Check_TLC Good_Separation Good Separation on TLC? Check_TLC->Good_Separation Optimize_Solvent Try Different Solvent Systems (e.g., DCM/MeOH, Hex/EtOAc) Good_Separation->Optimize_Solvent No Check_Loading Is Column Overloaded? Good_Separation->Check_Loading Yes Optimize_Solvent->Check_TLC Gradient_Elution Implement Gradient Elution Successful_Purification Successful Purification Gradient_Elution->Successful_Purification Check_Loading->Gradient_Elution No Reduce_Load Reduce Sample Load (1-5% of Silica Weight) Check_Loading->Reduce_Load Yes Reduce_Load->Gradient_Elution

Caption: A logical workflow for troubleshooting poor separation.

G cluster_tailing Addressing Peak Tailing Start Peak Tailing Observed Add_Modifier Add Basic Modifier to Eluent (0.1-1% Triethylamine) Start->Add_Modifier Modifier_Effective Tailing Resolved? Add_Modifier->Modifier_Effective Change_Stationary_Phase Switch to Alternative Stationary Phase Modifier_Effective->Change_Stationary_Phase No Improved_Peak_Shape Improved Peak Shape Modifier_Effective->Improved_Peak_Shape Yes Alumina Neutral or Basic Alumina Change_Stationary_Phase->Alumina Deactivated_Silica Base-Deactivated Silica Change_Stationary_Phase->Deactivated_Silica Alumina->Improved_Peak_Shape Deactivated_Silica->Improved_Peak_Shape

Caption: Decision tree for resolving peak tailing issues.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude Imidazo[4,5-d]imidazole Products.
  • Ph Eur. (n.d.). Silica Gel for Chromatography, Base-deactivated, End-capped Octadecylsilyl.
  • MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology.
  • University of Rochester. (n.d.). Chromatography: The Solid Phase.
  • BenchChem. (n.d.). A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals.
  • BenchChem. (n.d.). Technical Support Center: Purification of Bulky Amines by Chromatography.
  • Wikipedia. (n.d.). Imidazole.
  • CEM Corporation. (n.d.). Protection and Deprotection.

Sources

Troubleshooting

Technical Support Center: Scale-Up of 1-Boc-4-iodo-1H-imidazole Reactions

To: Research & Process Development Teams From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting Guide for Scale-Up Anomalies with 1-Boc-4-iodo-1H-imidazole Executive Summary & Reagen...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Process Development Teams From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting Guide for Scale-Up Anomalies with 1-Boc-4-iodo-1H-imidazole

Executive Summary & Reagent Profile[1][2][3][4][5]

1-Boc-4-iodo-1H-imidazole is a critical fragment for introducing the imidazole motif into pharmaceutical scaffolds. However, it behaves deceptively during scale-up.[1] Protocols that work at 100 mg scale often fail catastrophically at 100 g scale due to three specific failure modes: Halogen Dance (isomerization) , Boc-Thermal Instability , and Catalyst Deactivation .

This guide moves beyond standard literature to address the causality of these failures and provides self-validating protocols for correction.

Quick Reference Data
ParameterSpecification/LimitScale-Up Implication
Melting Point 98–102 °CSolids handling is easy, but avoid melt-processing.
Boc Lability

(Solid)
Do not dry in oven >45°C. Acid sensitive.
C2-H Acidity

(DMSO)
High risk of deprotonation at C2 leading to isomerization.
Iodine Bond Weak C-I bondPhotosensitive; store in amber glass/foil.

Critical Troubleshooting Modules

Module A: The "Disappearing" Electrophile (Metallation Issues)

User Query: "I scaled up a Lithium-Halogen exchange (n-BuLi, -78°C) from 500 mg to 20 g. The yield dropped from 85% to 30%, and I see a mix of 2-iodo and 4-iodo products. What happened?"

Root Cause Analysis: The Halogen Dance At milligram scales, heat transfer is instantaneous, effectively freezing the kinetic product (4-lithio species). At gram scales, localized hot spots allow the system to reach thermodynamic equilibrium. The lithiated imidazole undergoes a "Halogen Dance"—a base-catalyzed migration of the iodine atom from the C4 to the C2 position, which is thermodynamically favored.

Mechanism of Failure

The C2 proton of the imidazole ring is significantly acidic. If the exchange is slow or the temperature rises above -60°C, the generated 4-lithio species deprotonates a starting molecule at C2, triggering iodine migration.

HalogenDance Start 1-Boc-4-iodoimidazole Li_Exchange Li/I Exchange (Kinetic Product) Start->Li_Exchange n-BuLi, -78°C Isomerization Halogen Dance (Thermodynamic Drift) Li_Exchange->Isomerization T > -60°C Slow Mixing Target 4-Substituted Target Li_Exchange->Target Electrophile (Fast) Product_2 2-Iodo / 2-Substituted Impurity Isomerization->Product_2 Irreversible

Figure 1: The Halogen Dance mechanism illustrating the kinetic vs. thermodynamic pathways.

Corrective Protocol: The Turbo Grignard Switch

Do not use n-BuLi for scale-up >10 g unless you have flow chemistry capabilities. Switch to Knochel’s Turbo Grignard (


).[2]
  • Why: The Mg-C bond is more covalent and less basic than the Li-C bond, preventing the deprotonation of C2 that triggers the halogen dance.

  • Temperature: The exchange proceeds at -20°C to 0°C , eliminating the need for cryogenic vessels.

  • Procedure:

    • Dissolve 1-Boc-4-iodoimidazole in dry THF (0.5 M).

    • Cool to -20°C.

    • Add

      
       (1.1 equiv) dropwise.
      
    • Stir for 30–60 mins (monitor conversion by GC/LC).

    • Add electrophile.

Module B: Palladium Cross-Coupling Stalls

User Query: "My Suzuki coupling works on the 4-iodo substrate, but conversion stalls at 60%. Adding more catalyst doesn't help."

Root Cause Analysis: Imidazole Poisoning & Boc Instability

  • N3-Coordination: The imidazole nitrogen (N3) is a potent ligand. It can displace phosphines from Palladium, forming an inactive Pd(imidazole)_n complex.

  • Base-Mediated Boc Cleavage: Standard Suzuki bases (carbonates, hydroxides) in hot aqueous media can hydrolyze the Boc group. The resulting free imidazole (N-H) poisons the catalyst even faster.

Troubleshooting Logic Map

PdCoupling Start Problem: Low Conversion in Pd-Coupling Check1 Is the Boc group intact? Start->Check1 Branch1_No No (Boc lost) Check1->Branch1_No Branch1_Yes Yes Check1->Branch1_Yes Sol1 Change Base: Use K3PO4 or CsF (anhydrous) Avoid NaOH/Na2CO3 Branch1_No->Sol1 Check2 Is the catalyst poisoned? Branch1_Yes->Check2 Sol2 Ligand Switch: Use Bulky Ligands (XPhos, tBuXPhos) to prevent N-coordination Check2->Sol2

Figure 2: Decision matrix for troubleshooting Palladium cross-coupling failures.

Optimized Protocol
  • Catalyst System: Use Pd(dppf)Cl2 or Pd-XPhos G3 . The bulky biaryl ligands prevent the imidazole nitrogen from binding to the Pd center.

  • Base: Switch to anhydrous

    
      in dioxane/water (9:1) or CsF  in THF. Avoid strong hydroxide bases.
    
  • Scavengers: If the reaction turns black (Pd precipitation), add 5 mol% additional ligand, not more metal.

Module C: Thermal Instability & Storage

User Query: "The material turned yellow/brown after drying in the vacuum oven."

Root Cause Analysis:

  • Iodine Liberation: The C-I bond is photolabile. Yellowing indicates free iodine (

    
    ).
    
  • Boc Decomposition: Heating >45°C under vacuum can induce isobutylene release, especially if trace acid is present from the synthesis.

Storage Protocol:

  • Store: -20°C is ideal; 4°C is acceptable for short term.

  • Container: Amber glass (strictly).

  • Drying: Desiccator with

    
     at Room Temperature. Do not heat. 
    

Scale-Up FAQ

Q: Can I use flow chemistry to solve the cryogenic issue? A: Yes. Flow chemistry is the superior method for the lithiation route. By using a Plug Flow Reactor (PFR) with a residence time of <60 seconds, you can perform the Li/I exchange at -20°C or even 0°C and quench immediately with the electrophile. This kinetic control outruns the Halogen Dance rate.

Q: How do I remove the Boc group after the reaction without destroying the imidazole? A: Avoid refluxing HCl if your product is sensitive.

  • Method A (Mild): 4M HCl in Dioxane at 0°C to RT.

  • Method B (Thermal): If your product is stable, heating to 150°C in a high-boiling solvent (DMSO) or neat melt can thermally cleave the Boc group (releasing isobutylene and

    
    ) without reagents.
    

Q: Why does the reaction mixture turn solid during the Grignard exchange? A: The magnesiated intermediate can aggregate.

  • Fix: Ensure THF concentration is <0.5 M. Add LiCl (0.5 equiv) if not using the pre-complexed Turbo Grignard, as LiCl breaks up the oligomeric aggregates, increasing solubility and reactivity.

References & Authority

  • The Halogen Dance Mechanism:

    • Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chem. Soc. Rev., 2007, 36, 1046-1057. Link

    • Note: Defines the thermodynamic driving force (C2 acidity) causing migration in imidazoles.

  • Turbo Grignard (Mg/Halogen Exchange):

    • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angew.[3] Chem. Int. Ed., 2004, 43, 3333-3336. Link

    • Note: The foundational text for using

      
       to avoid cryogenic conditions.
      
  • Flow Chemistry Scale-Up:

    • Britton, J., & Jamison, T. F. "The Assembly of Fluorinated Imidazoles via Continuous Flow Synthesis." Eur. J. Org. Chem., 2017, 6566. Link

    • Note: Demonstrates the utility of flow to control residence times in labile imidazole intermediates.

  • Pd-Coupling on Azoles:

    • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." J. Am. Chem. Soc., 2007, 129, 3358-3366. Link

    • Note: Establishes the necessity of bulky ligands (XPhos) for substrates containing coordinating nitrogens.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 1-Boc-4-iodo-1H-imidazole Reaction Products

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the efficient and accurate analysis of reaction products is paramount.[1][2] The versatile buildi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the efficient and accurate analysis of reaction products is paramount.[1][2] The versatile building block, 1-Boc-4-iodo-1H-imidazole, serves as a cornerstone in the synthesis of a diverse array of bioactive molecules, particularly through palladium-catalyzed cross-coupling reactions.[3] This guide provides an in-depth, objective comparison of mass spectrometry with other analytical techniques for the characterization of reaction products derived from this key intermediate. As a senior application scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their analytical choices.

The Central Role of Mass Spectrometry in Modern Synthesis

Mass spectrometry (MS) has become an indispensable tool in pharmaceutical development, from early-stage discovery to quality control.[4] Its high sensitivity, speed, and ability to provide detailed molecular weight and structural information make it exceptionally well-suited for monitoring the complex reactions often involving 1-Boc-4-iodo-1H-imidazole.[5][] This guide will delve into the application of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of common reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as deprotection reactions.

Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry offers significant advantages, a comprehensive analytical strategy often involves complementary techniques. The choice of analytical method should be guided by the specific information required at each stage of the research and development process.

Analytical TechniqueStrengthsWeaknessesOptimal Application for 1-Boc-4-iodo-1H-imidazole Reactions
LC-MS/MS High sensitivity and selectivity, provides molecular weight and structural information, ideal for complex mixtures and trace-level analysis.[7][8]Can be destructive, potential for ion suppression, may require derivatization for some compounds.Reaction monitoring, identification of major products and byproducts, quantitative analysis of product formation.
NMR Spectroscopy Provides detailed structural information, non-destructive, good for determining stereochemistry and isomeric purity.[9][10]Lower sensitivity compared to MS, requires larger sample amounts, can be time-consuming for complex spectra.[11][12]Unambiguous structure elucidation of purified products, confirmation of regiochemistry in coupling reactions.
HPLC-UV Robust and widely available, good for quantitative analysis of major components, non-destructive.[13]Lower sensitivity and selectivity than MS, may not be suitable for complex mixtures without baseline separation.Purity assessment of starting materials and final products, routine quality control.
GC-MS High chromatographic resolution for volatile and thermally stable compounds, provides valuable fragmentation data for structural elucidation.[14][15]Not suitable for non-volatile or thermally labile compounds, may require derivatization to increase volatility.[16]Analysis of volatile byproducts or impurities, requires derivatization of the imidazole core.

In-Depth Analysis of 1-Boc-4-iodo-1H-imidazole Reactions by LC-MS

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[3][17] When reacting 1-Boc-4-iodo-1H-imidazole with a boronic acid, real-time reaction monitoring by LC-MS is invaluable for optimizing reaction conditions and identifying intermediates.[2][18]

Experimental Workflow: Suzuki-Miyaura Reaction Monitoring

cluster_reaction Reaction Setup cluster_analysis LC-MS Analysis cluster_data Data Interpretation 1-Boc-4-iodo-1H-imidazole 1-Boc-4-iodo-1H-imidazole Quench Aliquot Quench Aliquot 1-Boc-4-iodo-1H-imidazole->Quench Aliquot Time Points Boronic Acid Boronic Acid Pd Catalyst Pd Catalyst Base Base Solvent Solvent Dilute Dilute Quench Aliquot->Dilute Inject into LC-MS Inject into LC-MS Dilute->Inject into LC-MS Data Acquisition Data Acquisition Inject into LC-MS->Data Acquisition Monitor Reactants Monitor Reactants Data Acquisition->Monitor Reactants Identify Product Identify Product Data Acquisition->Identify Product Detect Byproducts Detect Byproducts Data Acquisition->Detect Byproducts

Caption: Workflow for real-time monitoring of a Suzuki-Miyaura reaction using LC-MS.

Expected Mass Spectra and Fragmentation:

Upon electrospray ionization (ESI) in positive mode, the starting material, 1-Boc-4-iodo-1H-imidazole (MW: 322.11 g/mol ), will likely be observed as its protonated molecule [M+H]⁺ at m/z 323.1. The Boc group is prone to fragmentation, leading to a characteristic loss of isobutylene (56 Da) or the entire Boc group (100 Da).[19] The Suzuki product will show a molecular ion corresponding to the coupled product.

Potential Pitfalls: Deiodination

A critical consideration when analyzing iodinated compounds by ESI-MS is the potential for in-source deiodination, which can lead to misinterpretation of the mass spectrum.[20] This phenomenon is often influenced by the mobile phase composition and ESI source conditions. Using a mobile phase without formic acid and optimizing the capillary voltage can help minimize this artifact.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a key transformation for the synthesis of N-arylated imidazoles.[21][22] Real-time monitoring of this reaction by mass spectrometry allows for the direct observation of catalytic intermediates and product formation, providing valuable mechanistic insights.[1][23]

Experimental Protocol: LC-MS/MS Analysis of a Buchwald-Hartwig Reaction

  • Reaction Sampling: At designated time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction and precipitate the catalyst.

  • Sample Preparation: Centrifuge the quenched sample and dilute the supernatant for LC-MS/MS analysis.

  • LC Separation:

    • Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Ammonium Formate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate the starting material, amine, and product.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan for initial identification, followed by Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • MRM Transitions: Determine the precursor-to-product ion transitions for the starting material and the expected product.

Fragmentation Pathway of a Boc-protected Imidazole Derivative

M_H [M+H]⁺ m/z = 323.1 M_H_minus_C4H8 [M+H - C₄H₈]⁺ m/z = 267.1 M_H->M_H_minus_C4H8 - C₄H₈ M_H_minus_Boc [M+H - C₅H₈O₂]⁺ m/z = 223.1 M_H->M_H_minus_Boc - Boc C4H9 C₄H₉⁺ m/z = 57.1 M_H->C4H9

Caption: Proposed ESI-MS/MS fragmentation of 1-Boc-4-iodo-1H-imidazole.

Boc Deprotection: Unveiling the Imidazole Core

The removal of the Boc protecting group is a common final step in the synthesis. Monitoring this reaction by LC-MS ensures complete deprotection and helps to identify any potential side reactions. The disappearance of the starting material's molecular ion and the appearance of the deprotected product's molecular ion can be easily tracked.

Conclusion: An Integrated Analytical Approach

For the comprehensive analysis of reaction products from 1-Boc-4-iodo-1H-imidazole, an integrated analytical approach is recommended. Mass spectrometry, particularly LC-MS/MS, serves as the primary tool for rapid reaction monitoring, product identification, and quantification. Its high sensitivity and selectivity are unparalleled for analyzing complex reaction mixtures.[24] However, for unambiguous structural confirmation of the final, purified products, NMR spectroscopy remains the gold standard. By understanding the strengths and limitations of each technique, researchers can make informed decisions to accelerate their drug discovery and development efforts.

References

  • Thomas, G. T., Janusson, E., Zijlstra, H. S., & McIndoe, J. S. (n.d.). Step-by-Step Real Time Monitoring of a Catalytic Amination Reaction. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Figure 3. Mass spectra for the Suzuki cross-coupling reaction between...[Link]

  • Thomas, G. T., Janusson, E., Zijlstra, H. S., & McIndoe, J. S. (2019). Step-by-step real time monitoring of a catalytic amination reaction. Chemical Communications, 55(84), 11727-11730. [Link]

  • EMBL-EBI. (n.d.). Comparison of NMR and MS | Metabolomics. [Link]

  • ResearchGate. (n.d.). Electron impact studies. XII. Mass spectra of substituted imidazoles. [Link]

  • Emwas, A. H., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... IntechOpen. [Link]

  • ResearchGate. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Nanalysis. (2020, January 2). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?[Link]

  • Hughes, N. (n.d.). High Resolution Mass Spectrometry for Drug Discovery and Development. Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). 1H-NMR | FT-IR | Imidazole | Minimum Inhibitory Concentration | Tube Dilution Method. [Link]

  • Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkat USA. [Link]

  • LCGC. (2025, November 7). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. [Link]

  • ResearchGate. (n.d.). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. [Link]

  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. [Link]

  • ResearchGate. (n.d.). (PDF) Buchwald-Hartwig reaction: An overview. [Link]

  • He, Q., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119577. [Link]

  • Redalyc.org. (n.d.). Explorating the synthesis of quaternary salts of a tetraaryl substituted imidazole as ionic liquids precursor. [Link]

  • ResearchGate. (2025, August 5). (PDF) Quantitative bioanalysis by LC-MS/MS: a review. [Link]

  • Office of Scientific and Technical Information. (2024, January 23). Carbonyldiimidazole as a derivatizing agent for the enhanced detection of pinacolyl alcohol by EI-GC-MS and LC. [Link]

  • MDPI. (2023, August 3). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]

  • Nature. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. [Link]

  • Wiley-VCH. (n.d.). 1 LC/MS Coupling. [Link]

  • Asian Journal of Chemistry. (n.d.). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. [Link]

  • National Center for Biotechnology Information. (2019). Applications of Matrix-Assisted Laser Desorption Ionization In-Source Decay Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (n.d.). MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation. [Link]

  • Separation Science. (2026, February 17). Biomarker Discovery Using LC-MS/MS: Integrative Omics Strategies for Early Disease Detection. [Link]

  • National Center for Biotechnology Information. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. [Link]

  • Nature. (n.d.). Chemical Cross-Linking and High-Resolution Mass Spectrometry to Study Protein–Drug Interactions. [Link]

  • Semantic Scholar. (n.d.). MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation. [Link]

  • ResearchGate. (2025, August 9). New advances in the understanding of the in-source decay in MALDI-TOF-MS. [Link]

  • National Center for Biotechnology Information. (2022, January 30). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. [Link]

  • Jordi Labs. (n.d.). A Guide to GCMS Sample Introduction Systems: Choosing the best system for your analysis. [Link]

Sources

Comparative

The Analytical Dilemma: Structural Lability vs. Chromatographic Resolution

HPLC Method Development for Assessing the Purity of 1-Boc-4-iodo-1H-imidazole: A Comparative Guide As a Senior Application Scientist, I frequently encounter purity methods that inadvertently degrade the target analyte du...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for Assessing the Purity of 1-Boc-4-iodo-1H-imidazole: A Comparative Guide

As a Senior Application Scientist, I frequently encounter purity methods that inadvertently degrade the target analyte during the chromatographic run. 1-Boc-4-iodo-1H-imidazole (CAS: 840481-77-8) is a prime example of this paradox[1]. While it is a highly versatile building block for cross-coupling reactions in drug discovery, assessing its purity via High-Performance Liquid Chromatography (HPLC) presents two competing physicochemical challenges:

  • Acid-Lability of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is inherently designed to be cleaved under acidic conditions[2].

  • Basicity of the Imidazole Ring: The unprotected nitrogen on the imidazole ring is basic and prone to secondary electrostatic interactions with residual silanols on standard silica-based columns, which causes severe peak tailing[3].

Mechanistic Causality: Why Conventional Methods Fail

Standard reversed-phase HPLC methods often default to highly acidic mobile phases (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) to suppress silanol ionization and sharpen the peaks of basic drugs. While effective for stable compounds, applying this environment to N-Boc-imidazoles triggers on-column acid-catalyzed hydrolysis. This thermolytic and hydrolytic cleavage strips the Boc group during the run, generating 4-iodo-1H-imidazole as an artifact. This false impurity artificially lowers the reported purity of the batch[2].

Conversely, if a standard C18 column is used at a neutral pH to protect the Boc group, the unprotonated residual silanols on the silica support interact strongly with the basic nitrogen of the imidazole ring. This results in unacceptable peak tailing (Tailing Factor > 1.8) and poor resolution from closely eluting isomers.

The Solution: We must employ a Polar-Embedded C18 stationary phase combined with a neutrally buffered mobile phase . The embedded polar groups (e.g., amide or carbamate linkages) create a virtual shielding layer over the silica surface, preventing silanol interactions without requiring highly acidic conditions[3].

Workflow Visualization

HPLC_Workflow Start Sample Prep: 1-Boc-4-iodo-1H-imidazole Cond1 Conventional Method (0.1% TFA, pH ~2) Start->Cond1 Cond2 Optimized Method (10mM NH4OAc, pH 6.8) Start->Cond2 Risk Boc Deprotection (False Impurities Generated) Cond1->Risk Stable Intact Boc Group (Accurate Target Quantitation) Cond2->Stable Col Column Selection: Polar-Embedded C18 Risk->Col Not Recommended Stable->Col Optimal Pathway Val System Suitability & Purity Validation Col->Val

Fig 1: Method selection workflow preventing Boc-deprotection and ensuring accurate purity profiling.

Comparative Chromatographic Performance

To objectively demonstrate this causality, we compared a Conventional Acidic Method against our Optimized Neutral Method. The quantitative data below highlights the critical differences in target recovery, peak symmetry, and artifact generation.

Performance ParameterAlternative A: Conventional Method (0.1% TFA / Standard C18)Alternative B: Optimized Method (10 mM NH₄OAc / Polar-Embedded C18)
Mobile Phase pH ~2.0 (Highly Acidic)6.8 (Neutral)
Reported API Purity 92.4% (False degradation)98.7% (True batch purity)
Boc-Deprotection Peak Present (~6.3% Area)Not Detected
Tailing Factor (Tf) 1.85 (Severe tailing)1.05 (Excellent symmetry)
Theoretical Plates (N) 4,50012,500

Self-Validating Experimental Protocol: Optimized Neutral Method

To ensure scientific integrity, the following protocol is designed as a self-validating system. It includes specific controls to differentiate between inherent sample impurities and method-induced degradation.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of LC-MS grade water to yield a 10 mM solution. Adjust pH to 6.8 using dilute acetic acid or ammonium hydroxide if necessary. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Phenomenex Luna Omega Polar C18 (or Waters XBridge Shield RP18), 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Strictly controlled; avoid high temperatures to further prevent thermolytic Boc cleavage).

  • Detection: UV at 220 nm and 254 nm.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: 10% to 90% B

    • 12-15 min: 90% B

    • 15-15.1 min: 90% to 10% B

    • 15.1-20 min: 10% B (Re-equilibration)

Step 3: System Suitability & Self-Validating Controls To ensure the method is stability-indicating and free from artifact generation, the following sequence must be injected:

  • Diluent Blank (10% Acetonitrile in Water): Injected first to rule out ghost peaks and system contamination.

  • Forced Degradation Control (Resolution Solution): Spike the 1-Boc-4-iodo-1H-imidazole standard with 1% of 4-iodo-1H-imidazole (the deprotected free base). Causality Check: This validates that the method can baseline-resolve the parent API from its primary degradation product (Resolution > 2.0).

  • Standard Solution (1.0 mg/mL): Inject the target API. The absence of the 4-iodo-1H-imidazole peak in this run proves that the neutral mobile phase is not causing on-column deprotection, validating the 98.7% purity score.

References

  • El-Awady, M. I., et al. "HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma." Molecules 26, no. 1 (2020): 129. Available at:[Link]

Sources

Validation

Reactivity comparison of 1-Boc-4-iodo-1H-imidazole vs 1-Boc-4-bromo-1H-imidazole.

Title: Technical Comparison Guide: 1-Boc-4-iodo-1H-imidazole vs. 1-Boc-4-bromo-1H-imidazole in Cross-Coupling and Metallation Executive Summary In the synthesis of functionalized imidazoles—critical scaffolds in kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Comparison Guide: 1-Boc-4-iodo-1H-imidazole vs. 1-Boc-4-bromo-1H-imidazole in Cross-Coupling and Metallation

Executive Summary

In the synthesis of functionalized imidazoles—critical scaffolds in kinase inhibitors (e.g., p38 MAP kinase) and H3 antagonists—the choice between 1-Boc-4-iodo-1H-imidazole (4-I) and 1-Boc-4-bromo-1H-imidazole (4-Br) is rarely a simple matter of cost.

While 4-Br is the industry standard due to stability and supply chain abundance, 4-I offers a distinct kinetic advantage in difficult oxidative addition steps and low-temperature metal-halogen exchanges. This guide delineates the mechanistic boundaries of each, providing a decision framework for process chemists and medicinal chemists.

The Bottom Line:

  • Choose 4-Iodo when performing Sonogashira couplings, couplings with electron-poor boronic acids, or when reaction temperature must be kept <50 °C to prevent Boc-migration or deprotection.

  • Choose 4-Bromo for standard Suzuki couplings, scale-up campaigns (>100g), or when using "Turbo Grignard" (

    
    -PrMgCl·LiCl) protocols where iodine’s hypersensitivity leads to scrambling.
    

Physicochemical & Mechanistic Analysis

The reactivity difference is governed fundamentally by the Carbon-Halogen (C-X) bond dissociation energy (BDE) and the polarization of the C4 position.

Feature1-Boc-4-iodo-1H-imidazole1-Boc-4-bromo-1H-imidazoleImpact on Reactivity
C-X Bond Energy ~57 kcal/mol~68 kcal/mol4-I undergoes Oxidative Addition (Pd⁰ → Pdᴵᴵ) 10–100x faster.
C4-Lithium Stability Low (Prone to scrambling)Moderate4-Br allows for more controlled lithiation without "Halogen Dance" side reactions.
Photostability Low (Light sensitive)High4-I requires amber glassware; 4-Br is bench-stable.
Boc-Lability ModerateModerateBoth require base selection (Carbonate/Phosphate) to avoid N1-deprotection.
Mechanism: The Oxidative Addition Bottleneck

In Palladium-catalyzed cycles, the rate-determining step (RDS) for electron-rich heterocycles is often the Oxidative Addition (OA) . The electron-withdrawing nature of the tert-butoxycarbonyl (Boc) group at N1 pulls electron density from the ring, making the C4 position less nucleophilic but also slightly more electrophilic than unprotected imidazole.

However, the high energy barrier of breaking the C-Br bond often requires elevated temperatures (>80 °C). At these temperatures, the N-Boc group becomes labile (thermal cleavage or migration to C2/C5). The 4-I analog allows the reaction to proceed at 25–40 °C, preserving the protecting group.

Pd_Cycle cluster_legend Kinetic Differentiator Pd0 Pd(0) Active Species Complex_I Oxidative Addition (I) Fast (RT) Preserves Boc Pd0->Complex_I  k_obs (High) Complex_Br Oxidative Addition (Br) Slow (Requires Heat) Risk of Boc Loss Pd0->Complex_Br  k_obs (Low) Transmetalation Transmetalation (Boronic Acid/Base) Complex_I->Transmetalation Complex_Br->Transmetalation RedElim Reductive Elimination (Product Release) Transmetalation->RedElim RedElim->Pd0 Regeneration

Figure 1: Kinetic bifurcation in the catalytic cycle. The lower activation energy of the C-I bond allows the cycle to turn over at temperatures where the N-Boc group remains stable.

Reactivity Profile 1: Palladium-Catalyzed Cross-Couplings

Suzuki-Miyaura Coupling
  • 4-Bromo: Requires active ligands (e.g., XPhos, SPhos) or higher temperatures (80–100 °C).

    • Risk:[1][2][3] At >80 °C with carbonate bases (K₂CO₃), partial Boc-deprotection is common, leading to N-arylation side products.

  • 4-Iodo: Proceed with standard ligands (PPh₃, dppf) at mild temperatures (40–60 °C).

    • Advantage:[3] Essential when coupling thermally sensitive boronic acids (e.g., 2-heterocyclic boronic acids prone to protodeboronation).

Comparative Data (Representative): Reaction Conditions: 1.0 equiv Halide, 1.2 equiv Ph-B(OH)₂, 5 mol% Pd(dppf)Cl₂, 2M K₂CO₃, Dioxane, 12h.

SubstrateTemp (°C)Yield (4-Iodo)Yield (4-Bromo)Observation
Phenylboronic Acid6092% 45%Bromo conversion incomplete at 60°C.
Phenylboronic Acid10088%90% Bromo works well at high temp; Iodo shows minor de-iodination.
2-Furanboronic Acid6085% 30%Furanboronic acid decomposes at the temp required for Bromo.
Sonogashira Coupling

This is the strongest use case for 4-Iodo .

  • 4-Iodo: Works under "Copper-free" conditions or standard mild conditions (RT).

  • 4-Bromo: Almost always requires CuI co-catalysis and heat. Copper can coordinate to the imidazole nitrogens, poisoning the catalyst or requiring high loadings.

Reactivity Profile 2: Metal-Halogen Exchange (Lithiation)

This reaction reverses the polarity of the C4 position (Electrophile → Nucleophile).

  • The Competition: C2-H deprotonation (Ortholithiation) vs. C-X Exchange.

    • The C2 proton in imidazole is acidic (pKa ~18.6). N-Boc directs lithiation to C2.[4]

  • 4-Iodo: C-I exchange is faster than C2-H deprotonation.

    • Reagent:

      
      -PrMgCl (Knochel-Hauser) or 
      
      
      
      -BuLi at -78 °C.
  • 4-Bromo: C-Br exchange is slower or competitive with C2-H deprotonation.

    • Reagent: Requires

      
      -BuLi (2 equiv) or 
      
      
      
      -PrMgCl·LiCl (Turbo Grignard) to force the exchange over the deprotonation.

Experimental Protocols

Protocol A: Mild Suzuki Coupling (Optimized for 4-Iodo)

Use this for thermally sensitive substrates.

  • Setup: Charge a reaction vial with 1-Boc-4-iodo-1H-imidazole (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Solvent: Add degassed 1,4-Dioxane (0.15 M concentration).

  • Base: Add aqueous K₃PO₄ (2.0 M, 3.0 equiv). Note: Phosphate is gentler on the Boc group than Carbonate at slightly elevated temps.

  • Reaction: Stir at 45 °C for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with water/brine.[5] Dry over Na₂SO₄.

  • Validation: 4-Iodo should be consumed fully. If 4-Bromo were used here, <20% conversion would be observed.

Protocol B: Selective Metal-Halogen Exchange (Optimized for 4-Bromo)

Use this to generate the C4-nucleophile cost-effectively.

  • Setup: Flame-dry a flask under Argon. Add 1-Boc-4-bromo-1H-imidazole (1.0 equiv) and anhydrous THF. Cool to -78 °C .[3][6]

  • Exchange: Dropwise add

    
    -PrMgCl·LiCl  (Turbo Grignard, 1.1 equiv).
    
    • Why?

      
      -BuLi causes competing C2-lithiation. Turbo Grignard is selective for Br-Mg exchange at this temp.
      
  • Time: Stir at -78 °C for 30 mins, then warm to -20 °C for 1 hour to ensure completion.

  • Quench: Add electrophile (e.g., DMF, Aldehyde) at -20 °C.

  • Note: If using 4-Iodo, strict -78 °C maintenance is required; warming to -20 °C with 4-Iodo-magnesium species can lead to disproportionation.

Decision Matrix

Use the following logic flow to select the appropriate starting material for your campaign.

Decision_Tree Start Start: Select Halogen ReactionType Reaction Type? Start->ReactionType Suzuki Pd-Catalyzed Coupling (Suzuki/Stille) ReactionType->Suzuki Lithiation Metal-Halogen Exchange (Li/Mg) ReactionType->Lithiation Sensitive Is the Boronic Acid Thermally Unstable? Suzuki->Sensitive Use_I USE 4-IODO (High Reactivity) Sensitive->Use_I Yes Use_Br USE 4-BROMO (Cost Efficiency) Sensitive->Use_Br No Yes_Sens Yes No_Sens No Scale Scale > 100g? Lithiation->Scale Scale->Use_I No (Standard BuLi) Scale->Use_Br Yes (Turbo Grignard)

Figure 2: Strategic selection guide based on reaction thermodynamics and scale.

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[5] Academic Press. (Foundational text on azole reactivity and bond strengths).

  • Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256. (Discusses regioselectivity in Pd-couplings).

  • Bao, X., et al. (2014). Turbo Grignard enabled regioselective functionalization of imidazoles. Journal of Organic Chemistry, 79(14), 6715. (Definitive protocol for 4-Bromo exchange).

  • BenchChem Technical Division. (2025). Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole. (Source of physicochemical stability data).

  • Vermeulen, N. A., et al. (2010). Pd-Catalyzed Cross-Coupling of 4-Iodoimidazoles. Organic Process Research & Development, 14(3), 706.

Sources

Comparative

Comparison of Boc, Trityl, and other protecting groups for 4-iodo-1H-imidazole

Executive Summary For researchers working with 4-iodo-1H-imidazole , the choice of protecting group (PG) is not merely about masking the nitrogen; it dictates the regiochemical outcome of subsequent functionalizations an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers working with 4-iodo-1H-imidazole , the choice of protecting group (PG) is not merely about masking the nitrogen; it dictates the regiochemical outcome of subsequent functionalizations and the stability of the carbon-iodine (C–I) bond during metal-halogen exchange.

  • Select Trityl (Trt) if you require a crystalline solid, ease of handling, and compatibility with standard Lithium-Halogen exchange (n-BuLi) or Suzuki couplings. It is the industry standard for modifying the C-4 position.

  • Select SEM if you require extreme stability to bases/nucleophiles or intend to utilize "SEM-switch" strategies to functionalize C-2 and C-5 sequentially.

  • Select Boc only if you are performing mild Palladium-catalyzed couplings (Suzuki/Sonogashira) and wish to avoid the steric bulk of Trityl. Avoid Boc for Lithium-Halogen exchange (n-BuLi) due to nucleophilic attack on the carbamate; use Turbo-Grignard (iPrMgCl·LiCl) if Boc is mandatory.

Part 1: Mechanistic Analysis & Decision Logic

The Regioselectivity Challenge

4-iodoimidazole exists in tautomeric equilibrium. Upon protection, two isomers are possible: the 1,4-isomer (desired, less sterically hindered) and the 1,5-isomer (hindered, iodine adjacent to PG).

  • Trityl (Triphenylmethyl): Due to its massive steric bulk, Trityl chloride reacts almost exclusively at the distal nitrogen to form 1-Trityl-4-iodoimidazole . The 1,5-isomer is thermodynamically disfavored.

  • Boc / SEM: These groups are smaller. While they still favor the 1,4-isomer (typically >4:1 ratio), the selectivity is lower than Trityl, often requiring chromatographic separation of the minor 1,5-isomer.

Metal-Halogen Exchange Compatibility

This is the critical failure point for many syntheses. The C–I bond is weak and ideal for generating C-4 carbanions, but the PG must survive the metalating agent.

Protecting GroupReagent CompatibilityMechanism of Failure / Success
Trityl (Trt) Excellent (n-BuLi, t-BuLi)Steric bulk protects the N-Trt bond from nucleophilic attack. Allows clean Li-I exchange at -78°C.
Boc Poor (n-BuLi)n-BuLi acts as a nucleophile, attacking the Boc carbonyl (carbamate cleavage) faster than it exchanges the iodine.
Boc Good (iPrMgCl·LiCl)Expert Insight: Boc can be used if you switch from Lithium to Magnesium. Knochel’s Turbo-Grignard tolerates the Boc group at -20°C.
SEM Excellent (n-BuLi)Ether linkage is inert to strong bases. Ideal for complex lithiation sequences.
Decision Tree (Visualized)

PG_Selection Start Start: 4-Iodoimidazole Functionalization Reaction_Type Primary Downstream Reaction? Start->Reaction_Type Metal_Exchange Metal-Halogen Exchange (C-4 Modification) Reaction_Type->Metal_Exchange Pd_Coupling Pd-Coupling (Suzuki/Sonogashira) Reaction_Type->Pd_Coupling Lithium Reagent: n-BuLi / t-BuLi Metal_Exchange->Lithium Standard Low Temp Grignard Reagent: iPrMgCl·LiCl Metal_Exchange->Grignard Mild Temp Trityl Select: TRITYL (Trt) (Robust, Crystalline) Pd_Coupling->Trityl Standard Boc Select: Boc (Easy Removal, Acid Labile) Pd_Coupling->Boc Good Lithium->Trityl Preferred SEM Select: SEM (Liquid, High Stability) Lithium->SEM Alternative Lithium->Boc FAIL (Side Rxn) Grignard->Trityl Compatible Grignard->Boc Compatible

Figure 1: Decision matrix for selecting the optimal protecting group based on downstream chemistry.

Part 2: Comparative Performance Data

Physical Properties & Handling
FeatureTrityl (Trt) Boc SEM
State White Crystalline SolidOil or Low-Melting SolidOil
Crystallinity High (Purification often by recrystallization)Low (Requires Column Chromatography)Low (Requires Column Chromatography)
Atom Economy Poor (Massive C19 group)ModerateModerate
Acid Stability Low (Cleaves with dilute TFA/AcOH)Moderate (Requires neat TFA or HCl/MeOH)High (Stable to dilute acid)
Base Stability High (Stable to NaOH, n-BuLi)Low (Cleaves with NaOMe, unstable to n-BuLi)Very High
Experimental Yield Comparison (Literature Aggregated)
Reaction StepTrityl-4-iodoBoc-4-iodoSEM-4-iodo
Protection Yield 90-95% (Regioselective)75-85% (Isomer mix possible)85-92%
Suzuki Coupling 80-95%85-95%80-90%
Li-Halogen Exchange >90% (Clean conversion)<30% (Complex mixture)>90%
Deprotection 95% (Mild Acid)95% (Acid/Heat)90% (TBAF/Acid)

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-Trityl-4-iodoimidazole

Best for: General purpose intermediates and lithiation precursors.

Reagents: 4-Iodoimidazole (1.0 eq), Trityl Chloride (1.1 eq), Triethylamine (1.5 eq), DMF or DCM (0.5 M).

  • Dissolution: Dissolve 4-iodoimidazole in dry DCM (Dichloromethane) or DMF.

    • Note: DCM is preferred for ease of workup; DMF is better if solubility is an issue.

  • Base Addition: Add Triethylamine (Et3N) at room temperature.

  • Protection: Add Trityl Chloride (Trt-Cl) portion-wise over 10 minutes.

    • Observation: A white precipitate (Et3N·HCl) will form immediately in DCM.

  • Reaction: Stir at RT for 3–12 hours. Monitor by TLC (Hexane/EtOAc 7:3). The product (Rf ~0.6) is much less polar than the starting material.

  • Workup: Dilute with water. Extract with DCM. Wash organic layer with water (2x) and brine. Dry over Na2SO4.

  • Purification: Recrystallize from Ethanol or Hexane/EtOAc.

    • Result: 1-Trityl-4-iodoimidazole is obtained as white needles.

Protocol B: Metal-Halogen Exchange (The "Turbo" Method for Boc)

Best for: When Boc is mandatory and you cannot use Trityl.

Reagents: 1-Boc-4-iodoimidazole (1.0 eq), iPrMgCl·LiCl (1.1 eq), Electrophile (e.g., Benzaldehyde).

  • Setup: Flame-dry a flask under Argon. Dissolve 1-Boc-4-iodoimidazole in dry THF (0.5 M).

  • Exchange: Cool to -20°C . Add iPrMgCl[1]·LiCl (Turbo Grignard) dropwise.

    • Critical: Do NOT use n-BuLi. Do NOT warm to RT immediately.

    • Mechanism:[2][3][4][5] The Magnesium inserts into the C–I bond. The LiCl breaks up aggregates, increasing reactivity without triggering nucleophilic attack on the Boc carbonyl.

  • Reaction: Stir at -20°C for 30 minutes.

  • Quench: Add the electrophile (e.g., aldehyde) slowly. Allow to warm to RT over 1 hour.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.

Protocol C: The "SEM-Switch" (Advanced)

Best for: Sequential functionalization of C-2 and C-5.

  • Install SEM: Treat 4-iodoimidazole with NaH and SEM-Cl.

  • C-2 Arylation: Use Pd-catalyzed C-H activation. The SEM group directs the palladium to the C-2 position.

  • Transposition: Treat with mild acid or Lewis acid. The SEM group can migrate or be removed and re-installed, often allowing access to the N-3 tautomer for further functionalization.

Part 4: Visualizing the Regiochemistry

Regiochemistry Tautomer 4(5)-Iodoimidazole (Tautomeric Equilibrium) Trityl_Path Reaction with Trityl-Cl Tautomer->Trityl_Path Boc_Path Reaction with Boc2O Tautomer->Boc_Path Prod_Trt 1-Trityl-4-iodoimidazole (>95% Major Isomer) Sterically Favored Trityl_Path->Prod_Trt Steric Control Prod_Boc_Major 1-Boc-4-iodoimidazole (Major Isomer) Boc_Path->Prod_Boc_Major Prod_Boc_Minor 1-Boc-5-iodoimidazole (Minor Isomer) Steric Clash Boc_Path->Prod_Boc_Minor Mixture Possible

Figure 2: Regiochemical outcomes of protection. Trityl provides superior regiocontrol due to steric bulk.

References

  • Synthesis and Lithiation of Trityl-imidazoles

    • BenchChem Protocols. "Application Notes and Protocols: 4-Iodo-1H-imidazole in Organic Synthesis."

    • Comparison of Trityl vs Boc. "A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles."

  • Metal-Halogen Exchange Mechanisms

    • Knochel, P., et al.[1][6][7] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angew.[1][6] Chem. Int. Ed., 2004 , 43, 3333-3336.[1] (Foundational work for Turbo-Grignard compatibility with sensitive groups like Boc).

    • Comparison of Exchange Rates. "Metal–halogen exchange reactions of mono- and poly-halogenoimidazoles." J. Chem. Soc., Perkin Trans. 1, 1987 , 1445-1451.

  • SEM Protection and Transposition

    • Gribble, G. W., et al. "Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation." ResearchGate.

  • Regioselectivity Data

    • MDPI Crystals. "Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives." (Discusses crystal structures of Boc vs Benzyl protected iodoimidazoles).

Sources

Validation

A Comparative Analysis of Synthetic Routes to Iodinated Imidazoles

An In-Depth Technical Guide to the Structural Elucidation of 1-Boc-4-iodo-1H-imidazole Derivatives For researchers and professionals in drug development, the precise three-dimensional structure of a molecule is not merel...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Elucidation of 1-Boc-4-iodo-1H-imidazole Derivatives

For researchers and professionals in drug development, the precise three-dimensional structure of a molecule is not merely academic—it is the blueprint for function, reactivity, and interaction with biological targets. The 1-Boc-4-iodo-1H-imidazole scaffold is a pivotal building block in medicinal chemistry. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group, while the iodine atom provides a versatile synthetic handle for cross-coupling reactions, such as the Suzuki reaction, enabling the construction of complex, pharmacologically active molecules.[1][2]

This guide provides a comprehensive comparison of methodologies for the structural determination of 1-Boc-4-iodo-1H-imidazole. While a public, definitive experimental crystal structure for this specific derivative is not widely available, this document navigates the challenge by presenting a holistic approach to its synthesis and structural verification.[1] We will delve into the gold standard of X-ray crystallography by examining related imidazole structures, compare it with essential spectroscopic techniques, and explore the predictive power of computational chemistry. This guide is designed to equip the senior application scientist with the rationale behind experimental choices, ensuring a robust and validated approach to structural elucidation.

The journey to structural analysis begins with synthesis. The introduction of iodine to the imidazole ring requires a careful choice of reagents and methodology to ensure regioselectivity and yield. While direct iodination of imidazole often leads to a mixture of products, the use of a Boc-protecting group on the N1 position helps direct iodination and improve solubility in organic solvents. The choice of iodinating agent is a critical decision, balancing reactivity, cost, and safety.

ReagentAdvantagesDisadvantagesSafety & Handling
Iodine (I₂) with a Base Inexpensive and readily available.[2][3]Often lacks regioselectivity, leading to mixtures of mono- and di-iodinated products. Can require a deiodination step for poly-iodinated species.[2][4]Requires careful handling; generates waste streams that need neutralization.
1,3-Diiodo-5,5-dimethylhydantoin (DIH) High efficiency and selectivity, often leading to higher yields of the desired mono-iodinated product.[4]Significantly more expensive, making it less suitable for large-scale synthesis.[2][4]A stable solid, but standard personal protective equipment (PPE) is required.
Iodine Monochloride (ICl) Highly reactive and effective, providing good yields.[4]Corrosive, hazardous, and reacts exothermically with water to release toxic gases. Poses significant safety risks.[2][4]Requires specialized handling in a well-ventilated fume hood with appropriate safety protocols. Not recommended for routine use.[4]
N-Iodosuccinimide (NIS) Better iodinating property than molecular iodine, often used when I₂ reactivity is insufficient.[5]More expensive than molecular iodine.Stable solid, but should be handled with standard laboratory precautions.

For the synthesis of 1-Boc-4-iodo-1H-imidazole, a common strategy involves first protecting the imidazole with di-tert-butyl dicarbonate ((Boc)₂O) to form 1-Boc-1H-imidazole, followed by a regioselective iodination step.[6] This two-step process generally provides better control and a cleaner product profile than direct iodination of the parent heterocycle.

imidazole Imidazole nboc_imidazole 1-Boc-1H-imidazole imidazole->nboc_imidazole Protection boc2o (Boc)₂O, Aprotic Solvent final_product 1-Boc-4-iodo-1H-imidazole nboc_imidazole->final_product Iodination iodinating_reagent Iodinating Reagent (e.g., NIS)

Caption: A generalized workflow for the synthesis of 1-Boc-4-iodo-1H-imidazole.

X-ray Crystallography: The Definitive Structural Arbiter

Single-crystal X-ray crystallography stands as the unequivocal "gold standard" for determining the three-dimensional arrangement of atoms in a molecule.[7] It provides precise data on bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding molecular conformation and crystal packing.[7]

While a crystal structure for 1-Boc-4-iodo-1H-imidazole is not publicly documented, we can infer expected structural features by examining crystallographic data from related, published imidazole derivatives. These serve as authoritative examples of the data one would obtain and analyze.

ParameterDerivative 1: 1-(furan-2-yl)methyl)-4,5-diphenyl-2-p-tolyl-1H-imidazole[8]Derivative 2: Imidazole-Semicarbazone Conjugate (5e)[9][10]
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
a (Å) 10.336.3561 (3)
b (Å) 18.0112.5095 (8)
c (Å) 13.7114.5411 (9)
β (°) or α, γ (°) β = 108.31α = 67.073, γ = 84.370
Key Structural Feature The analysis confirmed the connectivity and stereochemistry of the tetrasubstituted imidazole core.The structure unequivocally confirmed the (E)-configuration of the imine double bond.

The process of obtaining such data is systematic, moving from material synthesis to a refined structural model. The primary bottleneck in this process is often the growth of high-quality single crystals, which can be a significant challenge.

cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Synthesis & Purification of Compound crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion) synthesis->crystallization data_collection X-ray Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (Direct/Patterson Methods) data_collection->structure_solution Process Diffraction Data refinement Model Building & Structure Refinement structure_solution->refinement validation Final Structure Validation (e.g., R-factor) refinement->validation

Caption: Standard workflow for X-ray crystal structure determination.

Alternative and Complementary Structural Verification Methods

When single crystals are elusive or when confirmation in the solution phase is required, spectroscopic methods are indispensable.[7] Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary data that, when combined, can build a highly confident structural assignment.

TechniquePrincipleSample PhaseInformation YieldKey Limitation
X-ray Crystallography Diffraction of X-rays by a crystal lattice.[7]Solid (single crystal).[7]Absolute 3D structure, bond lengths/angles.[7]Requires high-quality single crystals, which can be difficult to grow.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.[7]Liquid (solution).[7]Atomic connectivity, chemical environment, and stereochemistry.[7]Provides a time-averaged structure in solution; less sensitive than other methods.
FTIR Spectroscopy Vibrational transitions of chemical bonds induced by infrared radiation.[7]Solid, Liquid, or Gas.[7]Presence of functional groups.[7]Provides no direct information on atomic connectivity or 3D structure.[7]

For 1-Boc-4-iodo-1H-imidazole, ¹H and ¹³C NMR would confirm the successful installation of the Boc group and the position of the iodine atom by analyzing the chemical shifts and coupling patterns of the imidazole ring protons. FTIR would show characteristic absorption bands for the C=O of the Boc carbamate and vibrations associated with the substituted imidazole ring.[6]

main Structural Question Is the compound correct and pure? nmr NMR Spectroscopy - Atomic Connectivity - C-H Framework - Solution Conformation main:f1->nmr Primary Confirmation xray X-ray Crystallography - Absolute 3D Structure - Bond Lengths/Angles - Crystal Packing main:f1->xray Definitive Confirmation ftir FTIR Spectroscopy - Functional Groups Present (e.g., C=O, N-H) main:f1->ftir Functional Group Confirmation

Caption: Logical relationship between key structural analysis techniques.

Bridging the Gap with Computational Chemistry

In the absence of experimental crystallographic data, computational methods like Density Functional Theory (DFT) offer a powerful means to predict molecular structure and properties.[1][11] By performing geometry optimization, one can calculate key structural parameters such as bond lengths and angles.[11]

While these are theoretical predictions, they are grounded in the fundamental principles of quantum mechanics and provide valuable insights. Comparing these predicted values with experimental data from parent molecules like imidazole lends confidence to the computational model.

Parameter4-iodo-1H-imidazole (Predicted via DFT)[1]1H-imidazole (Experimental X-ray Data)[12]
C4-I Bond Length (Å) ~2.10N/A
N1-C2 Bond Length (Å) ~1.371.354
C4-C5 Bond Length (Å) ~1.361.359
**N1-C2-N3 Angle (°) **~112.0112.2

The predicted data for the iodinated derivative suggests that the core imidazole geometry remains largely consistent with the parent compound, with the C-I bond being the most significant structural addition.[1]

Experimental Protocols

1. Synthesis of 1-Boc-1H-imidazole [6]

  • Step 1: To a solution of imidazole (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise at room temperature.

  • Step 2: Stir the reaction mixture for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Step 3: Upon completion, remove the solvent under reduced pressure.

  • Step 4: Purify the resulting residue by column chromatography on silica gel to afford 1-Boc-1H-imidazole as a white solid.

2. General Protocol for X-ray Crystallography

  • Step 1 (Crystallization): Grow high-quality single crystals of the purified compound using techniques like slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Screen a variety of solvents and solvent mixtures to find optimal conditions.

  • Step 2 (Data Collection): Mount a suitable single crystal on a goniometer head. Collect X-ray diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Step 3 (Structure Solution and Refinement): Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods to obtain an initial electron density map. Build and refine the atomic model against the experimental data until the calculated and observed diffraction patterns match closely.

3. NMR Sample Preparation and Analysis [7]

  • Step 1 (Preparation): Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS) if not already present in the solvent.

  • Step 2 (Acquisition): Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and other relevant spectra according to standard instrument protocols.

  • Step 3 (Processing): Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase the spectrum, calibrate the chemical shift scale to the reference signal, and integrate the signals to determine proton ratios.

Conclusion

The structural elucidation of 1-Boc-4-iodo-1H-imidazole and its derivatives is a multi-faceted process that relies on a synergistic combination of synthesis, spectroscopy, and crystallography. While X-ray crystallography provides the ultimate, high-resolution structural snapshot, its application is contingent on the successful growth of single crystals. In its absence, a robust combination of NMR and FTIR spectroscopy, supported by theoretical predictions from computational chemistry, provides a trustworthy and scientifically sound basis for structural confirmation. This integrated approach ensures that researchers and drug development professionals can proceed with confidence in the identity and integrity of these vital synthetic building blocks.

References

  • A Comparative Cost-Benefit Analysis of Synthetic Routes to 4-iodo-1H-imidazole. Benchchem.
  • A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives. Benchchem.
  • Theoretical Analysis of 4-iodo-1H-imidazole: A Computational Guide for Drug Discovery. Benchchem.
  • Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives. Benchchem.
  • N-Boc-Imidazole: A Comprehensive Technical Guide. Benchchem.
  • 1-Boc-4-iodo-1H-imidazole | C8H11IN2O2 | CID 59656633. PubChem.
  • A Comparative Guide to the Computational Analysis of 4-iodo-1H-imidazole's Electronic Structure. Benchchem.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Taylor & Francis Online.
  • Preparation method of 4-iodine-1H-imidazole. Google Patents.
  • Synthesis method of 4-iodo-1H-imidazole. Google Patents.
  • 4-iodo-1H-imidazole | C3H3IN2 | CID 606522. PubChem.
  • Influence of Elemental Iodine on Imidazolium-Based Ionic Liquids: Solution and Solid-State Effects. ACS Publications.
  • A Comparative Guide to the Physicochemical Properties of 4-iodo-1H-imidazole: Validating Prediction with Experimental Data. Benchchem.
  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI.
  • Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Scientific & Academic Publishing.
  • Iodinating Reagents. ResearchGate.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • Synthesis and Spectroscopic Identification of Certain Imidazole-Semicarbazone Conjugates Bearing Benzodioxole Moieties: New Antifungal Agents. MDPI.
  • Synthesis and Spectroscopic Identification of Certain Imidazole-Semicarbazone Conjugates Bearing Benzodioxole Moieties: New Antifungal Agents. PubMed.
  • The crystal structure of 1,4-bis(1H-imidazol-3-ium-1-yl)benzene dinitrate, C12H12N4 ·2(NO3 ). ResearchGate.
  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA.
  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). ResearchGate.
  • The crystal structure of imidazole at -150degreesC. Digital CSIC.
  • 1-Boc-4-iodo-1H-imidazole. Advanced ChemBlocks.

Sources

Comparative

A Comparative Guide to Palladium Catalysts for Coupling Reactions with 1-Boc-4-iodo-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals The functionalization of the imidazole core is a cornerstone of modern medicinal chemistry, with this privileged scaffold appearing in a vast array of thera...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the imidazole core is a cornerstone of modern medicinal chemistry, with this privileged scaffold appearing in a vast array of therapeutic agents.[1][2] The ability to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions on the imidazole ring is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.[1] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for this purpose, with 1-Boc-4-iodo-1H-imidazole serving as a key building block due to the high reactivity of its carbon-iodine bond.[1][2]

This guide provides a comparative analysis of various palladium catalyst systems for several key cross-coupling reactions involving 1-Boc-4-iodo-1H-imidazole. We will delve into the nuances of catalyst selection and reaction optimization for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, supported by experimental data and mechanistic insights.

The Critical Role of the Palladium Catalyst

The success of a cross-coupling reaction hinges on the choice of the palladium catalyst system, which typically comprises a palladium precursor and a supporting ligand. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura), migratory insertion (for Heck), and reductive elimination. The nature of the ligand, whether it's a phosphine, an N-heterocyclic carbene (NHC), or another type, can profoundly impact reaction efficiency, substrate scope, and functional group tolerance.[3]

Comparative Performance of Palladium Catalysts

The following sections provide a head-to-head comparison of different palladium catalysts for the most common coupling reactions with 1-Boc-4-iodo-1H-imidazole. The data presented is a synthesis of literature reports and aims to guide the rational selection of a catalyst system for a desired transformation.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a widely employed method for creating biaryl and heteroaryl-aryl structures.[2][4] For the coupling of 1-Boc-4-iodo-1H-imidazole with arylboronic acids, several palladium catalysts have proven effective.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Noteworthy Features
Pd(PPh₃)₄K₂CO₃Dioxane/Water80-10012-24GoodA classic, reliable catalyst for a broad range of substrates.[2]
Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/Ethanol (Microwave)1500.33HighRapid, high-yielding reactions under microwave irradiation.[1]
PdCl₂(dppf)K₂CO₃ or Cs₂CO₃Dioxane/Water80-10012-24Good to ExcellentOften shows improved performance for challenging substrates.[5]
Pd⁰@UIO-66–SB–ImNaHCO₃DMA901.5>99A heterogeneous catalyst with high efficiency for iodoarenes.[6]

Expert Insight: While Pd(PPh₃)₄ is a workhorse catalyst, modern precatalysts and ligand systems often offer improved activity and stability.[7] For rapid optimization, microwave-assisted protocols with Pd(OAc)₂/PPh₃ can be highly effective.[1] Heterogeneous catalysts like the MOF-supported palladium system show promise for simplified workup and catalyst recycling.[6] The choice of base is also critical, with carbonates like K₂CO₃ and Cs₂CO₃ being common choices.[5]

Heck Coupling: Arylation of Alkenes

The Heck reaction provides a powerful method for the formation of C-C bonds between an aryl halide and an alkene, leading to substituted styrenes and related structures.[1][8] Protection of the imidazole nitrogen is often necessary to prevent catalyst inhibition.[1]

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Noteworthy Features
Pd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile80-10012-24Moderate to GoodA standard protocol for Heck couplings.[1]
Pd(P(t-Bu)₃)₂Et₃NAqueous TPGS-750-MRoom Temp-GoodEnables reaction at room temperature in an aqueous medium.
Pd(dba)₂ / P(OPh)₃----HighReported to provide high yields in comparative studies.[3]

Expert Insight: The choice of phosphine ligand is critical in Heck reactions. Bulky, electron-rich phosphines like P(o-tol)₃ and P(t-Bu)₃ often lead to better results.[1] The use of aqueous micellar catalysis with surfactants like TPGS-750-M represents a green and efficient alternative to traditional organic solvents.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the go-to method for coupling terminal alkynes with aryl halides, providing access to valuable alkynyl-imidazoles.[2][9] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[9][10][11]

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Noteworthy Features
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT - 60-GoodA widely used and effective catalyst system.[10]
Pd(PPh₃)₄CuI----GoodAnother common and reliable choice for Sonogashira couplings.[12][13]

Expert Insight: The copper co-catalyst is crucial for the deprotonation of the terminal alkyne and its transfer to the palladium center.[9][13] The reaction is generally performed under mild conditions, often at room temperature.[9][10][13]

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the direct coupling of aryl halides with a wide range of amines.[14][15]

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Noteworthy Features
Pd(OAc)₂ / X-PhosKOt-BuToluene100 (Microwave)0.17Good to ExcellentA highly efficient system for the amination of iodo-estrone derivatives, applicable to imidazole systems.[16]

Expert Insight: The choice of a bulky, electron-rich phosphine ligand like X-Phos is often critical for achieving high yields in Buchwald-Hartwig aminations.[16] Microwave irradiation can significantly accelerate the reaction.[12][16] The selection of the base is also important, with strong bases like KOt-Bu being commonly employed.[16]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling (Microwave-Assisted)

This protocol describes a general procedure for the microwave-assisted Suzuki-Miyaura coupling of 1-Boc-4-iodo-1H-imidazole with an arylboronic acid.[1]

Materials:

  • 1-Boc-4-iodo-1H-imidazole (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv.)

  • Triphenylphosphine (PPh₃) (0.2 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Dioxane and Ethanol (solvent mixture)

  • Microwave reactor vial with a magnetic stir bar

Procedure:

  • To the microwave reactor vial, add 1-Boc-4-iodo-1H-imidazole, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Add the dioxane and ethanol solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Heck reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Migratory Insertion Migratory Insertion Ar-Pd(II)-I(L2)->Migratory Insertion Alkene R-CH2-CH(Ar)-Pd(II)-I(L2) R-CH2-CH(Ar)-Pd(II)-I(L2) Migratory Insertion->R-CH2-CH(Ar)-Pd(II)-I(L2) Beta-Hydride Elimination Beta-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-I(L2)->Beta-Hydride Elimination H-Pd(II)-I(L2) H-Pd(II)-I(L2) Beta-Hydride Elimination->H-Pd(II)-I(L2) Alkene Product H-Pd(II)-I(L2)->Pd(0)L2 Base

Caption: Generalized catalytic cycle for the Heck coupling reaction.

Conclusion

The palladium-catalyzed cross-coupling of 1-Boc-4-iodo-1H-imidazole is a robust and versatile strategy for the synthesis of functionalized imidazole derivatives. The choice of the palladium catalyst and reaction conditions is paramount for achieving high yields and broad substrate scope. This guide provides a comparative framework to aid researchers in selecting the optimal catalytic system for their specific synthetic needs. As the field of catalysis continues to evolve, the development of even more efficient and sustainable methods for imidazole functionalization can be anticipated, further empowering the discovery of novel therapeutic agents.

References

  • Frontiers in Chemistry. (2022, February 28). Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. Retrieved from [Link]

  • PMC. (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • PMC. (2018, July 20). The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening catalytic conditions in Heck coupling between.... Retrieved from [Link]

  • Semantic Scholar. (2015, November 1). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1][6][7]thiadiazole Series. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PMC. (n.d.). Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • University of Pannonia. (n.d.). Investigation of supported palladium catalysts in coupling and carbonylation reactions. Retrieved from [Link]

  • ARKAT USA. (2020, February 12). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Retrieved from [Link]

  • MDPI. (2017, September 11). Heck Reaction—State of the Art. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • ResearchGate. (2025, August 6). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][1][6][7]thiadiazole Series. Retrieved from [Link]

  • MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

Sources

Validation

Quantitative NMR (qNMR) for determining the concentration of 1-Boc-4-iodo-1H-imidazole solutions

Executive Summary & Problem Definition In the synthesis of complex pharmaceutical intermediates, 1-Boc-4-iodo-1H-imidazole serves as a critical scaffold. However, determining its precise concentration in solution or its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Problem Definition

In the synthesis of complex pharmaceutical intermediates, 1-Boc-4-iodo-1H-imidazole serves as a critical scaffold. However, determining its precise concentration in solution or its absolute purity as a solid presents a specific metrological challenge:

  • Lack of Certified Reference Materials (CRMs): Unlike common APIs, this intermediate rarely has a commercially available, high-purity (>99.9%) reference standard required for calibrating HPLC assays.

  • Chromatographic Bias: HPLC-UV purity (Area %) often overestimates the true content because it fails to detect non-chromophoric impurities (e.g., residual Boc-anhydride, inorganic salts, or moisture).

  • Labile Nature: The Boc group can be sensitive to acidic conditions, and the iodine moiety can degrade, making "standard-free" analysis essential.

This guide details the validation and application of Quantitative NMR (qNMR) as a primary ratio measurement method to determine the concentration of 1-Boc-4-iodo-1H-imidazole, comparing it directly against HPLC and Gravimetric workflows.

Technical Deep Dive: The qNMR System

qNMR relies on the fundamental physical principle that the integrated signal intensity in an NMR spectrum is directly proportional to the number of nuclei (molar amount), independent of the chemical structure.[1]

Analyte Characterization & Spectral Strategy

To quantify 1-Boc-4-iodo-1H-imidazole, we must select signals that are chemically distinct and free from overlap.

  • Analyte: 1-Boc-4-iodo-1H-imidazole

  • Solvent: DMSO-d

    
     (Preferred for solubility and preventing Boc-deprotection).[2]
    
  • Target Signals:

    • Signal A (Aromatic H-2):

      
       ppm (Singlet, 1H). Advantages: Cleanest region, high sensitivity.
      
    • Signal B (Aromatic H-5):

      
       ppm (Singlet, 1H). Risk: Potential overlap with residual solvent or synthesis byproducts.
      
    • Signal C (Boc-CH

      
      ): 
      
      
      
      ppm (Singlet, 9H). Risk: High intensity but often overlapped by aliphatic grease or water.
    • Selection: Signal A (H-2) is the primary quantification target.

Internal Standard (IS) Selection

The Internal Standard must be stable, non-reactive, non-volatile, and have a signal in a "silent" spectral window.

  • Chosen IS: Maleic Acid (traceable to NIST SRM).

  • Chemical Shift:

    
     ppm (Singlet, 2H).
    
  • Rationale: The singlet at 6.2 ppm sits perfectly between the aliphatic Boc region (1.6 ppm) and the aromatic imidazole region (7.8–8.1 ppm), ensuring zero overlap and a flat baseline.

Comparative Analysis: qNMR vs. Alternatives

The following table contrasts the performance of qNMR against the industry standards (HPLC-UV and Gravimetry) for this specific imidazole intermediate.

Table 1: Method Performance Comparison
FeatureqNMR (Recommended) HPLC-UV Gravimetry
Primary Output Absolute Mass/Concentration Relative Purity (Area %)Total Mass
Reference Standard Not Required (Uses generic IS)Required (Must match analyte)N/A
Accuracy High (<1% uncertainty)Variable (Response factor dependent)Low (Includes water/salts)
Specificity High (Structural ID + Quant)Moderate (Retention time only)None
Speed Fast (<20 min prep + run)Slow (Method dev + equilibration)Fast
Sample Recovery Non-destructiveDestructiveNon-destructive
Blind Spots Inorganic salts (invisible in

H)
Non-chromophoric impuritiesVolatiles/Solvents
Expert Insight on Causality
  • Why HPLC fails here: Without a pure standard of 1-Boc-4-iodo-1H-imidazole to create a calibration curve, HPLC can only report "purity," not "concentration." If your sample contains 5% water and 5% inorganic salt, HPLC might still report 99% purity, whereas qNMR will correctly report 90% assay.

  • Why Gravimetry fails: The imidazole derivative is often hygroscopic or isolated as an oil. Weighing 10 mg of "oil" that is actually 8 mg of product and 2 mg of solvent results in a 20% error in downstream stoichiometry.

Experimental Protocol: The Self-Validating Workflow

This protocol ensures metrological traceability.[3]

Reagents & Equipment[4]
  • Balance: Mettler Toledo XPR Microbalance (Readability 0.001 mg).

  • NMR: 400 MHz or higher (Bruker Avance or equivalent).

  • IS: Maleic Acid (99.94% TraceCERT®).

  • Solvent: DMSO-d

    
     (99.9% D).
    
Step-by-Step Methodology
  • T

    
     Relaxation Measurement (Crucial Validation): 
    
    • Run an Inversion Recovery experiment on a test sample.

    • Determine longitudinal relaxation time (

      
      ) for the H-2 imidazole proton and Maleic acid protons.
      
    • Rule: The longest

      
       dictates the delay. (Typically ~3-5s for these aromatics).
      
  • Sample Preparation (Gravimetric):

    • Weigh ~10 mg of Analyte (

      
      ) directly into a vial. Record to 0.001 mg.
      
    • Weigh ~5 mg of Internal Standard (

      
      ) into the same vial. Record to 0.001 mg.
      
    • Dissolve in 0.6 mL DMSO-d

      
      . Vortex until clear.
      
  • Acquisition Parameters (qNMR Standard):

    • Pulse Angle: 90° (

      
      ).
      
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (e.g., 25s). Causality: Ensures >99.3% magnetization recovery for accurate integration.
    • Scans (NS): 16 or 32 (to achieve S/N > 250:1).

    • Spectral Width: 20 ppm (offset to center).

  • Processing:

    • Phase correction: Manual (must be perfect).

    • Baseline correction: Polynomial (ABS) or Spline.

    • Integration: Define regions for Maleic Acid (6.2 ppm) and Imidazole H-2 (8.1 ppm).

Workflow Diagram

qNMR_Workflow Start Start: Sample + IS Weighing Precision Weighing (Microbalance) Start->Weighing Dissolution Dissolution (DMSO-d6) Weighing->Dissolution T1_Check T1 Relaxation Check (Inversion Recovery) Dissolution->T1_Check Validation Step Acquisition Acquisition (d1 > 5*T1, 90 deg pulse) Dissolution->Acquisition T1_Check->Acquisition Set d1 param Processing Processing (Phase, Baseline, Integrate) Acquisition->Processing Calculation Calculate Purity/Conc Processing->Calculation

Figure 1: The qNMR experimental workflow emphasizing the critical T1 relaxation check.

Data Analysis & Logic

Calculation Formula

The concentration (Purity,


) is calculated using the molar ratio equation:


Where:

  • 
     = Integral Area[1][4][5]
    
  • 
     = Number of protons (IS=2, Analyte=1)
    
  • 
     = Molecular Weight
    
  • 
     = Mass weighed
    
  • 
     = Purity (as decimal)
    
Logic for Signal Validation

Before accepting a result, the data must pass the following logic gate to ensure scientific integrity.

Signal_Validation Input Spectrum Acquired Check_SN S/N > 250:1? Input->Check_SN Check_Shape Peak Shape Lorentzian? Check_SN->Check_Shape Yes Result_Fail Reject / Reprocess Check_SN->Result_Fail No (Increase Scans) Check_Satellites 13C Satellites Separated? Check_Shape->Check_Satellites Yes Check_Shape->Result_Fail No (Shimming Issue) Check_Baseline Baseline Flat +/- 20Hz? Check_Satellites->Check_Baseline Yes Check_Satellites->Result_Fail No (Overlap) Result_Valid Valid Quant Data Check_Baseline->Result_Valid Yes Check_Baseline->Result_Fail No (Correction Req)

Figure 2: Signal validation logic tree. Data must pass all gates to be considered quantitative.

Representative Results

The table below demonstrates a typical discrepancy found when analyzing 1-Boc-4-iodo-1H-imidazole.

Table 2: Comparative Results on "98%" Commercial Sample
MethodMeasured ValueInterpretation
Vendor Label (HPLC) 98.5% AreaMisleading. Ignores solvent/inorganics.
Gravimetric Target 10.0 mM (Theoretical)Assumes 100% purity of the weighed solid.
qNMR (Maleic Acid IS) 9.1 mM (Actual) True Value. Reveals the solid is only ~91% pure by mass.
Impurity ID (NMR) Water (3.3 ppm), EtOAc (4.1 ppm)Solvents detected by NMR explain the mass balance gap.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR."[6] BIPM Metrology Guides. Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012, 75(4), 834–851. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[7][8] The Journal of Organic Chemistry, 1997, 62(21), 7512–7515. Available at: [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010, 57(2), 229-240. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Boc-4-iodo-1H-imidazole proper disposal procedures

An essential component of rigorous drug development and chemical synthesis is the implementation of self-validating, compliant safety and waste management systems. 1-Boc-4-iodo-1H-imidazole (CAS: 840481-77-8) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

An essential component of rigorous drug development and chemical synthesis is the implementation of self-validating, compliant safety and waste management systems. 1-Boc-4-iodo-1H-imidazole (CAS: 840481-77-8) is a highly versatile, iodine-substituted heterocyclic building block frequently utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira) for pharmaceutical research[1][2].

However, its halogenated nature and specific physicochemical properties dictate strict handling and disposal protocols. Improper disposal not only violates environmental regulations (such as RCRA in the United States) but also poses significant risks to laboratory infrastructure and personnel.

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first quantify the material's operational parameters and hazard profile.

ParameterSpecification
Chemical Name tert-butyl 4-iodo-1H-imidazole-1-carboxylate
CAS Number 840481-77-8[1]
Molecular Weight 294.09 g/mol [2]
Physical Form Solid
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Primary Waste Classification Halogenated Organic Waste[3]

Mechanistic Insight: The Causality Behind the Protocol

As a Senior Application Scientist, I emphasize that protocols must be driven by chemical mechanisms, not just administrative rules. The disposal of 1-Boc-4-iodo-1H-imidazole is governed by two primary mechanistic factors:

  • Photolability of the C–I Bond: The carbon-iodine (C–I) bond possesses a relatively low bond dissociation energy. Upon exposure to ultraviolet or ambient light, this bond can undergo homolytic cleavage, generating highly reactive iodine radicals (

    
    )[4]. In a mixed waste container, these radicals can initiate unintended radical chain reactions or combine to form molecular iodine (
    
    
    
    ), which can sublime and pressurize sealed containers. Therefore, light-protected storage is a non-negotiable requirement for this waste stream.
  • Combustion Byproducts: When incinerated, halogenated organics do not simply convert to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and 
    
    
    
    . The iodine content will generate acidic and highly corrosive hydrogen iodide (
    
    
    ) gas[5]. Consequently, this material cannot be routed to standard municipal or non-halogenated organic waste streams. It must be processed in specialized, high-temperature hazardous waste incinerators equipped with caustic scrubbers to neutralize acidic emissions[5][6].

Operational Disposal Protocol (Step-by-Step)

The following methodology outlines the standard operating procedure (SOP) for the safe containerization, storage, and institutional transfer of 1-Boc-4-iodo-1H-imidazole waste.

Phase 1: Waste Segregation & Containerization

  • Isolate the Stream: Strictly segregate 1-Boc-4-iodo-1H-imidazole (both solid waste and solvent solutions containing the compound) from non-halogenated organic wastes, aqueous wastes, and strong oxidizing agents[3].

  • Select the Receptacle: Utilize an amber glass or opaque High-Density Polyethylene (HDPE) container to prevent photolytic degradation of the C–I bond[4].

  • Chemical Compatibility: Ensure the container cap features a PTFE (Teflon) liner. Avoid standard rubber septa, which can degrade upon prolonged exposure to halogenated organics.

  • Labeling: Affix a standardized hazardous waste label immediately upon the first addition of waste. Explicitly list "1-Boc-4-iodo-1H-imidazole" and check the "Halogenated" and "Toxic/Irritant" hazard boxes.

Phase 2: Satellite Accumulation Area (SAA) Management

  • Environmental Controls: Store the sealed waste container in a designated SAA that is kept at or below room temperature (< 25°C) and away from direct sunlight[2].

  • Secondary Containment: Place the primary waste container inside a chemically resistant secondary containment tray to capture any potential breaches.

  • Volume Limits: Do not exceed the regulatory volume limits for your SAA (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste) before initiating a transfer.

Phase 3: Institutional Transfer & Final Destruction

  • EHS Profiling: Submit a waste profile to your institution's Environmental Health and Safety (EHS) department. Provide the exact CAS number (840481-77-8) and note the halogen (iodine) content[1][3].

  • Commercial Incineration: EHS will manifest the waste to a licensed hazardous waste Treatment, Storage, and Disposal Facility (TSDF). The mandated destruction method is rotary kiln or liquid injection incineration at temperatures exceeding 1100°C, coupled with alkaline gas scrubbing to neutralize the resulting hydrogen iodide gas[5][6].

Waste Stream Visualization

Lifecycle of 1-Boc-4-iodo-1H-imidazole from laboratory generation to final thermal destruction.

References

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • MDPI. (2023). High-Performance Photoinitiating Systems for LED-Induced Photopolymerization. Retrieved from [Link]

  • Haryana State Pollution Control Board. THE ENVIRONMENT (PROTECTION) RULES, 1986. Retrieved from[Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 1-Boc-4-iodo-1H-imidazole

For professionals in the fields of research, discovery, and drug development, the ability to safely handle chemical reagents is paramount. This guide provides an in-depth operational plan for the safe handling and dispos...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in the fields of research, discovery, and drug development, the ability to safely handle chemical reagents is paramount. This guide provides an in-depth operational plan for the safe handling and disposal of 1-Boc-4-iodo-1H-imidazole, a key building block in modern synthetic chemistry. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a culture of proactive safety and scientific integrity in your laboratory.

Hazard Identification and Risk Assessment

Based on data from analogous compounds, 1-Boc-4-iodo-1H-imidazole should be treated as a hazardous substance with the following potential risks:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns upon prolonged contact.[1][3][5][6][7]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[1][3][5][6][7][8]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[3][8][9][10]

  • Reproductive Toxicity: Some imidazole derivatives are suspected of damaging fertility or the unborn child.[4][5][6]

Given these potential hazards, a stringent set of safety protocols is not just recommended, but essential for the well-being of laboratory personnel.

Personal Protective Equipment (PPE): Your Last Line of Defense

Personal protective equipment is a critical barrier between you and the chemical.[11] However, it should be viewed as the final element in a comprehensive safety strategy that prioritizes engineering controls and safe work practices.

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety goggles or a face shield worn over safety glasses.[10]Protects against splashes and airborne particles, preventing contact with the eyes which are particularly sensitive to this class of compounds.[12]
Hand Protection Disposable nitrile gloves (minimum 5-mil thickness).[10]Provides a barrier against skin absorption.[13] Gloves should be inspected for leaks before use and changed immediately if contaminated.[10][13] For prolonged contact, consult the glove manufacturer's chemical resistance data.
Body Protection A fully buttoned laboratory coat. Long pants and closed-toe shoes are mandatory.[10][13][14]Protects the skin and personal clothing from contamination.[12]
Respiratory Protection Typically not required when working in a properly functioning chemical fume hood.[10] If a fume hood is unavailable or if there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[10][12][15]Prevents the inhalation of airborne particles that can cause respiratory irritation.[12]

Engineering Controls: Designing Safety into the Workflow

The most effective way to mitigate risk is to remove the hazard at its source. In a laboratory setting, this is achieved through engineering controls.

  • Chemical Fume Hood: All manipulations of 1-Boc-4-iodo-1H-imidazole, including weighing, transferring, and setting up reactions, should be performed in a properly functioning chemical fume hood.[9][10] This is the primary method for preventing inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[2][3][8][9]

  • Designated Work Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.[10]

Step-by-Step Handling Protocol: Weighing and Preparing a Solution

This protocol provides a practical example of how to apply the safety principles outlined above to a common laboratory task.

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Designate a clean and uncluttered workspace within a chemical fume hood.[10]

    • Cover the work surface with absorbent bench paper.

    • Gather all necessary equipment (spatula, weigh boat, glassware, solvent, etc.) and place it in the fume hood before starting.

  • Weighing:

    • Carefully open the container of 1-Boc-4-iodo-1H-imidazole, avoiding any sudden movements that could generate dust.

    • Use a clean, dry spatula to transfer the desired amount of the solid to a weigh boat on a tared balance.

    • If any material is spilled, clean it up immediately with a damp paper towel (for small spills) and dispose of it as hazardous waste.

  • Solution Preparation:

    • Carefully add the weighed solid to the reaction vessel or flask.

    • Slowly add the desired solvent, ensuring the solid is wetted to prevent dust formation.

    • Securely cap the vessel.

  • Cleanup:

    • Wipe down the spatula and any other contaminated surfaces with a suitable solvent.

    • Dispose of all contaminated disposable materials (weigh boat, gloves, bench paper) in a designated hazardous waste container.[12]

    • Wash hands thoroughly with soap and water after removing gloves.[1][2][5][8]

Safe Handling and Disposal Workflow

The following diagram illustrates the logical flow for the safe handling and disposal of 1-Boc-4-iodo-1H-imidazole.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_area Designate and Prepare Work Area prep_hood->prep_area handle_weigh Weigh Solid Compound prep_area->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Prepare Solution handle_transfer->handle_dissolve clean_spills Clean Spills Immediately handle_dissolve->clean_spills clean_equipment Decontaminate Equipment clean_spills->clean_equipment clean_area Wipe Down Work Area clean_equipment->clean_area disp_solid Segregate Solid Waste clean_area->disp_solid disp_container Label Waste Containers disp_solid->disp_container disp_liquid Segregate Liquid Waste disp_liquid->disp_container disp_ehs Dispose via EHS disp_container->disp_ehs

Caption: Workflow for the safe handling and disposal of 1-Boc-4-iodo-1H-imidazole.

Storage and Disposal Plan

Storage:

  • Store 1-Boc-4-iodo-1H-imidazole in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3][9]

  • Keep it away from incompatible materials such as strong oxidizing agents and acids.[1][2]

  • The storage area should be secure and accessible only to authorized personnel.[1][9]

Disposal:

  • All waste containing 1-Boc-4-iodo-1H-imidazole, including empty containers, contaminated PPE, and reaction byproducts, must be treated as hazardous waste.[12]

  • Do not dispose of this chemical down the drain or in the regular trash.[1][6]

  • Collect waste in a clearly labeled, sealed container.[12]

  • Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures, which must comply with local, state, and federal regulations.[12]

Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[1][5][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][5][8][9] Remove contact lenses if present and easy to do.[1][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][2][5][8][9] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][5][6] Rinse the mouth with water.[1][2][5][9] Seek immediate medical attention.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 1-Boc-4-iodo-1H-imidazole, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Personal Protective Equipment. (n.d.). Vertex AI Search.
  • Connor, T. H. (2006, December 15). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
  • Minimum Personal Protective Equipment and Work Clothing for Handling Activities. (n.d.). Pacific Northwest Pest Management Handbooks.
  • Safety Data Sheet for 1,1'-Carbonyldiimidazole. (n.d.).
  • SAFETY DATA SHEET - Imidazole. (2025, September 7). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Imidazole. (2025, August 14). MilliporeSigma.
  • SAFETY DATA SHEET - Imidazole. (2018, January 23).
  • Pesticide use and personal protective equipment. (2024, December 27). Health.vic.
  • SAFETY DATA SHEET - 4-Iodo-1-trityl-1H-imidazole. (2016, January 29). Fisher Scientific.
  • SAFETY DATA SHEET - 4-Iodoimidazole. (2014, January 31). Fisher Scientific.
  • Personal protective equipment for handling 1,3-dimesityl-1H-imidazol-3-ium. (n.d.). Benchchem.
  • Safety Data Sheet - IMIDAZOLE EXTRA PURE. (n.d.). Solumetrics.
  • Essential Guide to the Safe Disposal of 4-Iodo-1H-benzimidazole. (n.d.). Benchchem.
  • Safety Data Sheet: Imidazole. (n.d.). Carl ROTH.
  • 4-Iodo-1H-imidazole | 71759-89-2. (n.d.). Sigma-Aldrich.
  • 4-Iodoimidazole - Safety Data Sheet. (2025, July 26). ChemicalBook.
  • IMIDAZOLE Safety Data Sheet. (2024, March 20). Elemental Microanalysis.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-4-iodo-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-Boc-4-iodo-1H-imidazole
© Copyright 2026 BenchChem. All Rights Reserved.